Polawax GP 200
Description
Properties
CAS No. |
101993-76-4 |
|---|---|
Molecular Formula |
C5H6O5 |
Synonyms |
POLAWAX GP200 (croda) |
Origin of Product |
United States |
Foundational & Exploratory
Polawax GP 200: A Technical Overview of its Chemical Composition and Applications
For Researchers, Scientists, and Drug Development Professionals
Polawax GP 200 is a widely utilized non-ionic, self-emulsifying wax pivotal in the formulation of oil-in-water emulsions. Its robust performance and stability have established it as a staple ingredient in the cosmetic, personal care, and pharmaceutical industries. This technical guide provides an in-depth look at the chemical composition of this compound, alongside its functional properties and a generalized methodology for its application in creating stable emulsions.
Core Chemical Composition
This compound is a proprietary blend, and while the precise quantitative composition is not publicly disclosed by the manufacturer, its primary components are well-established within the industry. The International Nomenclature of Cosmetic Ingredients (INCI) name for this compound is Cetearyl Alcohol and PEG-20 Stearate .[1][2][3][4][5][6][7][8] It is also commonly referred to as Emulsifying Wax NF (National Formulary).[9]
The two key components are:
-
Cetearyl Alcohol: A mixture of fatty alcohols, primarily cetyl alcohol and stearyl alcohol. It functions as a thickener, emollient, and emulsion stabilizer.[4]
-
PEG-20 Stearate: The polyethylene glycol ether of stearic acid. This component acts as the primary emulsifier, enabling the stable mixing of oil and water phases.[4]
Quantitative Composition and Physical Properties
While the exact ratio is proprietary, a typical composition for emulsifying waxes with similar INCI designations is approximately 70-80% Cetearyl Alcohol and 20-30% of the polyethylene glycol component. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate |
| Appearance | White to off-white waxy solid (pastilles) |
| Type | Non-ionic |
| Solubility | Oil Soluble |
| Melting Point | 50 - 54 °C |
| Recommended Usage Level | 2 - 25% |
| Effective pH Range | 3 - 12 |
Note: The data presented is a compilation from various sources and typical values for this type of material.
Functional Relationship of Components
The efficacy of this compound as an emulsifier stems from the synergistic action of its components. The diagram below illustrates the logical relationship between the constituent parts and their contribution to the final product's function.
Caption: Logical flow of this compound's composition to its function.
Mechanism of Action in Emulsions
This compound facilitates the formation of stable oil-in-water emulsions through the creation of a liquid crystalline network within the emulsion. This structure not only prevents the coalescence of oil droplets but can also act as a delivery mechanism for active ingredients. The formation of these liquid crystals can promote a time-release hydration effect and the slow release of actives, a property of significant interest in pharmaceutical and advanced skincare formulations.[5][7]
Generalized Experimental Protocol: Emulsion Formation
The following is a generalized workflow for creating a stable oil-in-water emulsion using this compound. This protocol can be adapted for various research and development applications, including the formulation of creams, lotions, and other delivery systems for active pharmaceutical ingredients (APIs).
Caption: Workflow for creating a stable oil-in-water emulsion.
Methodology:
-
Phase Preparation: The oil-soluble components, including this compound, are combined in a primary vessel. The water-soluble components are combined in a separate vessel.
-
Heating: Both phases are heated separately to approximately 70-75°C. This ensures that the this compound is fully melted and that the temperatures of both phases are equal to prevent premature solidification upon mixing.
-
Emulsification: The two phases are then combined with high-shear mixing. The choice of adding the oil phase to the water phase or vice versa can be tested for optimal results, though typically the oil phase is added to the aqueous phase.
-
Cooling: The resulting emulsion is cooled while undergoing gentle mixing. This allows for the formation of the liquid crystalline network and the desired viscosity of the final product.
-
Final Additions: Any temperature-sensitive ingredients, such as certain active ingredients or preservatives, are added during the cooling phase, typically below 40°C.
Conclusion
This compound, a blend of Cetearyl Alcohol and PEG-20 Stearate, is a versatile and robust emulsifying system. Its ability to form stable, aesthetically pleasing oil-in-water emulsions makes it a valuable excipient for researchers and professionals in drug development and cosmetics. The formation of liquid crystals within the emulsion provides an added benefit of controlled release for active ingredients, a feature that can be leveraged in the design of advanced topical and transdermal delivery systems. Understanding its chemical composition and fundamental application in emulsion formation is key to harnessing its full potential in formulation development.
References
- 1. Emulsifying wax - Wikipedia [en.wikipedia.org]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. Emulsifying wax NF | ekokoza.com [ekokoza.com]
- 4. bubbleandbee.com [bubbleandbee.com]
- 5. rangeproducts.com.au [rangeproducts.com.au]
- 6. essentiallynatural.co.za [essentiallynatural.co.za]
- 7. ulprospector.com [ulprospector.com]
- 8. Polawax GP200 (with Product List) [incidecoder.com]
- 9. Emulsifying Wax NF | The Formulator Shop [theformulatorshop.com]
Physical and chemical properties of Polawax GP 200
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polawax GP 200 is a widely utilized non-ionic self-emulsifying wax renowned for its efficacy in creating stable oil-in-water emulsions.[1][2][3][4][5] Its robust performance and versatility make it a staple ingredient in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, alongside relevant experimental methodologies, to support its application in research, development, and formulation.
Chemical Composition and Identification
This compound is a proprietary blend of vegetable-derived emulsifiers and stabilizers.[1]
-
INCI Name: Cetearyl Alcohol and PEG-20 Stearate
-
Chemical Nature: A blend of fatty alcohols (Cetearyl Alcohol) and a polyethylene glycol derivative of stearic acid (PEG-20 Stearate).[6]
-
Ionic Character: Non-ionic
Physical Properties
This compound presents as a waxy solid at ambient temperatures, designed for ease of use in heated emulsion processes. Key physical characteristics are summarized in the table below.
| Property | Value |
| Appearance | Off-white to pale yellow waxy solid or pastilles |
| Odor | Faint, characteristic |
| Melting Range | 50 - 54 °C |
| Solubility | Practically insoluble in water, forming an emulsion. Soluble in oil and ethanol when heated. |
Chemical Properties
The chemical properties of an emulsifying wax are critical to its function and stability in a formulation. While a specific technical data sheet with all chemical properties for this compound is not publicly available, the specifications for "Emulsifying Wax NF" as per the United States Pharmacopeia-National Formulary (USP-NF) provide a close and relevant benchmark. It is important to note that the INCI for Emulsifying Wax NF is Cetearyl Alcohol and Polysorbate 60, which differs slightly from this compound.
| Property | Specification (as per Emulsifying Wax NF Monograph) |
| Acid Value | Not more than 0.5 mg KOH/g |
| Hydroxyl Value | 178 - 192 mg KOH/g |
| Iodine Value | Not more than 3.5 g I₂/100g |
| Saponification Value | Not more than 14 mg KOH/g |
| pH (3% dispersion) | 5.5 - 7.0 |
Methodologies for Property Determination
The following are generalized experimental protocols for determining the key chemical properties of emulsifying waxes, based on standard pharmacopeial and industry methods.
Determination of Acid Value
The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize the free acids in one gram of a chemical substance.
Protocol:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL flask.
-
Add 50 mL of a neutralized alcohol solution (e.g., ethanol or a mixture of ethanol and diethyl ether, previously neutralized to a phenolphthalein endpoint).
-
Gently heat the mixture to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the hot solution with standardized 0.1 M potassium hydroxide solution until a persistent faint pink color is observed.
-
The acid value is calculated using the formula: Acid Value = (5.61 * V * c) / W Where:
-
V = volume of KOH solution used (mL)
-
c = concentration of the KOH solution (mol/L)
-
W = weight of the sample (g)
-
Determination of Hydroxyl Value
The hydroxyl value is a measure of the content of free hydroxyl groups in a substance, expressed as milligrams of potassium hydroxide equivalent to the hydroxyl content of one gram of the substance.
Protocol (Acetylation Method):
-
Accurately weigh a specified amount of the sample into a flask with a reflux condenser.
-
Add a precise volume of an acetylating reagent (e.g., a solution of acetic anhydride in pyridine).
-
Heat the flask in a water bath for a specified time to allow for the acetylation of the hydroxyl groups.
-
Cool the flask and add a defined amount of water to hydrolyze the excess acetic anhydride.
-
Titrate the resulting acetic acid with a standardized solution of potassium hydroxide, using a suitable indicator (e.g., phenolphthalein).
-
Perform a blank determination under the same conditions without the sample.
-
The hydroxyl value is calculated based on the difference in the titration volumes between the blank and the sample.
Determination of Iodine Value
The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the number of grams of iodine absorbed by 100 grams of the sample.
Protocol (Wijs Method):
-
Accurately weigh a quantity of the sample into a dry iodine flask.
-
Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform).
-
Add a precise volume of Wijs solution (iodine monochloride in glacial acetic acid).
-
Stopper the flask and allow it to stand in the dark for a specified time (e.g., 30 minutes).
-
Add a solution of potassium iodide and water.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate, using starch solution as an indicator towards the end of the titration.
-
Perform a blank determination simultaneously.
-
The iodine value is calculated from the difference in titration volumes between the blank and the sample.
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.
Protocol:
-
Accurately weigh a sample of this compound into a flask suitable for refluxing.
-
Add a precise volume of a standardized alcoholic potassium hydroxide solution.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for a specified period to ensure complete saponification.
-
Cool the solution and titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid, using phenolphthalein as an indicator.
-
A blank determination is performed concurrently.
-
The saponification value is calculated from the difference in the titration volumes of the blank and the sample.
Functional Properties and Applications
This compound functions as a primary emulsifier and stabilizer in oil-in-water systems. Its non-ionic nature provides broad compatibility with a wide range of active pharmaceutical ingredients (APIs) and excipients.
Caption: Composition and Functional Applications of this compound.
The formation of liquid crystals within the emulsion matrix when using this compound is believed to contribute to long-term stability and can provide a "time-release" mechanism for the delivery of active ingredients.
Experimental Workflow for Emulsion Preparation and Characterization
A typical workflow for utilizing this compound in a laboratory setting for the development of a topical formulation is outlined below.
Caption: Experimental Workflow for Emulsion Formulation.
This workflow is a foundational guide and may require optimization based on the specific active ingredients and desired final product characteristics. Characterization would typically involve stability testing (e.g., freeze-thaw cycles, accelerated stability at elevated temperatures), particle size analysis, rheological measurements, and in vitro drug release studies.
Conclusion
This compound is a robust and reliable non-ionic emulsifying wax that offers excellent performance in the formulation of oil-in-water emulsions. Its well-defined physical properties and consistent chemical characteristics, which align closely with established pharmacopeial standards for similar materials, make it a suitable excipient for a wide range of pharmaceutical and drug development applications. The methodologies outlined in this guide provide a framework for the quality control and application of this compound in a scientific setting.
References
Polawax GP 200 INCI name and regulatory information for research
INCI Name: Cetearyl Alcohol (and) PEG-20 Stearate
Commonly Known As: Emulsifying Wax NF
Polawax GP 200 is a widely utilized self-emulsifying wax in the pharmaceutical and cosmetic industries, valued for its ability to create stable oil-in-water emulsions with a desirable thick and smooth consistency. This technical guide provides researchers, scientists, and drug development professionals with in-depth information on its chemical identity, regulatory status, and formulation guidelines.
Regulatory Landscape
This compound, often referred to by its monograph name "Emulsifying Wax NF," is recognized by major regulatory bodies worldwide. Its components, Cetearyl Alcohol and PEG-20 Stearate, are listed on several international chemical inventories, facilitating its use in global product formulations.
International Inventory Status:
| Region/Country | Inventory | Status |
| USA | TSCA | Listed |
| Canada | DSL | Listed |
| Europe | EINECS | Listed |
| Australia | AICS | Listed |
| China | IECSC | Listed |
| Japan | ENCS | Listed |
| Korea | ECL | Listed |
| New Zealand | NZIoC | Listed |
| Philippines | PICCS | Listed |
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Emulsifying Wax NF and its components. In a 2003 review, it was concluded that Emulsifying Wax NF is safe for use in cosmetics, with a maximum reported use concentration of 21% in hair straighteners.[1] The panel found no significant irritation or reaction in numerous studies.[1]
Physicochemical Properties
This compound is a non-ionic emulsifier, making it compatible with a wide range of active pharmaceutical ingredients (APIs) and cosmetic ingredients over a broad pH range. Its physical and chemical characteristics are summarized below.
| Property | Value |
| Appearance | White to off-white waxy solid (pastilles or flakes) |
| Odor | Low, fatty alcohol |
| Melting Point | 50-55 °C |
| pH (3% dispersion) | 5.5 - 7.0 |
| Solubility | Soluble in oils and alcohols; dispersible in hot water |
Formulation and Experimental Protocols
This compound is a robust and straightforward emulsifier for creating oil-in-water emulsions. A general protocol for its use in a laboratory setting is provided below.
General Emulsion Preparation Protocol:
Materials and Equipment:
-
This compound
-
Oil phase ingredients (e.g., mineral oil, vegetable oils, esters)
-
Water phase ingredients (e.g., deionized water, glycerin, water-soluble actives)
-
Heat-resistant beakers
-
Homogenizer or high-shear mixer
-
Water bath or heating mantle with magnetic stirrer
-
Thermometer
-
Cooling bath
Procedure:
-
Phase Preparation:
-
In one beaker, combine all oil-soluble ingredients, including this compound. This is the oil phase.
-
In a separate beaker, combine all water-soluble ingredients. This is the water phase.
-
-
Heating:
-
Heat both the oil phase and the water phase separately to 70-75°C. Stir both phases gently until all components are fully dissolved and uniform.
-
-
Emulsification:
-
Once both phases have reached the target temperature, slowly add the water phase to the oil phase while continuously mixing with a homogenizer or high-shear mixer. The speed of addition and mixing intensity can be varied to achieve the desired droplet size and viscosity.
-
-
Cooling:
-
Once the emulsion is formed, remove it from the heat and continue to stir gently as it cools. A cooling bath can be used to expedite this process.
-
-
Final Additions:
-
Add any temperature-sensitive ingredients, such as preservatives or fragrances, when the emulsion has cooled to below 40°C.
-
Continue stirring until the emulsion is uniform and has reached room temperature.
-
Experimental Workflow for Emulsion Formulation:
Signaling Pathways in Emulsion Stabilization
The stability of emulsions created with this compound is attributed to the formation of a liquid crystalline structure at the oil-water interface. This structure creates a steric barrier that prevents the coalescence of oil droplets.
Recommended Usage Concentrations
The concentration of this compound will influence the final viscosity and stability of the emulsion. The following are general guidelines for different product types:
| Product Type | Recommended Concentration (% w/w) |
| Lotions | 2 - 5% |
| Creams | 5 - 10% |
| Ointments | 10 - 15% |
References
The Formation of Lamellar Liquid Crystalline Structures in Emulsions Stabilized by Polawax GP 200: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Polawax GP 200, a widely utilized self-emulsifying wax, and its critical role in the formation of stabilizing liquid crystal networks within oil-in-water emulsions. The information presented herein is intended to support researchers, scientists, and drug development professionals in the design and characterization of robust and elegant emulsion-based formulations.
Introduction to this compound
This compound is a nonionic, self-emulsifying wax renowned for its ability to create stable and aesthetically pleasing creams and lotions.[1][2][3] It is an optimized blend of vegetable-derived emulsifiers and stabilizers, primarily composed of Cetearyl Alcohol and PEG-20 Stearate.[4][5][6] This composition allows for the formation of oil-in-water (o/w) emulsions with excellent long-term stability and tolerance to electrolytes.[2][3]
A key feature of this compound is its capacity to form lamellar liquid crystalline structures within the continuous phase of an emulsion.[1][5][6][7] These structures are instrumental in enhancing emulsion stability, providing a unique texture, and enabling a "time-release" hydration effect, making it a valuable ingredient in both cosmetic and pharmaceutical formulations.[1][5][6]
Table 1: General Properties of this compound
| Property | Description |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate[4][5][6] |
| Appearance | Off-white pastilles[2][3] |
| Emulsion Type | Oil-in-Water (o/w)[2][3] |
| Key Function | Self-emulsifying wax, liquid crystal former[1][2][5] |
| Benefits | Excellent stability, pleasant texture, time-release hydration[1][5][7] |
The Mechanism of Liquid Crystal Formation
The formation of lyotropic liquid crystals in emulsions is a phenomenon driven by the amphiphilic nature of the surfactant molecules.[8] In the case of this compound, the combination of the fatty alcohol (Cetearyl Alcohol) and the nonionic surfactant (PEG-20 Stearate) is crucial for the self-assembly process.
At elevated temperatures during emulsion preparation, the emulsifier molecules are soluble in both the oil and water phases. As the emulsion cools, the concentration of the emulsifier in the aqueous phase surpasses its critical micelle concentration (CMC), leading to the formation of aggregates.[8] These aggregates, in the presence of the fatty alcohol, arrange themselves into bilayers, forming a lamellar liquid crystalline phase that entraps water between the layers.[7][9] This ordered structure creates a network throughout the continuous phase, effectively immobilizing the oil droplets and preventing their coalescence.[7]
The following diagram illustrates the proposed mechanism for the formation of a stable o/w emulsion stabilized by the liquid crystalline network of this compound.
Experimental Protocols for Emulsion Preparation and Characterization
Preparation of a this compound Stabilized Emulsion
This protocol provides a general method for preparing a simple oil-in-water cream using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Preservative (optional)
-
Heat-resistant beakers
-
Homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle
-
Stirrer
Procedure:
-
Phase Preparation:
-
In one beaker, combine the oil phase ingredients and this compound. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
In a separate beaker, heat the aqueous phase to the same temperature (75-80°C).
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a moderate speed.
-
Continue homogenization for 3-5 minutes to ensure a fine droplet size distribution.
-
-
Cooling:
-
Transfer the emulsion to a vessel with gentle stirring and allow it to cool to room temperature. The formation of the liquid crystal network and the increase in viscosity will occur during this step.[10]
-
-
Final Additions:
-
If using, add any temperature-sensitive ingredients, such as preservatives, once the emulsion has cooled to below 40°C.
-
Table 2: Example Formulation of an O/W Cream
| Phase | Ingredient | Concentration (% w/w) |
| A (Oil) | Mineral Oil | 15.0 |
| This compound | 5.0 - 10.0 | |
| B (Water) | Deionized Water | q.s. to 100 |
| Glycerin | 3.0 | |
| C (Post-Cooling) | Preservative | As required |
Characterization of Liquid Crystal Formation
Several analytical techniques can be employed to confirm the presence and characterize the structure of liquid crystals in an emulsion.
3.2.1. Polarized Light Microscopy (PLM)
PLM is a primary and accessible method for visualizing anisotropic structures like liquid crystals.[11][12][13] Under crossed polarizers, liquid crystalline phases exhibit birefringence, appearing as bright regions with characteristic textures, such as Maltese crosses, against a dark background.
Experimental Workflow:
3.2.2. Differential Scanning Calorimetry (DSC)
DSC can be used to study the thermal transitions associated with the formation and melting of liquid crystalline structures. The presence of specific endothermic peaks upon heating can provide evidence of the ordered arrangement of the emulsifier molecules.
Table 3: Key Parameters for DSC Analysis
| Parameter | Typical Value/Range |
| Sample Size | 5 - 10 mg |
| Heating Rate | 5 - 10 °C/min |
| Temperature Range | 20 - 100 °C |
| Atmosphere | Inert (e.g., Nitrogen) |
3.2.3. Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the nanostructure of the liquid crystalline phase. The scattering pattern can provide information on the lamellar d-spacing (the distance between the bilayers), which is a key characteristic of the liquid crystal structure.
Impact of Liquid Crystals on Emulsion Properties
The formation of a lamellar liquid crystalline network has a profound impact on the final properties of the emulsion.
-
Stability: The three-dimensional network formed by the liquid crystals significantly increases the viscosity of the continuous phase, thereby preventing the creaming or sedimentation of the oil droplets.[7][9] It also forms a physical barrier around the droplets, inhibiting coalescence.[7]
-
Texture and Rheology: The presence of liquid crystals imparts a characteristic creamy and non-greasy feel to the emulsion. The rheological properties, such as shear-thinning behavior, can be attributed to the alignment and disruption of the liquid crystalline structure under stress.
-
Controlled Release: The layered structure of the liquid crystals can entrap active ingredients, leading to a controlled or sustained release profile.[1][5][6]
-
Hydration: The water held within the lamellar structure is released onto the skin over time, providing a long-lasting moisturizing effect.[1][5][6]
The following diagram illustrates the relationship between liquid crystal formation and the resulting emulsion properties.
Conclusion
This compound is a versatile and effective self-emulsifying wax that leverages the formation of lamellar liquid crystalline structures to produce highly stable and aesthetically pleasing oil-in-water emulsions. Understanding the mechanism of liquid crystal formation and the analytical techniques for their characterization is essential for the rational design and optimization of emulsion-based products for the pharmaceutical and cosmetic industries. The unique properties imparted by these ordered structures, including enhanced stability, desirable texture, and controlled release, make this compound a valuable tool for formulators.
References
- 1. specialchem.com [specialchem.com]
- 2. crodahomecare.com [crodahomecare.com]
- 3. Polawax GP-200 - Croda - Emulsifier - Knowde [knowde.com]
- 4. rangeproducts.com.au [rangeproducts.com.au]
- 5. ulprospector.com [ulprospector.com]
- 6. ulprospector.com [ulprospector.com]
- 7. soap-formula.ru [soap-formula.ru]
- 8. Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations | Dr. Robert Shengkui Hu, Investor | Advisor | Consultant [connect.in-cosmetics.com]
- 9. The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Introduction to optical methods for characterizing liquid crystals at interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Polawax GP 200: A Technical Guide to Safety and Toxicity in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Polawax GP 200 is a non-ionic, self-emulsifying wax widely utilized in the pharmaceutical and cosmetic industries as a stable and versatile emulsifier.[1][2][3][4] Composed of cetearyl alcohol and polyethylene glycol-20 stearate (PEG-20 stearate), it is valued for its ability to create stable oil-in-water emulsions.[5][6] This technical guide provides an in-depth analysis of the available safety and toxicity data for this compound and its components, intended to inform its safe handling and use in laboratory settings.
Executive Summary
This compound is generally considered to be of low toxicity and a minimal irritant to skin and eyes.[2] This assessment is supported by data on its individual components, cetearyl alcohol and PEG-20 stearate. Quantitative data for the mixture is limited in publicly available literature; however, extensive testing on its constituents provides a strong basis for its safety profile. This guide summarizes the key toxicological endpoints, presents available quantitative data in a structured format, and details the standard experimental protocols relevant to the safety assessment of this substance.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Cetearyl Alcohol (and) PEG-20 Stearate | [5][6] |
| Appearance | White to off-white waxy solid | [2] |
| Type | Non-ionic emulsifying wax | [2] |
| Solubility | Soluble in oils and alcohols; dispersible in hot water |
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the components of this compound.
Table 1: Acute Toxicity Data for Cetearyl Alcohol
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | > 5000 mg/kg | Slightly toxic | [7] |
| LD50 | Rabbit | Dermal | > 2600 mg/kg | Practically non-toxic | [7] |
Table 2: Irritation Data for this compound and its Components
| Substance | Test | Species | Observation | Classification | Reference |
| This compound | Skin Irritation | - | Essentially non-irritating | Non-irritant | [2] |
| This compound | Eye Irritation | - | Essentially non-irritating | Non-irritant | [2] |
| Cetearyl Alcohol (3% cream) | Skin Irritation | Rabbit | Mild irritation | Mild irritant | [7] |
| Cetearyl Alcohol (50% in petrolatum) | Skin Irritation | Rabbit | Minimal to slight irritation | Minimal irritant | [7] |
| Cetearyl Alcohol | Eye Irritation | Rabbit | Practically non-irritating | Non-irritant | [7] |
| PEG Stearates (including PEG-20 Stearate) | Skin Irritation | - | Minimal skin irritation | Minimal irritant | [4] |
| PEG Stearates (including PEG-20 Stearate) | Eye Irritation | - | Minimal eye irritation | Minimal irritant | [4] |
Table 3: Sensitization Data for this compound and its Components
| Substance | Test | Species | Result | Classification | Reference |
| Cetearyl Alcohol (3% cream) | Human Skin Sensitization | Human | No evidence of sensitization | Non-sensitizer | [7] |
| PEG Stearates (at concentrations ≥ 25%) | Clinical Studies | Human | Not sensitizers | Non-sensitizer | [4] |
Experimental Protocols
The safety data for this compound and its components are based on standardized toxicological testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for key toxicological assessments.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Test Animals: Typically, young adult rats of a single strain are used. A sufficient number of animals are used to obtain statistically significant results.
-
Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after administration of the test substance.
-
Dosage: The test substance is administered in a single dose by gavage using a stomach tube. The dose is calculated based on the animal's body weight. Multiple dose groups are used to determine the dose-response relationship.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after administration.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period or at the time of death.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.
-
Test Animals: Healthy, young adult albino rabbits are typically used.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.
-
Application of Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the clipped skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure Duration: The exposure period is typically 4 hours. After exposure, the residual test substance is removed.
-
Observation Period: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a graded scale.
-
Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test Animals: Healthy, adult albino rabbits are used.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation Period: The eyes are examined for reactions in the cornea, iris, and conjunctivae at 1, 24, 48, and 72 hours after instillation. The reactions are scored using a standardized system.
-
Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. The substance is classified based on the severity and persistence of the ocular lesions.
Skin Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
The LLNA is an in vivo method for identifying substances with the potential to cause skin sensitization (allergic contact dermatitis).
-
Test Animals: Mice are the required species for this assay.
-
Procedure: The test substance is applied to the dorsum of both ears of the mice for three consecutive days.
-
Measurement of Proliferation: On day 5, the animals are injected intravenously with a radiolabeled substance (e.g., 3H-methyl thymidine). A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabel.
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described above.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).
Caption: Workflow for Acute Dermal Irritation Testing (OECD 404).
Caption: Workflow for Acute Eye Irritation Testing (OECD 405).
Caption: Workflow for Skin Sensitization LLNA Testing (OECD 429).
Conclusion
Based on the available data, this compound exhibits a low order of acute toxicity and is considered to be a minimal irritant to the skin and eyes. The safety profile is well-supported by the extensive toxicological data on its individual components, cetearyl alcohol and PEG-20 stearate. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended when handling this compound in a laboratory setting. The information provided in this guide is intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this common excipient.
References
Polawax GP 200: A Technical Guide to its Application as a Self-Emulsifying Wax in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Polawax GP 200 is a robust, non-ionic self-emulsifying wax widely utilized in the pharmaceutical and cosmetic industries for creating stable and elegant oil-in-water (O/W) emulsions. Its reliability, ease of use, and tolerance to a wide range of conditions make it an invaluable tool for researchers developing topical drug delivery systems, dermatological bases, and advanced cosmetic formulations. This guide provides an in-depth technical overview of its properties, mechanisms, and applications, supported by detailed experimental protocols and performance data.
Core Composition and Physicochemical Properties
This compound is a proprietary blend, with its primary components identified under the International Nomenclature of Cosmetic Ingredients (INCI) as Cetearyl Alcohol and PEG-20 Stearate .[1][2][3][4][5] Cetearyl alcohol is a mixture of fatty alcohols that acts as a thickener and stabilizer, while PEG-20 Stearate is a non-ionic surfactant that facilitates the emulsification of oil and water phases.[6][7] This optimized combination allows this compound to function as a complete, self-bodying emulsifier, often eliminating the need for additional stabilizers.[8][9]
The key physicochemical properties of this compound are summarized below, providing a baseline for formulation development.
| Property | Value / Description | Source(s) |
| INCI Name | Cetearyl Alcohol, PEG-20 Stearate | [1][2][3][4][5] |
| Appearance | White to off-white waxy solid beads or pastilles | [1][8] |
| Charge | Non-ionic | [1][10] |
| Melting Point | 50 - 54°C | [1] |
| Solubility | Oil soluble | [1] |
| Typical Usage Rate | 2 - 25% (of total formulation weight) | [1][11] |
| Effective pH Range | 3 - 7 | [1] |
| Emulsion Type | Oil-in-Water (O/W) | [3][8] |
| Key Features | Stable over a wide pH and temperature range; high electrolyte tolerance | [3][12][13] |
Mechanism of Self-Emulsification and Stabilization
The emulsifying action of this compound is attributed to the synergistic action of its components. The PEG-20 Stearate, an ethoxylated fatty acid, reduces the interfacial tension between the oil and water phases, allowing for the formation of fine oil droplets within the continuous aqueous phase.
A critical aspect of the stability conferred by this compound is the formation of a lamellar gel network within the external aqueous phase.[9] Scientific research has demonstrated that the stability of such emulsions is linked to the creation of these liquid crystalline structures.[9] The cetearyl alcohol and surfactant molecules arrange into bilayers that entrap large quantities of water, forming a rheological barrier around the oil droplets. This structure physically hinders droplet coalescence and reduces the van der Waals forces of attraction, ensuring excellent long-term stability.[9] This liquid crystal formation also contributes to the characteristic texture of the creams and lotions and can function as a slow-release delivery mechanism for active pharmaceutical ingredients (APIs).[3][12][14]
Quantitative Performance Data
The concentration of this compound is a critical parameter that directly influences the physical properties of the final emulsion. The following tables present synthesized data, based on established principles for non-ionic emulsions, illustrating these relationships.
Table 1: Effect of this compound Concentration on Emulsion Droplet Size and Viscosity
| This compound Conc. (% w/w) | Mean Droplet Size (μm) | Viscosity (mPa·s at 25°C) | Observations |
| 3% | 8.5 | 2,500 | Thin, lotion-like consistency. |
| 5% | 4.2 | 15,000 | Light cream, easily spreadable. |
| 8% | 2.8 | 45,000 | Thick cream with good body. |
| 12% | 1.9 | 90,000 | Very thick, paste-like cream. |
Note: Data is illustrative for a model O/W emulsion containing 20% mineral oil, with properties measured 24 hours post-preparation. Increasing emulsifier concentration generally leads to a reduction in droplet size and a significant increase in viscosity.[15][16]
Table 2: Accelerated Stability Assessment of a 5% this compound Emulsion
| Parameter | Initial (T=0) | 1 Month (40°C) | 3 Months (40°C) |
| Appearance | Homogeneous, white cream | Homogeneous, white cream | No visible change |
| pH | 6.5 | 6.4 | 6.4 |
| Viscosity (mPa·s) | 15,000 | 14,850 | 14,700 |
| Mean Droplet Size (μm) | 4.2 | 4.5 | 4.8 |
| Zeta Potential (mV) | -12.5 | -12.1 | -11.8 |
Note: Stability testing under accelerated conditions (e.g., elevated temperature) is a standard method to predict long-term shelf life.[17][18] For non-ionic emulsions, zeta potential values are typically low; stability is primarily derived from steric hindrance rather than electrostatic repulsion.[19] A consistent zeta potential and minimal change in droplet size indicate good stability.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of a model topical cream using this compound.
Protocol 1: Preparation of a Model O/W Cream (5% this compound)
Materials:
-
This compound
-
Mineral Oil (or other suitable oil phase)
-
Glycerin (humectant)
-
Propylparaben (oil-soluble preservative)
-
Methylparaben (water-soluble preservative)
-
Deionized Water
Equipment:
-
Two heat-resistant glass beakers (e.g., 250 mL)
-
Water bath or heating mantle with temperature control
-
Overhead stirrer or homogenizer
-
Calibrated balance
-
Thermometer
Methodology:
-
Phase Preparation:
-
Oil Phase (Phase A): In one beaker, weigh this compound (5.0 g), Mineral Oil (20.0 g), and Propylparaben (0.1 g).
-
Aqueous Phase (Phase B): In a second beaker, weigh Deionized Water (73.9 g), Glycerin (1.0 g), and Methylparaben (0.1 g).
-
-
Heating:
-
Heat both beakers in a water bath to 70-75°C. Stir each phase gently until all components are completely dissolved and the phases are uniform. It is crucial that the temperature of the aqueous phase is equal to or slightly above the oil phase to prevent premature solidification of the wax upon mixing.[20]
-
-
Emulsification:
-
Remove both beakers from the heat. Slowly add the Oil Phase (A) to the Aqueous Phase (B) under continuous agitation with an overhead stirrer (e.g., at 500 rpm).
-
Increase the stirring speed (e.g., to 1000-2000 rpm) for 5-10 minutes to ensure the formation of a fine, homogeneous emulsion.
-
-
Cooling:
-
Continue stirring at a reduced speed (e.g., 300 rpm) until the cream has cooled to room temperature. This slow cooling with gentle agitation is critical for the formation of the stabilizing liquid crystal network.
-
-
Finalization:
-
Once cooled, perform final quality checks (pH, appearance) and transfer the cream to a suitable container.
-
Protocol 2: Characterization of the Emulsion
A. Droplet Size Analysis:
-
Sample Preparation: Disperse a small amount of the cream in deionized water to create a dilute suspension suitable for analysis.
-
Instrumentation: Use a laser diffraction particle size analyzer or an optical microscope with a calibrated imaging system.
-
Measurement:
-
Laser Diffraction: Analyze the diluted sample according to the instrument's standard operating procedure to obtain the mean droplet size and size distribution.[14][21]
-
Microscopy: Place a drop of the diluted emulsion on a slide, cover with a coverslip, and view under magnification. Capture images and use image analysis software to measure the diameter of a statistically significant number of droplets (e.g., >500).[8]
-
B. Rheological Measurement:
-
Instrumentation: Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.[22]
-
Sample Loading: Carefully apply the cream sample to the lower plate, ensuring no air bubbles are trapped.
-
Procedure:
-
Viscosity Flow Curve: Conduct a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) at a constant temperature (25°C) to determine the viscosity profile. Semisolid formulations typically exhibit shear-thinning (pseudoplastic) behavior.[23][24]
-
Oscillatory Testing (Amplitude Sweep): Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), storage modulus (G'), and loss modulus (G''). This provides insight into the formulation's internal structure.[22]
-
C. Accelerated Stability Testing:
-
Sample Storage: Store samples of the cream in sealed containers under accelerated conditions, as defined by ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[18]
-
Testing Intervals: Evaluate the samples at specified time points (e.g., initial, 1 month, 3 months, 6 months).[17]
-
Analysis: At each interval, assess the physical properties: appearance (phase separation, color change), pH, viscosity, and droplet size distribution as described above. Significant changes in these parameters indicate potential instability.
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and the interplay of formulation components.
Caption: Workflow for O/W cream preparation and characterization.
Caption: Component relationships influencing emulsion stability.
Conclusion
This compound serves as a highly effective and versatile self-emulsifying system for scientific applications, particularly in the development of topical drug delivery vehicles. Its ability to form stable, well-structured O/W emulsions over a broad range of conditions is a key advantage. By controlling its concentration, researchers can precisely manipulate critical formulation properties such as viscosity and droplet size to meet specific product requirements. The detailed protocols and performance characteristics outlined in this guide provide a solid foundation for leveraging this compound in advanced formulation research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 3. refinednaturals.co.za [refinednaturals.co.za]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Jieda Emulsifier Cosmetic Grade Detergent Raw Materials Cetearyl Alcohol (And) Peg-20 Stearate - Cetearyl Alcohol (And) Peg-20 Stearate and Cetearyl Alcohol / Ceteareth 20 [njjieda.en.made-in-china.com]
- 7. mistralni.co.uk [mistralni.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. soap-formula.ru [soap-formula.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ceteareth-20 | PEG-20 cetyl/stearyl ether | Cosmetic Ingredients Guide [ci.guide]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ulprospector.com [ulprospector.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. researchgate.net [researchgate.net]
- 16. Particle size effect on wax emulsions - Concentrol [concentrol.com]
- 17. japsonline.com [japsonline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. researchgate.net [researchgate.net]
- 20. Effect of emulsifier type and concentration, aqueous phase volume and wax ratio on physical, material and mechanical properties of water in oil lipsticks | Semantic Scholar [semanticscholar.org]
- 21. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. scielo.br [scielo.br]
- 24. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Polawax GP 200 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polawax GP 200 is a non-ionic self-emulsifying wax widely utilized in the pharmaceutical and cosmetic industries. It is a proprietary blend, primarily composed of cetearyl alcohol and a polyethylene glycol derivative, such as ceteareth-20 or PEG-20 stearate. Its versatility in creating stable oil-in-water emulsions makes it a crucial excipient in the formulation of creams, lotions, and other topical delivery systems. A thorough understanding of its solubility in various organic solvents is paramount for formulation development, ensuring optimal dissolution, stability, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility characteristics of this compound and its primary components, alongside a detailed experimental protocol for determining its solubility.
Core Components and their General Solubility
This compound's solubility profile is largely determined by the individual properties of its main constituents:
-
Cetearyl Alcohol: A mixture of cetyl and stearyl alcohols, it is a fatty alcohol that contributes to the waxy consistency and oil-solubility of the blend.
-
Ceteareth-20 or PEG-20 Stearate: These are polyethylene glycol ethers of cetearyl alcohol or stearic acid, respectively. The ethoxylated portion of these molecules imparts hydrophilicity, contributing to the emulsifying properties of the wax.
Qualitative Solubility Data
| Solvent Family | Specific Solvent | This compound (as a blend) | Cetearyl Alcohol | Ceteareth-20 | PEG-20 Stearate |
| Alcohols | Ethanol | Soluble | Soluble[1] | Soluble[2] | Soluble |
| Isopropanol | Soluble | Soluble[1] | Soluble[2] | - | |
| Propylene Glycol | - | - | Soluble | - | |
| Ethers | Diethyl Ether | Soluble | Soluble | - | - |
| Hydrocarbons | Mineral Oil | Soluble | Soluble | - | - |
| Oils (general) | Oil-Soluble[3] | Soluble[1] | Soluble | Soluble | |
| Aqueous | Water | Dispersible/Forms Emulsion[4] | Practically Insoluble | Soluble[2] | Soluble |
Note: "-" indicates that specific data was not found in the reviewed literature. The term "Soluble" in this context generally refers to the ability of the solvent to form a clear solution with the solute, often with the application of heat.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is a composite of established methods for wax and surfactant solubility determination and can be adapted based on available laboratory equipment.
Objective:
To determine the qualitative and semi-quantitative solubility of this compound in a selected range of organic solvents at a specified temperature.
Materials:
-
This compound pastilles or flakes
-
A range of organic solvents of analytical grade (e.g., ethanol, isopropanol, ethyl acetate, hexane, mineral oil, etc.)
-
Glass test tubes or vials with closures
-
Water bath or heating block with temperature control
-
Vortex mixer
-
Analytical balance
-
Pipettes and graduated cylinders
-
Optional: Spectrophotometer (for quantitative analysis)
Methodology:
Part 1: Qualitative Solubility Determination (Visual Method)
-
Sample Preparation: Accurately weigh 0.1 g of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different organic solvent.
-
Initial Observation: Observe and record the appearance of the mixture at room temperature (e.g., insoluble, partially soluble, swelling, formation of a cloudy dispersion).
-
Mixing: Vortex each tube for 30 seconds to ensure thorough mixing.
-
Controlled Heating: Place the test tubes in a water bath or heating block set to a controlled temperature (e.g., 50-60 °C, which is above the melting point of this compound). Heat for a defined period (e.g., 15-30 minutes), with intermittent vortexing every 5 minutes.
-
Observation after Heating: Carefully remove the tubes from the heat source and immediately observe the contents. Record whether a clear solution, a cloudy dispersion, or an insoluble solid is present.
-
Cooling and Observation: Allow the tubes to cool to room temperature and observe for any precipitation or phase separation. Record the final appearance.
-
Classification: Classify the solubility based on the observations:
-
Soluble: Forms a clear, homogenous solution that remains clear upon cooling.
-
Partially Soluble: Some of the solid dissolves, but a significant portion remains undissolved, or the solution is hazy.
-
Slightly Soluble/Swells: The solid material swells or forms a gel-like consistency but does not dissolve to form a true solution.
-
Insoluble: The solid remains largely unchanged.
-
Part 2: Semi-Quantitative Solubility Determination (Saturation Method)
-
Saturated Solution Preparation: In a test tube, add a known mass of this compound (e.g., 1 g) to a known volume of the solvent of interest (e.g., 10 mL).
-
Equilibration: Cap the tube and place it in a temperature-controlled shaker bath set at the desired temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. Ensure there is an excess of undissolved solid.
-
Separation of Undissolved Solid: After equilibration, allow the undissolved solid to settle. Carefully pipette a known volume of the clear supernatant into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the wax.
-
Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried residue.
-
Calculation: The solubility can be calculated as follows:
-
Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant taken in mL) * 100
-
Part 3: Quantitative Analysis using UV-Vis Spectrophotometry (for specific applications)
This method is suitable when a chromophore is present or can be derivatized, or for determining the concentration of a dissolved substance that scatters light.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Absorbance Measurement: Measure the absorbance of each standard solution at a predetermined wavelength using a UV-Vis spectrophotometer.
-
Plotting the Standard Curve: Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a saturated solution as described in Part 2. Dilute the clear supernatant to a concentration that falls within the range of the standard curve.
-
Concentration Determination: Measure the absorbance of the diluted sample and determine its concentration from the standard curve.
-
Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter in the development of stable and effective pharmaceutical and cosmetic formulations. While it is generally considered soluble in oils and various organic solvents, particularly upon heating, precise quantitative data is often formulation-specific. The provided qualitative data offers a foundational understanding, and the detailed experimental protocol enables researchers to systematically determine the solubility in their specific solvent systems. This knowledge is essential for predicting excipient behavior, preventing recrystallization of active ingredients, and ultimately ensuring the quality and performance of the final product.
References
An In-depth Technical Guide to the Thermal Stability and Melting Point of Polawax GP 200
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Polawax GP 200, a widely used non-ionic emulsifying wax. The information contained herein is intended to assist researchers, scientists, and drug development professionals in the effective utilization of this excipient in their formulations.
Introduction to this compound
This compound is a proprietary, self-emulsifying wax developed for use in the pharmaceutical and personal care industries.[1][2] It is an optimized blend of vegetable-derived and petrochemical-derived components, primarily Cetearyl Alcohol and PEG-20 Stearate.[2] This composition allows it to function as a mild, oil-in-water (O/W) emulsifier, creating stable and aesthetically pleasing creams and lotions over a wide pH range.[3][4] Its ability to form liquid crystals within an emulsion promotes timed-release hydration and can serve as a slow-release delivery mechanism for active pharmaceutical ingredients (APIs).[1][2][3]
Chemical Composition and Emulsification Mechanism
The primary components of this compound are Cetearyl Alcohol, a mixture of cetyl and stearyl alcohols, and PEG-20 Stearate, the polyethylene glycol ester of stearic acid. Cetearyl alcohol acts as a thickener and stabilizer, while PEG-20 stearate is the primary non-ionic surfactant. This combination allows for the formation of stable oil-in-water emulsions.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Stable Oil-in-Water Emulsions Using Polawax GP 200
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polawax GP 200 is a robust, nonionic self-emulsifying wax used extensively in the pharmaceutical and cosmetic industries to create stable oil-in-water (o/w) emulsions.[1][2][3] Its appeal lies in its ease of use, ability to form stable emulsions over a wide pH range, and compatibility with many active pharmaceutical ingredients (APIs) and other excipients.[4][5][6] Composed of a proprietary blend of vegetable-derived emulsifiers and stabilizers, its primary components are Cetearyl Alcohol and PEG-20 Stearate. This composition allows it to form a liquid crystalline network within the emulsion, which contributes to its long-term stability.[4]
These application notes provide a comprehensive guide to preparing stable o/w emulsions using this compound. The protocols outlined below detail the necessary steps from component preparation to final emulsion characterization. The included data, presented in tabular format, illustrates the impact of key formulation and process parameters on the final product's physical properties.
Materials and Equipment
Materials
-
This compound
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate, Almond Oil)
-
Aqueous Phase (e.g., Deionized Water, Purified Water USP)
-
Active Pharmaceutical Ingredient (API) - optional
-
Preservative (e.g., Phenoxyethanol, Parabens) - optional
-
Other excipients (e.g., humectants, viscosity modifiers) - optional
Equipment
-
Beakers or other suitable vessels for heating
-
Water bath or other temperature-controlled heating system
-
Overhead stirrer or homogenizer (e.g., rotor-stator or high-pressure homogenizer)
-
Calibrated balance
-
pH meter
-
Microscope with a calibrated reticle or particle size analyzer
-
Viscometer
Experimental Protocols
General Protocol for Preparing a this compound O/W Emulsion
This protocol describes the "hot process" method, which is the standard procedure for creating emulsions with this compound due to its waxy nature.
-
Phase Preparation:
-
Oil Phase: In a suitable vessel, combine the oil-soluble components, including the chosen oil and this compound.
-
Aqueous Phase: In a separate vessel, combine the water-soluble components, including water and any water-soluble excipients or actives.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C. It is crucial that both phases are at the same temperature to ensure proper emulsification.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with an overhead stirrer or homogenizer. The rate of addition and mixing speed are critical parameters that influence the final droplet size and emulsion stability.
-
Continue mixing at a high shear rate for 5-10 minutes to form a homogenous emulsion.
-
-
Cooling:
-
Allow the emulsion to cool gradually while stirring at a lower speed. Rapid cooling can shock the emulsion and lead to instability.
-
If adding temperature-sensitive ingredients such as certain APIs or preservatives, they should be incorporated when the emulsion has cooled to below 40°C.
-
-
Finalization:
-
Continue gentle stirring until the emulsion has reached room temperature (approximately 25°C).
-
Measure the final pH and adjust if necessary.
-
Characterize the emulsion for its physical properties, including appearance, particle size, viscosity, and stability.
-
Data Presentation: Influence of Formulation and Process Parameters
The following tables summarize the expected impact of varying key parameters on the physical properties of a this compound o/w emulsion. The data presented is representative and intended to guide formulation development.
Effect of this compound Concentration
Objective: To determine the effect of this compound concentration on emulsion viscosity and stability.
Methodology: Emulsions were prepared using the general protocol with a fixed oil phase concentration (20% Mineral Oil) and varying concentrations of this compound.
| This compound Conc. (% w/w) | Viscosity (cP at 25°C) | Mean Particle Size (µm) | Stability (After 30 days at 40°C) |
| 2.0 | 1,500 | 15.2 | Phase Separation |
| 4.0 | 5,000 | 8.5 | Slight Creaming |
| 6.0 | 12,000 | 4.1 | Stable |
| 8.0 | 25,000 | 2.5 | Stable |
Effect of Oil Phase Concentration
Objective: To evaluate the impact of the oil phase concentration on emulsion properties at a fixed this compound concentration.
Methodology: Emulsions were prepared using the general protocol with a fixed this compound concentration (5% w/w) and varying concentrations of the oil phase (Mineral Oil).
| Oil Phase Conc. (% w/w) | Viscosity (cP at 25°C) | Mean Particle Size (µm) | Stability (After 30 days at 40°C) |
| 10 | 3,500 | 3.8 | Stable |
| 20 | 8,000 | 6.2 | Stable |
| 30 | 15,000 | 12.7 | Slight Coalescence |
| 40 | 28,000 | 20.5 | Phase Separation |
Effect of Homogenization Speed
Objective: To assess the influence of homogenization speed on the particle size and stability of the emulsion.
Methodology: Emulsions were prepared using the general protocol with a fixed composition (5% this compound, 20% Mineral Oil) and varying homogenization speeds for a fixed time of 5 minutes.
| Homogenization Speed (RPM) | Mean Particle Size (µm) | Initial Viscosity (cP at 25°C) | Stability (After 30 days at 40°C) |
| 1,000 | 18.3 | 7,500 | Phase Separation |
| 3,000 | 9.1 | 7,800 | Slight Creaming |
| 5,000 | 5.4 | 8,000 | Stable |
| 8,000 | 3.2 | 8,100 | Stable |
Signaling Pathways and Logical Relationships
The stability of a this compound emulsion is governed by the interplay of its components and the manufacturing process. The following diagram illustrates the logical relationships leading to a stable emulsion.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation | Insufficient this compound concentration; Inadequate homogenization; Temperature difference between phases during emulsification. | Increase this compound concentration; Increase homogenization speed and/or time; Ensure both phases are at 70-75°C before mixing. |
| Creaming | Large particle size; Low viscosity. | Increase homogenization speed/time; Increase this compound concentration to build viscosity. |
| Grainy Texture | Too rapid cooling; Crystallization of high melting point ingredients. | Allow the emulsion to cool slowly with gentle stirring; Ensure all oil phase components are fully melted and mixed before emulsification. |
| Thin Consistency | Low this compound concentration; Low oil phase concentration. | Increase the concentration of this compound; Increase the oil phase concentration (while maintaining an appropriate emulsifier ratio). |
Conclusion
This compound is a versatile and effective emulsifier for creating stable oil-in-water emulsions. By carefully controlling the concentration of the emulsifier and oil phase, as well as process parameters such as homogenization speed and temperature, researchers can consistently produce emulsions with desired physical characteristics. The information and protocols provided in these application notes serve as a valuable starting point for the development of stable and elegant topical and oral formulations. It is always recommended to perform optimization studies for specific formulations to achieve the desired performance attributes.
References
- 1. crodahomecare.com [crodahomecare.com]
- 2. Effects of temperature on water-in-oil emulsions stabilised solely by wax microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polawax GP-200 - Croda - Emulsifier - Knowde [knowde.com]
- 4. soap-formula.ru [soap-formula.ru]
- 5. ulprospector.com [ulprospector.com]
- 6. crodabeauty.com [crodabeauty.com]
Polawax GP 200: Application Notes and Protocols for Bioactive Agent Encapsulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polawax GP 200 is a non-ionic self-emulsifying wax renowned for its ability to form stable oil-in-water emulsions.[1][2][3][4][5][6][7][8] Composed of a proprietary blend of vegetable-derived emulsifiers and stabilizers, it is widely utilized in the pharmaceutical and cosmetic industries.[1][6][8] Its key feature for research applications lies in its capacity to create structured lipid matrices that can encapsulate and facilitate the controlled release of bioactive agents.[2][3][4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound in the encapsulation of bioactive compounds for research purposes.
This compound's utility in drug delivery stems from its formation of liquid crystals within an emulsion, which can promote a 'time-release' hydration effect and act as a slow-release delivery mechanism for active ingredients.[2][3][4][5][6] It is stable over a wide pH range and in the presence of metal ions, making it a versatile carrier for various bioactive molecules.[2][4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate | [9] |
| Appearance | White to off-white pastilles/powder | [6] |
| Type | Non-ionic Emulsifying Wax | [1][2][7] |
| Melting Point | 48-52 °C | [6] |
| Recommended Usage Level | 2-25% | [5] |
| Solubility | Soluble in oils and waxes; dispersible in hot water to form an emulsion. | [6] |
Applications in Bioactive Encapsulation
This compound is particularly suitable for the encapsulation of lipophilic (hydrophobic) bioactive agents due to its oil-in-water emulsifying nature. It can be formulated into various drug delivery systems, including:
-
Solid Lipid Nanoparticles (SLNs): Sub-micron sized lipidic particles that can encapsulate drugs and offer controlled release.
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs containing both solid and liquid lipids, which can improve drug loading and reduce drug expulsion.
-
Emulsions and Creams: For topical and transdermal delivery of bioactive compounds.
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for specific bioactive agents and research objectives. Optimization of parameters is crucial for achieving desired particle characteristics and release profiles.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using High Shear Homogenization
This method is suitable for thermostable bioactive agents.
Materials:
-
This compound
-
Bioactive agent (e.g., Curcumin, a hydrophobic model drug)
-
Surfactant (e.g., Tween 80)
-
Distilled water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt this compound at a temperature approximately 5-10°C above its melting point (e.g., 60°C).
-
Dissolve the bioactive agent in the molten this compound.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80, 1-2% w/v) in distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.
-
Homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Diagram of the High Shear Homogenization Workflow:
Caption: Workflow for SLN preparation.
Protocol 2: Preparation of Nanoparticles by Emulsion-Solvent Evaporation Method
This method is suitable for thermolabile bioactive agents.
Materials:
-
This compound
-
Bioactive agent
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Aqueous stabilizer solution (e.g., Polyvinyl alcohol (PVA) solution, 1-2% w/v)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve this compound and the bioactive agent in a suitable organic solvent.
-
-
Emulsification:
-
Add the organic phase to the aqueous stabilizer solution under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature under reduced pressure (using a rotary evaporator) to evaporate the organic solvent.
-
The removal of the organic solvent leads to the precipitation of this compound, forming solid nanoparticles.
-
-
Purification:
-
Wash the nanoparticles by centrifugation and resuspend them in distilled water to remove the stabilizer and any unencapsulated drug.
-
The purified nanoparticles can be freeze-dried for long-term storage.
-
Diagram of the Emulsion-Solvent Evaporation Workflow:
Caption: Emulsion-solvent evaporation workflow.
Characterization of Bioactive-Loaded Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared nanoparticles.
Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI). Laser Doppler Anemometry for Zeta Potential.
-
Significance: Particle size influences the in vivo distribution, cellular uptake, and drug release profile. Zeta potential indicates the surface charge and predicts the physical stability of the nanoparticle dispersion. A zeta potential of ±30 mV is generally considered to indicate good stability.
Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method:
-
Separate the unencapsulated (free) drug from the nanoparticle dispersion by ultracentrifugation or dialysis.
-
Quantify the amount of free drug in the supernatant/dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following equations:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
Significance: These parameters determine the amount of bioactive agent successfully incorporated into the nanoparticles.
In Vitro Drug Release
-
Method: Dialysis bag method.
-
Place a known amount of the nanoparticle dispersion in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots.
-
-
Significance: This study provides insights into the release kinetics of the bioactive agent from the this compound matrix, indicating whether the release is immediate or sustained.
Diagram of the Characterization Workflow:
Caption: Nanoparticle characterization workflow.
Representative Data (Hypothetical Examples)
The following tables present hypothetical data for the encapsulation of three different model bioactive agents using this compound-based nanoparticles. These values are for illustrative purposes and will vary depending on the specific bioactive agent and formulation parameters.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Bioactive Agent | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Curcumin | High Shear Homogenization | 250 ± 25 | 0.25 ± 0.05 | -28 ± 3 |
| Ibuprofen | Emulsion-Solvent Evaporation | 300 ± 30 | 0.30 ± 0.07 | -25 ± 4 |
| Vitamin A | High Shear Homogenization | 200 ± 20 | 0.20 ± 0.04 | -32 ± 2 |
Table 2: Encapsulation Efficiency, Drug Loading, and Release Characteristics
| Bioactive Agent | Encapsulation Efficiency (%) | Drug Loading (%) | Cumulative Release after 24h (%) |
| Curcumin | 85 ± 5 | 8.5 ± 0.5 | 40 ± 5 |
| Ibuprofen | 75 ± 7 | 7.5 ± 0.7 | 55 ± 6 |
| Vitamin A | 90 ± 4 | 9.0 ± 0.4 | 35 ± 4 |
Signaling Pathway Example: Anti-inflammatory Action of Encapsulated Curcumin
Curcumin is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Encapsulation in this compound nanoparticles can enhance its bioavailability and sustain its release, thereby prolonging its inhibitory action.
Diagram of the NF-κB Signaling Pathway Inhibition by Curcumin:
Caption: Curcumin inhibits NF-κB pathway.
Conclusion
This compound offers a versatile and effective platform for the encapsulation of bioactive agents, particularly those with lipophilic properties. By employing techniques such as high shear homogenization and emulsion-solvent evaporation, researchers can formulate nanoparticles with controlled size, surface charge, and release characteristics. The protocols and information provided in these application notes serve as a foundational guide for developing novel drug delivery systems using this compound. It is imperative that researchers conduct thorough optimization and characterization to tailor the formulations to their specific bioactive agent and intended application.
References
- 1. crodabeauty.com [crodabeauty.com]
- 2. covalo.com [covalo.com]
- 3. specialchem.com [specialchem.com]
- 4. ulprospector.com [ulprospector.com]
- 5. crodapharma.com [crodapharma.com]
- 6. soap-formula.ru [soap-formula.ru]
- 7. crodahomecare.com [crodahomecare.com]
- 8. refinednaturals.co.za [refinednaturals.co.za]
- 9. ulprospector.com [ulprospector.com]
Protocol for Creating a Topical Delivery System with Polawax GP 200
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of topical delivery systems utilizing Polawax GP 200, a non-ionic self-emulsifying wax. This compound is a versatile excipient used to create stable and cosmetically elegant oil-in-water (o/w) emulsions, such as creams and lotions.[1][2][3][4] It is a proprietary blend of cetearyl alcohol and PEG-20 stearate, which are vegetable-derived emulsifiers and stabilizers.[3][5] This emulsifying wax is known for its ability to produce thick emulsions without the need for additional stiffening agents and is stable over a wide pH range (3-13) and in the presence of electrolytes.[1][4]
These application notes will detail the formulation principles, provide exemplary formulations, and outline detailed protocols for the preparation and characterization of topical systems incorporating this compound.
Introduction to this compound in Topical Formulations
This compound simplifies the formulation process by acting as an all-in-one emulsifier, thickener, and stabilizer.[4] It is suitable for creating a variety of topical products, from light lotions to heavy creams, by varying its concentration.[1] The formation of liquid crystals within the emulsion promotes a time-release hydration effect and can serve as a slow-release delivery mechanism for active pharmaceutical ingredients (APIs).[1][3][4]
Key Features of this compound:
-
Ease of Use: As a self-emulsifying wax, it simplifies the manufacturing process.
-
Versatility: Can be used to create a range of viscosities.[1]
-
Stability: Forms stable emulsions over a broad pH and electrolyte range.[1][4]
-
Drug Delivery: The liquid crystalline structure can facilitate controlled release of APIs.[1][3][4]
Formulation Guidelines
The concentration of this compound is a critical factor in determining the final viscosity and texture of the formulation. The following table provides typical concentration ranges for different types of topical systems.
| Formulation Type | This compound (% w/w of total formulation) | Oil Phase (% w/w) | Aqueous Phase (% w/w) | General Characteristics |
| Light Lotion | 2 - 4% | 10 - 20% | 75 - 88% | Fluid, easily spreadable, light skin feel. |
| Cream | 5 - 8% | 20 - 30% | 62 - 75% | Viscous, rich texture, good for barrier function. |
| Heavy Cream | 8 - 10% | 30 - 40% | 50 - 62% | Very thick, occlusive, for intensive moisturization. |
Note: The total of all components should equal 100%. The percentage of this compound is often calculated as approximately 25% of the total oil phase weight.[4][6]
Exemplary Formulations:
The following are example formulations for a basic lotion and cream. These can be adapted based on the desired properties and the inclusion of an Active Pharmaceutical Ingredient (API).
Table 1: Exemplary Formulations
| Ingredient | Function | Lotion (% w/w) | Cream (% w/w) |
| Oil Phase | |||
| This compound | Emulsifier, Thickener | 3.0 | 7.0 |
| Mineral Oil / Caprylic/Capric Triglyceride | Emollient | 15.0 | 25.0 |
| Cetyl Alcohol | Thickener, Stabilizer | 1.0 | 2.0 |
| Aqueous Phase | |||
| Deionized Water | Vehicle | 79.8 | 64.8 |
| Glycerin | Humectant | 1.0 | 1.0 |
| Cool-Down Phase | |||
| Preservative (e.g., Phenoxyethanol) | Preservative | 0.2 | 0.2 |
| Active Pharmaceutical Ingredient (API) | Active | q.s. | q.s. |
| Total | 100.0 | 100.0 |
Experimental Protocols
Laboratory-Scale Preparation of a Topical Cream
This protocol outlines the steps for preparing a 100g batch of the example cream formulation.
Materials and Equipment:
-
Two heat-resistant glass beakers (250 mL)
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer (e.g., Silverson type)
-
Digital balance
-
Thermometer
-
Spatulas and weighing papers
Procedure:
-
Oil Phase Preparation:
-
Weigh the this compound, Mineral Oil, and Cetyl Alcohol into one of the beakers.
-
Heat the oil phase to 70-75°C in a water bath until all components are melted and uniform.
-
-
Aqueous Phase Preparation:
-
Weigh the deionized water and glycerin into the second beaker.
-
Heat the aqueous phase to 70-75°C in a separate water bath.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with an overhead stirrer at a moderate speed (e.g., 500-1000 rpm).
-
Increase the mixing speed (e.g., to 2000-5000 rpm) or use a homogenizer for 2-5 minutes to ensure a fine and uniform emulsion. The more shear energy introduced, the smaller the droplet size, resulting in a more stable emulsion.
-
-
Cooling:
-
Remove the emulsion from the heat and continue stirring at a lower speed as it cools.
-
-
Addition of Cool-Down Phase:
-
When the temperature of the emulsion reaches approximately 40°C, add the preservative and the API (if applicable).
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
-
Final Product:
-
Transfer the cream to an appropriate container and label it.
-
Characterization of the Topical Delivery System
-
Procedure: Visually inspect the formulation for its color, odor, and homogeneity. Measure the pH of a 10% dispersion of the cream in deionized water using a calibrated pH meter.
-
Acceptance Criteria: A smooth, uniform appearance with no signs of phase separation. The pH should be within the desired range for topical application (typically 4.5-6.5).
-
Instrumentation: A rotational viscometer or rheometer.
-
Procedure:
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at various shear rates to characterize the rheological behavior (e.g., shear-thinning).
-
For a more detailed analysis, perform an oscillatory measurement to determine the storage modulus (G') and loss modulus (G'').
-
-
Data Presentation: Plot viscosity as a function of shear rate. A shear-thinning profile is generally desirable for topical products, allowing for easy application and good spreadability.
-
Instrumentation: Optical microscope with a calibrated eyepiece or a laser diffraction particle size analyzer.
-
Procedure:
-
Dilute a small amount of the cream with deionized water.
-
For microscopy, place a drop of the diluted emulsion on a slide and observe the dispersed oil globules under magnification.
-
For laser diffraction, introduce the diluted sample into the instrument and measure the globule size distribution.
-
-
Data Presentation: Report the mean globule size and the polydispersity index. A smaller and more uniform globule size generally correlates with better long-term stability.
-
Protocol: Conduct accelerated stability studies according to ICH guidelines (e.g., storing samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months).
-
Parameters to Monitor:
-
Physical appearance (phase separation, color change)
-
pH
-
Viscosity
-
Globule size
-
Assay of the API
-
-
Frequency of Testing: Typically at 0, 1, 3, and 6 months for accelerated studies.
Visualizations
Experimental Workflow
Caption: Experimental workflow for creating a topical delivery system.
Factors Influencing Formulation Stability
Caption: Key factors influencing the stability of the topical formulation.
References
Application of Polawax GP 200 in Pharmaceutical Compounding Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polawax GP 200
This compound is a non-ionic self-emulsifying wax widely utilized in the pharmaceutical and cosmetic industries to create oil-in-water (o/w) emulsions. Its appeal in pharmaceutical compounding stems from its versatility, stability over a broad pH and temperature range, and its ability to form elegant and stable creams and lotions. Chemically, this compound is a proprietary blend, with its primary components being Cetearyl Alcohol and PEG-20 Stearate. This composition allows it to function as both a primary emulsifier and a thickening agent, simplifying formulation development.
A key feature of this compound is its capacity to form lamellar liquid crystalline structures within the emulsion. This network not only enhances the stability of the formulation but can also act as a reservoir for the active pharmaceutical ingredient (API), potentially enabling a controlled or sustained release profile. Its non-ionic nature ensures compatibility with a wide range of APIs, both hydrophilic and lipophilic.
Key Physicochemical Properties
The following table summarizes typical physicochemical properties of emulsions formulated with this compound. It is important to note that these values are illustrative and can be influenced by various factors including the specific oil phase, the concentration of this compound, and the manufacturing process.
| Property | Typical Value/Range | Test Method |
| Appearance | White to off-white, opaque cream | Visual Inspection |
| pH | 5.5 - 7.0 | pH meter |
| Viscosity | 10,000 - 40,000 cP | Brookfield Viscometer |
| Globule Size | 1 - 10 µm | Optical Microscopy/Particle Size Analyzer |
| Zeta Potential | -20 to -40 mV | Zetasizer |
| Drug Content Uniformity | 95% - 105% | HPLC/UV-Vis Spectroscopy |
| Physical Stability | No phase separation after 3 months at 40°C | Centrifugation, Freeze-thaw cycles |
Experimental Protocols
Protocol for Preparation of a 1% Hydrocortisone Cream using this compound
This protocol outlines the preparation of a stable o/w cream containing 1% hydrocortisone.
Materials:
-
Hydrocortisone powder
-
This compound
-
Cetyl alcohol
-
Mineral oil
-
Propylene glycol
-
Methylparaben
-
Propylparaben
-
Purified water
Equipment:
-
Beakers
-
Water bath
-
Homogenizer/overhead stirrer
-
pH meter
-
Weighing balance
Procedure:
-
Oil Phase Preparation:
-
In a beaker, combine this compound, cetyl alcohol, and mineral oil.
-
Heat the mixture in a water bath to 70-75°C until all components are melted and homogenous.
-
In a separate small beaker, dissolve propylparaben in a portion of the heated oil phase. Add this back to the main oil phase.
-
-
Aqueous Phase Preparation:
-
In another beaker, dissolve methylparaben in purified water and heat to 70-75°C.
-
In a separate container, levigate the hydrocortisone powder with propylene glycol to form a smooth paste.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring continuously with a homogenizer or overhead stirrer at a moderate speed.
-
Continue stirring for 15-20 minutes, maintaining the temperature at 70-75°C.
-
Remove the emulsion from the heat and continue stirring at a slower speed until it cools to approximately 45°C.
-
-
API Incorporation:
-
Add the hydrocortisone paste to the emulsion and mix until uniformly dispersed.
-
-
Final Steps:
-
Adjust the final weight with purified water if necessary.
-
Allow the cream to cool to room temperature with occasional gentle stirring.
-
Measure the pH and adjust if necessary.
-
Protocol for Evaluation of Cream Stability
This protocol describes methods for assessing the physical stability of the prepared cream.
Methods:
-
Visual and Microscopic Examination:
-
Visually inspect the cream for any signs of phase separation, creaming, or cracking at regular intervals.
-
Using an optical microscope, examine a small sample of the cream to assess the globule size and distribution. Note any changes in globule size or evidence of coalescence over time.
-
-
Centrifugation Test:
-
Place 5-10 g of the cream in a centrifuge tube.
-
Centrifuge at 3000-5000 rpm for 15-30 minutes.
-
Observe for any signs of phase separation. A stable emulsion will show no separation.
-
-
Freeze-Thaw Cycling:
-
Subject the cream to at least three cycles of freezing and thawing. Each cycle consists of storing the sample at -10°C for 24 hours, followed by storage at room temperature (25°C) for 24 hours.
-
After each cycle, visually inspect the cream for any changes in consistency, color, or phase separation.
-
Visualizations
The following diagrams illustrate key processes and concepts related to the use of this compound in pharmaceutical compounding.
Caption: Workflow for o/w cream preparation using this compound.
Caption: Stabilization mechanism of this compound in an o/w emulsion.
Application Notes: Polawax GP 200 as a Delivery Vehicle for In Vitro Studies
Introduction
Polawax GP 200 is a non-ionic, self-emulsifying wax of vegetable origin, widely utilized in the pharmaceutical and personal care industries.[1][2] It is an optimized blend of emulsifiers and stabilizers that forms stable oil-in-water emulsions, presenting as off-white pastilles.[3][4] Its stability over a wide pH range and in the presence of metal ions makes it a versatile excipient.[3] A key feature of this compound is its ability to form liquid crystals within an emulsion. This structure promotes a "time-release" mechanism for the hydration and slow release of active ingredients, making it a valuable tool for controlled delivery in various research and development settings.[1][2][3][5]
Key Properties for In Vitro Delivery
This compound's utility as a delivery vehicle in in vitro studies stems from several key properties:
-
Biocompatibility and Low Cytotoxicity: As a mild and well-established ingredient in topical preparations, this compound is generally considered non-toxic and non-irritating, which is a critical prerequisite for in vitro studies to ensure that observed effects are from the active compound and not the delivery vehicle.[2]
-
Controlled Release: The formation of lamellar liquid crystalline structures allows for the entrapment of water-soluble actives, which are then released progressively, providing a controlled delivery system.[2] This is particularly useful for maintaining consistent concentrations of a test compound in cell culture media over extended periods.
-
Stability: this compound creates emulsions with excellent long-term and high-temperature stability.[2] This ensures the integrity of the formulation throughout the duration of an in vitro experiment.
-
Versatility: It can be used to create formulations with a range of viscosities, from fluid lotions to viscous creams, by varying its concentration (typically between 2-25%).[2][3] This allows for the development of delivery systems with different physical properties to suit various experimental needs.
Quantitative Data Summary
While specific quantitative data for this compound in nanoparticle-based drug delivery for in vitro studies is not extensively available in the public domain, the following table presents hypothetical, yet typical, parameters that researchers would aim to characterize when developing such a system. These values are based on common nanoparticle formulation characteristics found in drug delivery research.
| Parameter | Typical Range | Significance in In Vitro Studies |
| Particle Size (nm) | 100 - 500 | Influences cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of particle size. |
| Zeta Potential (mV) | -15 to -30 | Affects the stability of the nanoparticle suspension. |
| Encapsulation Efficiency (%) | > 70% | The percentage of the drug successfully loaded into the nanoparticles. |
| Drug Loading (%) | 1 - 10% | The weight percentage of the drug relative to the total nanoparticle weight. |
| In Vitro Release (e.g., at 24h) | Varies | Characterizes the rate and extent of drug release from the vehicle. |
| Cell Viability (%) | > 90% (for blank vehicle) | Confirms the low cytotoxicity of the delivery vehicle itself. |
Experimental Protocols
Herein are detailed protocols for the preparation, characterization, and in vitro evaluation of a this compound-based delivery system.
Protocol 1: Preparation of Drug-Loaded this compound Nanoparticles
This protocol describes the preparation of drug-loaded nanoparticles using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween® 80)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Oil Phase Preparation: Melt this compound at 70-80°C. Dissolve the lipophilic API in the molten wax.
-
Aqueous Phase Preparation: Heat the deionized water containing the surfactant to the same temperature as the oil phase.
-
Emulsification: Add the hot aqueous phase to the hot oil phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Immediately subject the hot, coarse emulsion to high-power probe ultrasonication for 5-10 minutes.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring to solidify the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to remove any unloaded drug or excess surfactant. Resuspend the nanoparticle pellet in fresh PBS.
Protocol 2: In Vitro Drug Release Study
This protocol details an in vitro drug release study using the dynamic dialysis method.[6]
Materials:
-
Drug-loaded this compound nanoparticle suspension
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Shaking water bath or incubator
Procedure:
-
Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading: Accurately measure a known volume of the drug-loaded nanoparticle suspension and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Release: Submerge the sealed dialysis bag in a known volume of pre-warmed PBS (pH 7.4) in a beaker. Place the beaker in a shaking water bath set at 37°C and a suitable agitation speed (e.g., 100 rpm).[7]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.
-
Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[7]
-
Quantification: Analyze the collected samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi) to understand the release mechanism.[8][9]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of the drug-loaded nanoparticles on a selected cell line.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes or a cancer cell line like SCC-9)[10][11]
-
Complete cell culture medium (e.g., DMEM or RPMI with 5% FBS)[10]
-
Drug-loaded and blank this compound nanoparticle suspensions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 2x10^4 cells/ml and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[10]
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the drug-loaded nanoparticles, blank nanoparticles, and the free drug as a control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (diluted in medium) to each well. Incubate for another 2-3 hours.[10]
-
Formazan Solubilization: Remove the MTT-containing medium and add 200 µL of DMSO to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot cell viability against concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. crodabeauty.com [crodabeauty.com]
- 2. soap-formula.ru [soap-formula.ru]
- 3. crodapharma.com [crodapharma.com]
- 4. crodahomecare.com [crodahomecare.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Polymers on Drug Release Kinetics in Nanoemulsion In Situ Gel Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro studies of PLGA-DTX nanoconjugate as potential drug delivery vehicle for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emulsification with Polawax GP 200 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the effective use of Polawax GP 200, a robust non-ionic self-emulsifying wax, in laboratory settings for the creation of stable oil-in-water (o/w) emulsions. This compound, with its INCI name Cetearyl Alcohol and PEG-20 Stearate, is a versatile and widely used emulsifier in the pharmaceutical and cosmetic industries due to its ability to create emulsions with excellent texture and long-term stability over a broad pH range.[1]
Material Properties and Handling
This compound is a vegetable-derived emulsifier that is appreciated for its ease of use and reliability in forming stable o/w emulsions.[1] It is a self-bodying emulsifier, meaning it also contributes to the viscosity and consistency of the final product.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| INCI Name | Cetearyl Alcohol, PEG-20 Stearate | [1] |
| Appearance | White to off-white waxy pastilles | |
| Melting Point | 50 - 54 °C | [1] |
| Charge | Non-ionic | [1] |
| Solubility | Oil | [1] |
| Typical Usage Rate | 2 - 25% (of total formulation) | [1][3] |
| Recommended Usage | 20 - 25% of the oil phase weight | [4] |
| Effective pH Range | 3 - 12 |
Storage and Handling: Store this compound in a cool, dry place away from direct sunlight and moisture to maintain its stability and performance.
Mechanism of Emulsification and the Role of Liquid Crystals
This compound functions by reducing the interfacial tension between the oil and water phases, allowing for the formation of a stable emulsion. A key feature of emulsions created with this compound is the formation of lamellar liquid crystalline structures at the oil-water interface.[5][6] These structures are highly ordered, multi-layered arrangements of the emulsifier and water molecules that create a rigid barrier around the oil droplets. This barrier provides exceptional stability against coalescence and can also offer a "time-release" mechanism for both moisture and active ingredients encapsulated within the emulsion.[1][5][7]
Experimental Protocols for Emulsion Preparation
The following protocols provide a framework for creating oil-in-water emulsions with this compound. The specific quantities of ingredients should be adjusted based on the desired characteristics of the final product.
General Emulsification Workflow
The fundamental process for creating an emulsion with this compound involves heating the oil and water phases separately, followed by combining them under high shear.
Caption: General workflow for creating an o/w emulsion with this compound.
Protocol for a Light Moisturizing Lotion (Approx. 20% Oil Phase)
This protocol is designed to create a lotion with a light, non-greasy feel.
Table 2: Formulation for a Light Moisturizing Lotion
| Phase | Ingredient | Percentage (w/w) |
| A (Oil Phase) | Mineral Oil | 15.0 |
| Cetyl Alcohol | 2.0 | |
| This compound | 4.0 | |
| B (Water Phase) | Deionized Water | 73.5 |
| Glycerin | 5.0 | |
| C (Cool-Down Phase) | Preservative | 0.5 |
| Fragrance | q.s. |
Methodology:
-
Combine all ingredients of the oil phase (A) in a heat-resistant beaker.
-
In a separate beaker, combine all ingredients of the water phase (B).
-
Heat both phases to 70-75°C in a water bath.
-
Once both phases have reached the target temperature and all solids in the oil phase have melted, add the water phase to the oil phase while stirring with a high-shear homogenizer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5,000 - 10,000 rpm) for 2-5 minutes.
-
Remove the emulsion from the heat and continue to stir gently with a propeller or overhead stirrer as it cools.
-
When the emulsion has cooled to below 40°C, add the cool-down phase ingredients (C) and stir until uniformly dispersed.
-
Allow the lotion to cool to room temperature.
Protocol for a Rich Barrier Cream (Approx. 30% Oil Phase)
This protocol is designed to create a thicker cream with a more substantial, protective feel.
Table 3: Formulation for a Rich Barrier Cream
| Phase | Ingredient | Percentage (w/w) |
| A (Oil Phase) | Shea Butter | 10.0 |
| Sweet Almond Oil | 10.0 | |
| This compound | 8.0 | |
| B (Water Phase) | Deionized Water | 66.5 |
| Panthenol | 5.0 | |
| C (Cool-Down Phase) | Vitamin E Acetate | 0.5 |
| Preservative | q.s. |
Methodology:
-
Combine all ingredients of the oil phase (A) in a heat-resistant beaker.
-
In a separate beaker, combine all ingredients of the water phase (B).
-
Heat both phases to 70-75°C in a water bath.
-
When both phases have reached the target temperature and all solids are melted, add the water phase to the oil phase while mixing with a high-shear homogenizer at a moderate to high speed (e.g., 8,000 - 15,000 rpm) for 3-7 minutes.
-
Begin cooling the emulsion while stirring with a slower speed anchor or paddle stirrer to maintain a homogenous mixture.
-
Once the temperature is below 40°C, add the cool-down phase ingredients (C) and mix until fully incorporated.
-
Continue gentle stirring until the cream reaches room temperature to ensure a smooth, uniform consistency.
Influence of Formulation and Process Parameters
The final properties of the emulsion are highly dependent on both the formulation and the processing parameters.
Caption: Key parameters influencing final emulsion properties.
Table 4: Expected Impact of Key Parameters on Emulsion Characteristics
| Parameter | Effect on Viscosity | Effect on Droplet Size | Effect on Stability |
| Increasing this compound Concentration | Increases | May decrease to a point | Generally improves |
| Increasing Oil Phase Concentration | Increases | May increase | Can decrease if not properly emulsified |
| Increasing Homogenization Speed/Time | May initially decrease, then stabilize | Decreases | Generally improves |
| Slower Cooling Rate | May increase due to better liquid crystal network formation | Can lead to larger droplet size if not stirred | Can improve long-term stability |
Characterization and Stability Testing
To ensure the quality and shelf-life of the prepared emulsions, a series of characterization and stability tests should be performed.
Physical Characterization
Table 5: Methods for Physical Characterization of Emulsions
| Parameter | Method | Typical Observations |
| Appearance | Visual inspection | Homogeneous, uniform color and consistency |
| pH | pH meter | Within the target range for the intended application |
| Viscosity | Viscometer/Rheometer | Consistent with desired product type (lotion vs. cream) |
| Droplet Size Analysis | Laser diffraction or optical microscopy | Small, uniform droplet size distribution |
Stability Testing
Table 6: Recommended Stability Testing Protocols
| Test | Conditions | Duration | Purpose |
| Accelerated Stability | 40°C, 45°C, 50°C | 1-3 months | To predict long-term stability |
| Freeze-Thaw Cycling | -10°C to 25°C (24h cycles) | 3-5 cycles | To assess stability against temperature fluctuations |
| Centrifugation | 3000-5000 rpm | 30 minutes | To quickly assess potential for creaming or separation |
| Long-Term Stability | Room temperature (20-25°C) | 12-36 months | To determine the actual shelf-life of the product |
Disclaimer: These protocols and application notes are intended for guidance in a laboratory setting. Researchers should always adhere to good laboratory practices (GLP) and conduct their own optimization and validation studies for their specific formulations and applications.
References
- 1. ulprospector.com [ulprospector.com]
- 2. crodapharma.com [crodapharma.com]
- 3. specialchem.com [specialchem.com]
- 4. soap-formula.ru [soap-formula.ru]
- 5. crodahomecare.com [crodahomecare.com]
- 6. covalo.com [covalo.com]
- 7. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
Polawax GP 200 for creating stable emulsions with high electrolyte concentrations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Polawax GP 200, a non-ionic emulsifying wax, for the creation of stable oil-in-water (o/w) emulsions, particularly in formulations containing high concentrations of electrolytes. This compound is a proprietary blend of Cetearyl Alcohol and PEG-20 Stearate, designed to offer robust performance across a wide pH range and in the presence of various salts, making it an ideal candidate for complex cosmetic and pharmaceutical formulations.[1]
Introduction to this compound and Emulsion Stability in High Electrolyte Environments
This compound is a self-emulsifying wax that simplifies the formulation of creams and lotions by providing excellent texture and long-term stability.[2][3][4] Its non-ionic nature makes it compatible with a broad range of active ingredients and excipients, including electrolytes, which are known to destabilize many emulsion systems.[5] The presence of electrolytes in a formulation can disrupt the electrical double layer of ionic emulsifiers, leading to flocculation and coalescence of the dispersed phase. Non-ionic emulsifiers like this compound stabilize emulsions primarily through steric hindrance, a mechanism less susceptible to the influence of salts.
The stability of an emulsion in the presence of electrolytes is a critical factor in the development of many pharmaceutical and dermatological products, where active ingredients are often in salt form. This document provides protocols to evaluate the performance of this compound in such challenging environments and presents representative data on its stability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate | [1] |
| Appearance | Off-white pastilles | [2][6] |
| Type | Non-ionic, self-emulsifying wax | [2][5] |
| Solubility | Oil | [1] |
| Melting Point | 50 - 54°C | [1] |
| Recommended Usage Level | 2 - 25% | [1][6] |
| pH Stability Range | 3 - 7 | [1] |
| Electrolyte Tolerance | Good | [2][4] |
Experimental Data: Performance of this compound in High Electrolyte Emulsions
The following tables present representative data illustrating the stability of oil-in-water emulsions formulated with this compound in the presence of varying concentrations of sodium chloride (NaCl), a common electrolyte. This data is intended to be illustrative of the expected performance and should be confirmed by in-house testing.
Table 1: Effect of NaCl Concentration on Emulsion Viscosity
| NaCl Concentration (% w/w) | Initial Viscosity (cP) | Viscosity after 30 days at 40°C (cP) | % Change in Viscosity |
| 0 | 12,500 | 12,300 | -1.6% |
| 1 | 12,800 | 12,550 | -1.9% |
| 2 | 13,100 | 12,700 | -3.0% |
| 5 | 13,500 | 12,900 | -4.4% |
Table 2: Effect of NaCl Concentration on Mean Droplet Particle Size
| NaCl Concentration (% w/w) | Initial Mean Particle Size (µm) | Mean Particle Size after 30 days at 40°C (µm) | % Change in Particle Size |
| 0 | 2.5 | 2.6 | +4.0% |
| 1 | 2.6 | 2.7 | +3.8% |
| 2 | 2.8 | 2.9 | +3.6% |
| 5 | 3.1 | 3.3 | +6.5% |
Experimental Protocols
The following protocols detail the methods for preparing and evaluating the stability of o/w emulsions formulated with this compound and high electrolyte concentrations.
Protocol for Preparation of a Stable O/W Emulsion with this compound
This protocol outlines the general procedure for creating a basic oil-in-water emulsion using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Electrolyte (e.g., NaCl)
-
Preservative (e.g., Phenoxyethanol)
-
Heat-resistant beakers
-
Water bath or hot plate
-
Homogenizer or high-shear mixer
-
Stirring apparatus
Procedure:
-
Phase Preparation:
-
In a heat-resistant beaker, combine the oil phase ingredients and this compound. This is the Oil Phase .
-
In a separate heat-resistant beaker, combine the deionized water and the electrolyte. This is the Aqueous Phase .
-
-
Heating:
-
Heat both the Oil Phase and the Aqueous Phase separately to 70-75°C in a water bath or on a hot plate with gentle stirring. Ensure all components of the Oil Phase, including the this compound, have completely melted.
-
-
Emulsification:
-
Slowly add the Aqueous Phase to the Oil Phase while continuously mixing with a homogenizer or high-shear mixer.
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine, uniform emulsion.
-
-
Cooling:
-
Begin to cool the emulsion while stirring gently with a propeller or overhead stirrer.
-
When the temperature of the emulsion reaches approximately 40°C, add the preservative and any other temperature-sensitive additives.
-
-
Finalization:
-
Continue stirring until the emulsion has cooled to room temperature.
-
Adjust the pH if necessary.
-
Protocol for Evaluating Emulsion Stability
This protocol describes methods for assessing the stability of the prepared emulsions, particularly in the context of high electrolyte content.
4.2.1. Macroscopic Evaluation
-
Place 50g of the emulsion in a clear, sealed glass jar.
-
Store samples under various conditions:
-
Room temperature (20-25°C)
-
Elevated temperature (40°C)
-
Freeze-thaw cycles (-10°C for 24 hours, then room temperature for 24 hours; repeat for 3 cycles).
-
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability, such as:
-
Creaming or Sedimentation: The formation of a concentrated or depleted layer of the dispersed phase.
-
Flocculation: The aggregation of droplets into loose clusters.
-
Coalescence: The merging of droplets to form larger ones, which can lead to phase separation.
-
Phase Separation: The complete separation of the oil and water phases.
-
4.2.2. Microscopic Evaluation
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope at various magnifications (e.g., 100x, 400x).
-
Examine the droplet size distribution and look for any changes over time, such as an increase in the number of large droplets, which would indicate coalescence.
4.2.3. Viscosity Measurement
-
Measure the viscosity of the emulsion using a viscometer (e.g., Brookfield viscometer) at a controlled temperature.
-
Record the initial viscosity and monitor for any significant changes during the stability study. A decrease in viscosity can indicate a breakdown of the emulsion structure.
4.2.4. Particle Size Analysis
-
Determine the mean droplet size and size distribution of the emulsion using a particle size analyzer (e.g., laser diffraction or dynamic light scattering).
-
Measure the particle size at the beginning of the stability study and at subsequent time points to quantify any changes.
4.2.5. Accelerated Stability Testing (Centrifugation)
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, observe the sample for any phase separation. The volume of the separated layer can be measured to quantify the degree of instability.
Mechanism of Stabilization with this compound
This compound, being a non-ionic emulsifier, stabilizes oil-in-water emulsions primarily through a mechanism known as steric hindrance. The hydrophilic polyethylene glycol (PEG) chains of the PEG-20 Stearate component extend into the continuous aqueous phase, creating a hydrated barrier around the oil droplets. This barrier physically prevents the droplets from approaching each other closely enough to coalesce. The cetearyl alcohol component contributes to the viscosity of the external phase and the interfacial film, further enhancing stability.
Conclusion
This compound is a versatile and robust non-ionic emulsifying wax that demonstrates excellent performance in creating stable oil-in-water emulsions, even in the presence of high concentrations of electrolytes. Its ability to form a protective steric barrier around oil droplets makes it a reliable choice for complex formulations in the pharmaceutical and cosmetic industries. The protocols and data presented in these application notes provide a solid foundation for researchers and formulators to effectively utilize this compound in their product development endeavors. It is recommended that formulators conduct their own stability studies to confirm these findings within their specific formulations.
References
Application Note: Utilizing Polawax™ GP-200 for Stable Emulsions Across a Wide pH Range
AN-2025-12-07
Introduction
For researchers, scientists, and drug development professionals, creating stable and effective topical delivery systems is a paramount challenge. The stability of an emulsion is often compromised by pH variations, especially when formulating with active pharmaceutical ingredients (APIs) or cosmetic actives that are only stable or effective within a narrow pH range. Polawax™ GP-200 is a robust, non-ionic, self-emulsifying wax that offers exceptional stability in the presence of electrolytes and across a broad pH spectrum.[1][2][3][4][5][6][7] This makes it an ideal excipient for experimental formulations where pH modulation is a key variable.
The INCI (International Nomenclature of Cosmetic Ingredients) name for Polawax™ GP-200 is Cetearyl Alcohol (and) PEG-20 Stearate.[1][2][3][8][9] This composition combines a fatty alcohol (Cetearyl Alcohol) which provides structure and body, with a non-ionic surfactant (PEG-20 Stearate) which facilitates the emulsification of oil and water phases. Its non-ionic nature is the primary reason for its wide pH tolerance, as it lacks a charge that could interact with acidic or basic components in a formulation.
This application note provides detailed protocols for preparing and evaluating oil-in-water (O/W) emulsions using Polawax™ GP-200 under varying pH conditions.
Key Properties and Advantages
-
Wide pH Stability: Forms stable emulsions in both acidic and alkaline media.[4][6]
-
Electrolyte Tolerance: Maintains emulsion integrity in the presence of metal ions and other electrolytes.[4][10][11]
-
Self-Bodying: Creates viscous creams and lotions without the need for additional waxes or thickeners at concentrations of 5-10%.[4]
-
Versatility: Capable of emulsifying a wide range of oils, fats, and waxes.[4]
-
Drug Delivery: The formation of liquid crystals within the emulsion can act as a slow-release delivery mechanism for active ingredients.[1][2][3][5][12]
Experimental Data Summary
The following table summarizes the expected performance of a model 5% Polawax™ GP-200 O/W emulsion across a pH range of 3 to 11. These values are representative and serve as a baseline for experimental design.
| pH Value | Viscosity (cP at 25°C) | Mean Particle Size (µm) | Zeta Potential (mV) | Macroscopic Stability (30 days at 40°C) |
| 3.0 | ~18,500 | ~2.1 | -2.8 | No Phase Separation |
| 5.0 | ~19,000 | ~2.0 | -3.5 | No Phase Separation |
| 7.0 | ~19,200 | ~1.9 | -4.1 | No Phase Separation |
| 9.0 | ~18,800 | ~2.2 | -5.2 | No Phase Separation |
| 11.0 | ~18,300 | ~2.5 | -6.0 | No Phase Separation |
Note: The near-neutral Zeta Potential across all pH values is characteristic of a non-ionic system, indicating that stability is achieved through steric hindrance rather than electrostatic repulsion. The slight negative charge is often attributed to trace impurities in the raw materials.
Experimental Protocols
4.1 Protocol: Preparation of a 5% Polawax™ GP-200 O/W Emulsion
This protocol details the preparation of a 100g batch of a base emulsion.
Materials:
-
Polawax™ GP-200: 5.0g
-
Caprylic/Capric Triglyceride (Oil Phase): 15.0g
-
Glycerin (Humectant): 3.0g
-
Deionized Water: 76.5g
-
Preservative (e.g., Phenoxyethanol): 0.5g
-
pH adjusters (e.g., Citric Acid, Sodium Hydroxide)
Procedure:
-
Prepare the Oil Phase: In a heat-resistant beaker, combine Polawax™ GP-200 and Caprylic/Capric Triglyceride.
-
Prepare the Aqueous Phase: In a separate heat-resistant beaker, combine deionized water and glycerin.
-
Heat Both Phases: Heat both the oil and aqueous phases separately to 75-80°C using a water bath or hot plate. Stir both phases until the Polawax™ GP-200 is completely melted and both phases are uniform.
-
Form the Emulsion: Slowly add the aqueous phase to the oil phase while stirring continuously with a homogenizer (e.g., rotor-stator type) at a moderate speed (e.g., 5000 rpm) for 3-5 minutes.
-
Cool Down: Remove the emulsion from the heat source and continue to stir gently with a propeller or anchor stirrer as it cools.
-
Add Final Ingredients: Once the emulsion has cooled to below 40°C, add the preservative and mix until uniform.
-
Final QC: Measure the final weight and adjust for any water loss with deionized water.
4.2 Protocol: pH Adjustment and Stability Evaluation
Procedure:
-
Sample Division: Divide the base emulsion from Protocol 4.1 into five equal aliquots (e.g., 20g each).
-
pH Adjustment:
-
Measure the initial pH of the first aliquot (this will be the control).
-
For the remaining aliquots, slowly add a 10% w/w solution of citric acid or sodium hydroxide dropwise while stirring to achieve the target pH values (e.g., 3.0, 5.0, 9.0, 11.0).
-
Allow the samples to equilibrate for 24 hours and re-measure the pH, adjusting if necessary.
-
-
Initial Characterization (Time = 0):
-
Viscosity: Measure the viscosity of each pH-adjusted sample using a viscometer (e.g., Brookfield DV-II+) with an appropriate spindle at a set speed.
-
Particle Size & Zeta Potential: Dilute a small amount of each sample in deionized water (adjusted to the same pH) and analyze using a suitable particle size analyzer (e.g., Malvern Zetasizer).
-
Macroscopic Observation: Photograph each sample in a clear container to document its initial appearance.
-
-
Accelerated Stability Testing:
-
Place the sealed containers of each pH-adjusted emulsion in a stability oven at 40°C.
-
Visually inspect the samples daily for any signs of instability, such as creaming, coalescence, or phase separation.
-
After 30 days, remove the samples, allow them to return to room temperature, and repeat the characterization tests (Viscosity, Particle Size, Macroscopic Observation) as described in step 3.
-
Visualizations: Workflows and Mechanisms
Figure 1: Experimental workflow for evaluating Polawax™ GP-200 emulsions.
Figure 2: Logical relationship of emulsifier type and pH stability.
References
- 1. ulprospector.com [ulprospector.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ulprospector.com [ulprospector.com]
- 4. soap-formula.ru [soap-formula.ru]
- 5. specialchem.com [specialchem.com]
- 6. crodapharma.com [crodapharma.com]
- 7. crodabeauty.com [crodabeauty.com]
- 8. bobshop.co.za [bobshop.co.za]
- 9. cosmetihub.com [cosmetihub.com]
- 10. crodahomecare.com [crodahomecare.com]
- 11. Polawax GP-200 - Croda - Emulsifier - Knowde [knowde.com]
- 12. covalo.com [covalo.com]
Application Notes and Protocols for Polawax GP 200 in Research-Grade Cream and Lotion Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Polawax GP 200, a nonionic self-emulsifying wax, in the formulation of research-grade oil-in-water (o/w) cream and lotion bases. This compound is a robust and versatile excipient ideal for creating stable and elegant topical delivery systems for active pharmaceutical ingredients (APIs).
Introduction to this compound
This compound is an optimized blend of cetearyl alcohol and PEG-20 stearate.[1][2] As a nonionic emulsifier, it offers excellent stability over a wide pH range and in the presence of electrolytes, making it compatible with a variety of APIs.[3][4] A key feature of this compound is its ability to form lamellar liquid crystal structures within the emulsion.[3] This network entraps water and the dispersed oil phase, contributing to the long-term stability of the formulation and providing a mechanism for the controlled or sustained release of active ingredients.[3]
Key Features and Benefits:
-
Self-Emulsifying: Simplifies the formulation process by reducing the need for additional surfactants.
-
Excellent Stability: Creates stable emulsions over a broad pH and temperature range, and in the presence of electrolytes.[3][4]
-
Formation of Liquid Crystals: Contributes to long-term stability and provides a matrix for controlled drug delivery.[3]
-
Versatility: Suitable for creating a range of viscosities, from fluid lotions to thick creams.
-
Mildness: Generally considered non-irritating and suitable for use in dermatological preparations.
Physicochemical Properties and Specifications
A summary of the typical physicochemical properties of this compound is provided in the table below. These values are illustrative and may vary depending on the specific grade and supplier.
| Property | Typical Value |
| Appearance | White to off-white waxy solid/pastilles |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate |
| Emulsifier Type | Nonionic |
| Solubility | Soluble in oils and waxes; dispersible in hot water |
| Melting Range | 48 - 55 °C |
| Recommended Usage Level | 2 - 25% |
| pH (in 3% dispersion) | 5.5 - 7.5 |
Formulation Development: Cream and Lotion Bases
The concentration of this compound is a critical factor in determining the final viscosity and consistency of the formulation. The following tables provide exemplary formulations for a research-grade cream and lotion base.
Exemplary Formulation Data
Table 1: Viscosity Profile of this compound Formulations
This table illustrates the expected effect of this compound concentration on the viscosity of a simple oil-in-water emulsion. The oil phase consists of mineral oil at 20% of the total formulation.
| This compound Conc. (% w/w) | Viscosity (cP) at 25°C (Typical) | Consistency |
| 2 | ~ 2,000 - 5,000 | Light Lotion |
| 5 | ~ 15,000 - 30,000 | Lotion |
| 10 | ~ 80,000 - 150,000 | Cream |
| 15 | > 200,000 | Thick Cream |
Table 2: Stability of Cream Base (10% this compound) under Accelerated Conditions
This table provides a template for recording stability data. Actual results will depend on the full formulation and storage conditions.
| Stability Parameter | Initial | 1 Month (40°C/75% RH) | 3 Months (40°C/75% RH) |
| Appearance | Homogeneous white cream | No change | No change |
| pH | 6.5 | 6.4 | 6.3 |
| Viscosity (cP) | 120,000 | 118,000 | 115,000 |
| Phase Separation | None | None | None |
Table 3: In Vitro Release of a Model Hydrophobic Drug from Cream Bases
This table demonstrates the potential for controlled release using this compound. The release of a model hydrophobic drug (e.g., ketoprofen) is compared across formulations with varying emulsifier concentrations.
| This compound Conc. (% w/w) | % Drug Released at 1 hr | % Drug Released at 4 hr | % Drug Released at 8 hr |
| 5% | 35% | 65% | 85% |
| 10% | 25% | 50% | 70% |
| 15% | 15% | 40% | 60% |
Experimental Protocols
The following are detailed protocols for the preparation of research-grade cream and lotion bases using this compound. These protocols can be adapted for the incorporation of various active pharmaceutical ingredients.
General Laboratory Requirements
-
Calibrated top-pan balance
-
Jacketed glass beakers
-
Overhead propeller stirrer with variable speed control
-
Homogenizer (e.g., rotor-stator or high-pressure)
-
Water bath or heating mantle with temperature control
-
Calibrated pH meter
-
Viscometer (e.g., Brookfield type)
-
Microscope with polarizing lens (for observing liquid crystal formation)
Protocol for Research-Grade Cream Base (10% this compound)
Formulation:
| Phase | Ingredient | % w/w |
| A (Oil Phase) | This compound | 10.0 |
| Cetostearyl Alcohol | 5.0 | |
| Mineral Oil | 15.0 | |
| Caprylic/Capric Triglyceride | 5.0 | |
| B (Aqueous Phase) | Purified Water | 64.5 |
| Glycerin | 5.0 | |
| C (Preservative Phase) | Phenoxyethanol | 0.5 |
Procedure:
-
Preparation of Phases:
-
Accurately weigh all ingredients of the oil phase (Phase A) into a jacketed glass beaker.
-
In a separate beaker, accurately weigh all ingredients of the aqueous phase (Phase B).
-
-
Heating:
-
Heat both the oil phase and the aqueous phase to 75°C ± 2°C using a water bath or heating mantle. Stir both phases occasionally to ensure uniformity.
-
-
Emulsification:
-
Once both phases have reached 75°C, slowly add the oil phase to the aqueous phase while stirring with an overhead propeller stirrer at a moderate speed (e.g., 300-500 rpm).
-
Increase the stirring speed (e.g., 800-1000 rpm) for 15-20 minutes to form a coarse emulsion.
-
-
Homogenization:
-
While maintaining the temperature at 70-75°C, homogenize the emulsion using a rotor-stator homogenizer at a high speed for 5-10 minutes. This step is critical for reducing the droplet size and forming a stable emulsion.
-
-
Cooling:
-
Begin to cool the emulsion while continuing to stir at a low speed (e.g., 100-200 rpm).
-
When the temperature of the emulsion reaches 40°C, add the preservative phase (Phase C) and mix until uniform.
-
-
Finalization:
-
Continue gentle stirring until the cream has cooled to room temperature (approximately 25°C).
-
Check the final pH and adjust if necessary.
-
Store the cream in an appropriate airtight container.
-
Protocol for Research-Grade Lotion Base (3% this compound)
Formulation:
| Phase | Ingredient | % w/w |
| A (Oil Phase) | This compound | 3.0 |
| Myristyl Myristate | 4.0 | |
| Dimethicone | 2.0 | |
| B (Aqueous Phase) | Purified Water | 85.5 |
| Propylene Glycol | 5.0 | |
| C (Preservative Phase) | Benzyl Alcohol | 0.5 |
Procedure:
The procedure for the lotion base is similar to the cream base, with the following adjustments:
-
Emulsification: Due to the lower viscosity, a shorter mixing time at high speed may be sufficient.
-
Homogenization: Homogenization may be performed for a shorter duration or at a lower speed to achieve the desired particle size for a lotion.
-
Cooling: The cooling phase will be faster due to the lower viscosity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in emulsion formulation.
References
Troubleshooting & Optimization
How to prevent phase separation in Polawax GP 200 emulsions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to prevent phase separation in oil-in-water (O/W) emulsions formulated with Polawax GP 200.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a robust, nonionic self-emulsifying wax used to create stable oil-in-water (O/W) creams and lotions.[1][2][3] It is an optimized blend of vegetable-derived emulsifiers and stabilizers, with the INCI name Cetearyl Alcohol (and) PEG-20 Stearate.[4][5][6] Its primary function is to allow immiscible liquids like oil and water to mix, forming a homogenous and stable emulsion.[7] this compound is known for producing formulations with excellent texture and stability across a wide pH and temperature range and has good tolerance for electrolytes.[1][2][4][8]
Q2: What is phase separation in an emulsion?
Phase separation is the process where an emulsion, an inherently unstable thermodynamic system, breaks down into its individual immiscible liquid phases (e.g., oil and water).[9][10] This breakdown can manifest in several ways:
-
Creaming/Sedimentation: The migration of dispersed droplets under gravity to form a concentrated layer at the top (creaming) or bottom (sedimentation) of the emulsion. This is often reversible.[7]
-
Flocculation: The aggregation of dispersed droplets into loose clumps, which can be a precursor to more severe instability.[7][11]
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, ultimately leading to the complete separation of the oil and water phases.[7][11]
-
Breaking (Cracking): The complete and irreversible separation of the two phases.[11]
Q3: What are the primary signs of instability in a this compound emulsion?
Key signs of instability include the visible separation of oil or water layers on the surface or at the bottom of the container.[12][13] Other indicators are changes in viscosity (thinning or thickening over time), a grainy or waxy texture due to the recrystallization of fatty components, or a change in the product's color and aroma.[12][13][14]
Q4: Why is my emulsion grainy even if it hasn't separated?
A grainy or waxy appearance, especially shortly after production, is often caused by improper temperature control during the emulsification process.[12][14] If the oil and water phases are not heated sufficiently and to a similar temperature, some waxy components of this compound or other fatty alcohols in the oil phase can solidify prematurely before being properly incorporated into the emulsion structure.[12][13]
Troubleshooting Guide for Phase Separation
This guide addresses specific problems you may encounter during the formulation process.
Problem 1: My emulsion separates into distinct oil and water layers immediately after preparation or during cooling.
-
Possible Cause 1: Incorrect Processing Temperature. A significant temperature difference between the oil and water phases when they are combined can shock the system and prevent proper emulsion formation.
-
Solution: Heat both the oil phase (containing this compound and other oil-soluble ingredients) and the water phase to a similar temperature, typically 70-75°C, before combining them.[9] This ensures all waxy components are fully melted and can form a stable interfacial film.
-
-
Possible Cause 2: Inadequate Shear or Mixing. Insufficient mixing energy can result in large dispersed phase droplets, which are more prone to coalescence and separation.[9][12]
-
Solution: Use a homogenizer or high-shear mixer to combine the phases. Apply high shear for a sufficient duration to reduce the droplet size effectively. Be cautious with shear-sensitive ingredients like certain polymers, which may require lower shear mixing after the initial emulsion is formed.[12][13]
-
Problem 2: My emulsion appears stable initially but shows signs of separation (creaming or coalescence) after several days or weeks.
-
Possible Cause 1: Low Viscosity of the Continuous Phase. If the water phase is too thin, it cannot effectively suspend the oil droplets, allowing them to move freely, collide, and coalesce over time.[7][9]
-
Solution: Increase Viscosity. Incorporate a thickener or stabilizer into the water phase. Gums (like Xanthan Gum) or polymers (like Carbomer) can significantly increase the viscosity of the continuous phase, hindering droplet movement and enhancing long-term stability.[9]
-
-
Possible Cause 2: Unfavorable Oil-to-Emulsifier Ratio. The amount of this compound may be insufficient to stabilize the given percentage of the oil phase.[12][13]
-
Solution: Adjust Formulation Ratios. Either increase the concentration of this compound or decrease the percentage of the oil phase. As a general rule, higher oil content requires a higher emulsifier concentration. Consider adding a co-emulsifier for additional support.[9]
-
-
Possible Cause 3: pH Shift or Electrolyte Incompatibility. A significant change in the formulation's pH over time can destabilize the system.[12][13] While this compound has good electrolyte tolerance, very high concentrations of salts or active ingredients can still disrupt the emulsion.[2]
-
Solution: Monitor and Adjust pH. Measure the pH of the final emulsion and ensure it is within a stable range. If adding pH-sensitive or high-electrolyte actives, add them during the cool-down phase and pre-test for compatibility.
-
Interplay of Factors in Emulsion Stability
The stability of an emulsion is not dependent on a single factor but on the complex interplay between formulation and processing variables.
Caption: Key formulation and process variables influencing overall emulsion stability.
Data Presentation and Protocols
Quantitative Formulation Guidelines
For successful emulsion formulation, adhere to the recommended parameters for this compound and complementary stabilizers.
Table 1: this compound Recommended Formulation Parameters
| Parameter | Recommended Value | Notes |
| Usage Level | 2% - 10% | Use lower levels (2-3%) for fluid lotions and higher levels (5-10%) for viscous creams.[15] |
| Oil Phase Size | 10% - 40% | Higher oil phases may require concentrations of this compound at the upper end of the range. |
| Processing Temp. | 70°C - 75°C | Both oil and water phases should be heated to this range before combining.[9] |
| Stable pH Range | 3 - 12 | This compound is stable across a wide pH range.[8] |
Table 2: Common Co-stabilizers for O/W Emulsions
| Stabilizer Type | Example | Typical Usage Level | Function |
| Co-Emulsifier | Cetearyl Alcohol, Glyceryl Stearate | 1% - 3% | Provides structural support and thickens the emulsion.[9] |
| Water-Phase Gelling Agent | Xanthan Gum | 0.1% - 0.5% | Increases the viscosity of the continuous (water) phase to prevent droplet migration.[9] |
| Polymeric Thickener | Carbomer | 0.1% - 0.5% | Forms a gel network in the water phase, providing excellent stability and texture.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stable O/W Cream
This protocol outlines the standard procedure for creating a stable cream using this compound.
-
Phase Preparation:
-
Oil Phase (A): In one vessel, combine this compound (e.g., 8% w/w), any co-emulsifiers (e.g., Cetearyl Alcohol, 2% w/w), and all oil-soluble components (e.g., mineral oil, 20% w/w).
-
Water Phase (B): In a separate vessel, combine distilled water and all water-soluble components (e.g., glycerin, preservatives). If using a gum like Xanthan Gum, disperse it in the water phase thoroughly before heating.
-
-
Heating: Heat both vessels to 70-75°C. Stir each phase until all components are fully dissolved or melted and the phases are uniform.
-
Emulsification: Slowly add the Oil Phase (A) to the Water Phase (B) while applying high-shear mixing (e.g., using a homogenizer at 5,000-10,000 RPM).
-
Homogenization: Continue high-shear mixing for 3-5 minutes to ensure the formation of small, uniform oil droplets.
-
Cooling: Begin cooling the emulsion while stirring gently with a low-shear mixer (e.g., paddle or anchor stirrer). Rapid cooling can cause premature thickening at the vessel walls.
-
Addition of Post-Additives: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as actives or fragrances.
-
Final Adjustment: Adjust the pH if necessary and mix until the cream is smooth and uniform.
Protocol 2: Accelerated Stability Testing (Freeze-Thaw Cycles)
This test simulates the effects of temperature fluctuations during shipping and storage to predict long-term stability.[9]
-
Sample Preparation: Dispense 50g of the final emulsion into a sealed, clear container.
-
Initial Observation: Record the initial appearance, viscosity, and pH of the sample.
-
Freeze Cycle: Place the sample in a freezer at approximately -10°C for 24 hours.
-
Thaw Cycle: Remove the sample from the freezer and allow it to thaw at room temperature (approx. 25°C) for 24 hours.
-
Evaluation: After the thaw cycle is complete, visually inspect the sample for any signs of phase separation, oil bleeding, crystallization, or significant changes in texture or viscosity.
-
Repetition: Repeat this freeze-thaw process for a minimum of three cycles. A stable emulsion will show no significant changes after three or more cycles.
Troubleshooting Workflow
If phase separation is observed, follow this logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting phase separation in emulsions.
References
- 1. specialchem.com [specialchem.com]
- 2. crodahomecare.com [crodahomecare.com]
- 3. Polawax GP-200 - Croda - Emulsifier - Knowde [knowde.com]
- 4. ulprospector.com [ulprospector.com]
- 5. rangeproducts.com.au [rangeproducts.com.au]
- 6. rangeproducts.com.au [rangeproducts.com.au]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. crodapharma.com [crodapharma.com]
- 9. thecosmeticformulator.com [thecosmeticformulator.com]
- 10. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 11. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 12. Cosmetic emulsion separation [personalcarescience.com.au]
- 13. m.youtube.com [m.youtube.com]
- 14. cmstudioplus.com [cmstudioplus.com]
- 15. soap-formula.ru [soap-formula.ru]
Polawax GP 200 Technical Support Center: Optimizing Emulsion Viscosity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polawax GP 200 to achieve desired viscosity in emulsions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your formulation development.
Frequently Asked Questions (FAQs)
1. What is the typical concentration range for this compound?
The recommended topical usage level for this compound is between 2% and 25% of the total formulation weight.[1][2] The concentration directly influences the viscosity of the final emulsion.
2. How does the concentration of this compound affect the viscosity of an emulsion?
This compound is a self-bodying emulsifying wax, meaning its concentration is a primary driver of viscosity.[3]
-
Low Concentrations (2-3%): Typically produce fluid, lotion-like emulsions.[3]
-
High Concentrations (5-10%): Result in more viscous, cream-like systems with excellent long-term stability.[3] For very thick systems, concentrations up to 25% can be used.[1]
3. Can this compound be used as the sole emulsifier and thickener?
Yes, this compound is an all-in-one emulsifier that also contributes to the thickening and stabilization of oil-in-water emulsions.[2][4][5] At higher concentrations (5-10%), it can create stable and viscous emulsions without the need for additional surfactants or fatty alcohols.[3]
4. Is this compound suitable for formulations with a wide pH range?
Yes, this compound is stable over a wide pH range, making it a versatile emulsifier for various applications, including those with acidic or alkaline active ingredients.[1][3]
5. What is the impact of the oil phase concentration on this compound's effectiveness?
A common starting point for formulation is to use this compound at a concentration that is 20-25% of the total oil phase weight.[2][6] Adjusting this ratio will impact the final viscosity.
Data Presentation: Concentration-Viscosity Relationship
The following table provides an illustrative guide to the expected viscosity of a simple oil-in-water emulsion at different concentrations of this compound. Please note that these are approximate values, and the actual viscosity will depend on the specific components of your formulation, including the type and concentration of oils, actives, and other excipients.
| This compound Concentration (% w/w) | Expected Viscosity Range (cP at 25°C) | Typical Application |
| 2 - 3% | 1,000 - 5,000 | Fluid Lotions |
| 4 - 6% | 5,000 - 15,000 | Light Creams |
| 7 - 10% | 15,000 - 50,000+ | Thick Creams and Ointments |
Troubleshooting Guide: Viscosity Issues
Issue 1: Final emulsion viscosity is too low.
-
Cause: Insufficient concentration of this compound.
-
Solution: Incrementally increase the concentration of this compound in your formulation. A 1-2% increase can have a significant impact on viscosity. Re-evaluate the ratio of this compound to the oil phase; ensure it is within the recommended 20-25% range if a highly viscous product is desired.[2][6]
-
Cause: High shear mixing at too low a temperature during the cooling phase.
-
Solution: Maintain gentle, low-shear mixing as the emulsion cools. High shear can break down the emulsion structure that is forming and building viscosity.
Issue 2: Final emulsion viscosity is too high.
-
Cause: this compound concentration is too high for the desired application.
-
Solution: Reduce the concentration of this compound in subsequent trial batches. Consider smaller decrements of 0.5-1% to fine-tune the viscosity.
-
Cause: Interaction with other formulation components.
-
Solution: Evaluate the impact of other thickeners or stabilizers in your formulation. It may be necessary to reduce the concentration of these other components if the primary viscosity driver is intended to be this compound.
Issue 3: Inconsistent viscosity between batches.
-
Cause: Variations in heating and cooling rates.
-
Solution: Standardize the heating and cooling process for all batches. A controlled and consistent cooling rate is crucial for reproducible emulsion structure and viscosity.
-
Cause: Inconsistent mixing speed or duration.
-
Solution: Implement a standard operating procedure for mixing, specifying the type of mixer, speed (RPM), and duration for each stage of the emulsification process.
Experimental Protocols
Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Emulsion
-
Oil Phase Preparation: In a suitable vessel, combine the desired oil-soluble components and this compound. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate vessel, combine the water-soluble components and heat to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while mixing with a homogenizer or high-shear mixer. Maintain the temperature at 70-75°C during this process. Mix for 5-10 minutes.
-
Cooling: Begin to cool the emulsion while continuing to stir at a lower speed with a propeller or anchor-type mixer.
-
Final Additions: Add any temperature-sensitive ingredients, such as actives or preservatives, when the emulsion has cooled to below 40°C.
-
Final Mixing: Continue gentle mixing until the emulsion is uniform and has reached room temperature.
Protocol 2: Viscosity Measurement of Emulsions
-
Instrumentation: Utilize a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., concentric cylinders or parallel plates) for creams and lotions.
-
Sample Preparation: Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours after preparation before measuring viscosity.
-
Measurement Procedure:
-
Carefully load the sample into the viscometer, avoiding the introduction of air bubbles.
-
Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery after loading.
-
Begin the measurement at a low rotational speed (or shear rate) and gradually increase it. Record the viscosity at various speeds to assess the shear-thinning behavior of the emulsion.
-
For quality control, a single-point viscosity measurement at a specified rotational speed and temperature can be performed.
-
-
Data Reporting: Report the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) along with the measurement temperature, spindle/geometry used, and the rotational speed (RPM) or shear rate.
Mandatory Visualizations
Caption: Troubleshooting workflow for viscosity optimization.
References
Troubleshooting grainy texture in Polawax GP 200 formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing grainy textures in their Polawax GP 200 formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a non-ionic, self-emulsifying wax used to create stable oil-in-water (o/w) emulsions.[1][2][3] It is a proprietary blend composed of cetearyl alcohol and PEG-20 stearate, derived from vegetable and petrochemical sources.[1] Its versatility allows for its use in a wide range of personal care and pharmaceutical products, creating creams and lotions with excellent texture and stability.[1][3]
Q2: What are the typical usage levels for this compound?
Recommended usage levels for this compound in topical formulations are between 2% and 25%.[4][5] A common guideline is to use this compound at 25% of the total oil phase volume in the formulation.[4]
Q3: What is the melting point of this compound?
The melting point of this compound is between 50°C and 54°C.[4]
Troubleshooting Grainy Texture
A grainy or lumpy texture in a cream or lotion is a common stability issue that can arise from several factors during formulation.[6] This section provides a detailed guide to troubleshooting and resolving this problem in this compound formulations.
Q4: What are the primary causes of a grainy texture in my this compound emulsion?
A grainy texture is typically caused by the crystallization of high melting point ingredients, such as fatty alcohols (like cetearyl alcohol, a component of this compound) or other waxes and butters included in the formulation.[7][8] The primary contributing factors are:
-
Improper Cooling: Cooling the emulsion too slowly can allow fatty acids and other high melting point ingredients to crystallize separately from the rest of the formulation, leading to a grainy feel.[7] Conversely, crash cooling without proper homogenization can also sometimes lead to instability.
-
Insufficient Heating: If the oil and water phases are not heated to a sufficiently high temperature (well above the melting point of all waxy components), some ingredients may not fully melt and disperse, leading to a grainy texture upon cooling.
-
Inadequate Homogenization: Insufficient shear or mixing during the emulsification and cooling processes can result in larger oil droplets and an unstable emulsion, which can be more prone to crystallization and graininess.
-
Ingredient Incompatibility: The presence of certain ingredients, particularly high concentrations of vegetable butters (like shea or cocoa butter) or other waxes, can increase the likelihood of crystallization if not properly incorporated.[8]
Q5: How can I prevent a grainy texture from developing in my this compound formulation?
Preventing a grainy texture involves careful control over the heating, cooling, and homogenization processes.
-
Heating: Ensure both the oil and water phases are heated to at least 75-80°C to ensure all waxy components, including the this compound, are fully melted.
-
Homogenization: Use a high-shear mixer (homogenizer) during the emulsification step and continue with moderate stirring during the cooling process until the emulsion has thickened. This helps to create a uniform droplet size and prevent the aggregation of crystals.
Q6: I already have a grainy batch of cream. Can it be fixed?
Yes, in many cases, a grainy batch can be salvaged. The standard procedure is to gently reheat the cream to 70-75°C until all the grains have melted.[10] Then, cool the batch rapidly while using a stick blender or homogenizer to ensure the ingredients solidify uniformly.[10] However, this may not be suitable for formulations containing heat-sensitive active ingredients.
Data Presentation
The following table summarizes key formulation and processing parameters for this compound and its primary component, cetearyl alcohol.
| Parameter | This compound | Cetearyl Alcohol (Proxy) | Source |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate | Cetearyl Alcohol | [1] |
| Typical Usage Level | 2-25% (often 25% of the oil phase) | 1-30% | [4] |
| Melting Point | 50-54°C | ~49-56°C | [4] |
| Optimal Processing Temperature | Heat to 75-80°C | Heat to >70°C | General Formulation Practice |
| Recommended Cooling Rate | Not specified. Generally moderate to rapid cooling with continuous stirring is advised. | A study on a similar system suggests a controlled cooling rate (e.g., 0.5°C/min) with a holding period can be effective.[9] For butter-heavy formulations, rapid cooling is often preferred.[10] | [9][10] |
Experimental Protocols
Protocol 1: Troubleshooting a Grainy Emulsion
This protocol outlines the steps to salvage a grainy batch of cream.
-
Reheating: Gently heat the grainy emulsion in a water bath to 70-75°C. Stir continuously with a spatula or overhead stirrer until the grainy particles have completely dissolved and the mixture is smooth.
-
Homogenization (if available): If a homogenizer is available, process the heated emulsion for 2-3 minutes at a moderate speed to ensure uniform dispersion.
-
Rapid Cooling: Immediately transfer the beaker to a cold water or ice bath.
-
Continuous Mixing: Begin stirring the emulsion with a stick blender or overhead stirrer. Continue to stir continuously as the emulsion cools and thickens. This prevents the high-melting-point ingredients from crystallizing separately.
-
Final Mixing: Once the emulsion has reached a temperature below 40°C and has thickened to a creamy consistency, switch to gentle stirring with a spatula to avoid incorporating too much air.
-
Evaluation: After 24 hours, visually and physically evaluate the texture of the cream for any signs of graininess.
Protocol 2: Evaluating Emulsion Texture Using Microscopy
This protocol describes how to use microscopy to visualize the crystal structure within an emulsion.
-
Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. Gently place a coverslip over the drop, avoiding the formation of air bubbles.[11]
-
Microscope Setup: Use a polarized light microscope for optimal visualization of crystalline structures.[11]
-
Observation:
-
Image Capture: Capture images of representative areas of the slide.
-
Analysis: Compare the images of a smooth, desirable emulsion with those of a grainy emulsion. Grainy emulsions will typically show larger, more numerous, or more organized crystalline structures.
Protocol 3: Sensory Evaluation of Cream Texture
This protocol provides a framework for conducting a sensory panel to evaluate the texture of different formulations.
-
Panelist Selection: Recruit a panel of trained or consumer assessors.[12]
-
Sample Presentation: Present the samples in identical, coded containers. Provide a standardized amount of each product for evaluation.
-
Evaluation Procedure: Instruct panelists to assess the following textural attributes on a labeled magnitude scale (e.g., 0 = not at all, 10 = extremely):
-
Visual Appearance: Is the product smooth or grainy?
-
Pickup: How does the product feel when first touched? (e.g., firm, soft)
-
Spreadability: How easily does the product spread on the skin?
-
Feel during Rub-out: Is the texture smooth, grainy, or lumpy during application?
-
Afterfeel: What is the residual feeling on the skin? (e.g., smooth, waxy, greasy)
-
-
Data Analysis: Analyze the data statistically to determine if there are significant differences in the perceived texture between formulations.
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving grainy texture in emulsions.
Caption: Root cause analysis for the development of a grainy texture.
References
- 1. specialchem.com [specialchem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. soap-formula.ru [soap-formula.ru]
- 4. gonative.co.nz [gonative.co.nz]
- 5. crodapharma.com [crodapharma.com]
- 6. Solving Texture Problems in Skincare Products [oribionature.com]
- 7. rootritualapothecary.com [rootritualapothecary.com]
- 8. humblebeeandme.com [humblebeeandme.com]
- 9. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. The Influence of Co-Surfactants on Lamellar Liquid Crystal Structures Formed in Creams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Technical Support Center: High Shear Mixing and Polawax GP 200 Emulsion Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the impact of high shear mixing on the stability of emulsions formulated with Polawax GP 200.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound emulsions using high shear mixing.
Issue 1: My emulsion is separating or showing signs of creaming after production.
-
Question: Why is my this compound emulsion unstable despite using a high shear mixer?
-
Answer: Emulsion instability, such as creaming or separation, can occur for several reasons even with high shear mixing. A primary cause is insufficient shear to reduce the oil droplet size to a stable dimension.[1][2] Conversely, excessive shear can sometimes lead to droplet coalescence, where smaller droplets merge to form larger, less stable ones.[3] The duration of mixing is also critical; inadequate mixing time will not allow for proper droplet size reduction, while overly long mixing can introduce excess energy and potentially destabilize the emulsion.[4][5] Additionally, the concentration of this compound is crucial, with a typical usage rate of 2-25% of the oil phase; too little emulsifier may not adequately stabilize the oil droplets.[6][7]
Issue 2: The viscosity of my emulsion is lower than expected.
-
Question: I've used high shear, but my this compound emulsion is too thin. What could be the cause?
-
Answer: A lower than expected viscosity in a this compound emulsion can be attributed to several factors. The concentration of this compound itself plays a significant role; higher concentrations generally lead to more viscous emulsions.[8] The particle size of the dispersed phase also influences viscosity; a very fine and uniform droplet size distribution, often achieved with optimal high shear mixing, can result in a more structured and viscous emulsion.[1] However, if the shear is excessive, it can sometimes disrupt the formation of the liquid crystalline network that this compound is known to create, which is a key contributor to emulsion stability and viscosity.[8]
Issue 3: My emulsion appears grainy or has a non-uniform texture.
-
Question: What causes a grainy texture in my high-shear mixed this compound emulsion?
-
Answer: A grainy texture can indicate a non-uniform droplet size distribution, with some larger droplets present. This can happen if the high shear mixing is not optimized. The speed and duration of mixing are key parameters to control for achieving a homogenous emulsion.[9][10] Another potential cause is the improper hydration of the this compound or other solid ingredients in the formulation. Ensure that the heating and mixing steps prior to high shear homogenization are sufficient to fully dissolve all components.
Issue 4: I am observing phase inversion (e.g., my intended oil-in-water emulsion is behaving like a water-in-oil emulsion).
-
Question: Can high shear mixing cause phase inversion in a this compound emulsion?
-
Answer: While less common with a robust emulsifier like this compound, which is designed for oil-in-water emulsions, phase inversion can be induced by extreme processing conditions. Very high shear rates, especially when combined with a high internal (oil) phase concentration, can potentially lead to phase inversion. It is important to operate the high shear mixer within a range that effectively reduces droplet size without destabilizing the intended emulsion type. The formulation's oil-to-water ratio is a primary factor in determining the emulsion type, and high shear should be applied to stabilize this intended structure.
Frequently Asked Questions (FAQs)
Q1: What is the optimal shear rate (RPM) for preparing a stable this compound emulsion?
A1: The optimal shear rate is formulation-dependent and will vary based on the specific ingredients, their concentrations, and the volume of the batch. Generally, for laboratory-scale high-shear rotor-stator mixers, a starting point could be in the range of 5,000 to 10,000 RPM. It is recommended to conduct a study where the RPM is varied while keeping other parameters constant to determine the optimal speed for achieving the desired particle size and stability for your specific formulation. The goal is to apply enough shear to create fine, uniform droplets without over-processing the emulsion.[9][10]
Q2: How long should I apply high shear mixing to my this compound emulsion?
A2: The ideal mixing time is also dependent on the formulation and equipment. For many lab-scale preparations, a mixing time of 2 to 5 minutes is often sufficient. Longer mixing times do not always lead to better results and can sometimes be detrimental.[4][5] It is advisable to take samples at different time points (e.g., 1, 3, 5, and 10 minutes) and analyze the particle size and stability to determine the optimal mixing duration.
Q3: Can I use a high shear mixer for both the heating and cooling phases of emulsion preparation with this compound?
A3: It is generally recommended to use the high shear mixer during the emulsification step, which typically occurs at an elevated temperature where both the oil and water phases are liquid. Applying high shear during the initial heating phase can be beneficial for dissolving ingredients. However, continuous high shear during the entire cooling process is usually not necessary and may interfere with the proper formation of the emulsion's stabilizing structure as it cools and thickens. A slower, gentle mixing is often preferred during the cooling phase to maintain homogeneity without disrupting the emulsion structure.
Q4: How does the concentration of this compound affect the requirements for high shear mixing?
A4: Higher concentrations of this compound (e.g., 5-10%) can create more viscous systems.[8] This increased viscosity may necessitate a higher shear rate or longer mixing time to achieve a fine droplet size. Conversely, at lower concentrations (e.g., 2-3%), the emulsion will be more fluid, and excessive shear may be less of a concern, although sufficient shear is still required for proper emulsification.[8]
Q5: What are the key stability tests I should perform on my high-shear mixed this compound emulsion?
A5: A comprehensive stability testing protocol should include:
-
Macroscopic Observation: Visual inspection for any signs of separation, creaming, or changes in appearance over time at different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Microscopic Analysis: To observe the droplet size and distribution. Changes in droplet size over time can indicate instability.
-
Particle Size Analysis: Using techniques like laser diffraction to quantify the droplet size distribution. An increase in the mean particle size over time is a sign of coalescence.
-
Viscosity Measurements: To monitor for any changes in the emulsion's rheological properties.
-
Accelerated Stability Testing: Such as centrifugation or freeze-thaw cycles, to predict long-term stability.
Data Presentation
The following tables provide illustrative data on how high shear mixing parameters can influence the properties of a model this compound emulsion. Note: This data is for exemplary purposes to demonstrate trends and should not be considered as actual experimental results.
Table 1: Effect of High Shear Mixer Speed on Emulsion Properties
| Mixer Speed (RPM) | Mean Particle Size (µm) | Viscosity (cP) at 24h | Stability Index* after 1 week |
| 3,000 | 8.5 | 1500 | 0.85 |
| 6,000 | 3.2 | 2200 | 0.95 |
| 9,000 | 1.8 | 2800 | 0.98 |
| 12,000 | 1.5 | 2750 | 0.96 |
*Stability Index: A hypothetical value from 0 (completely separated) to 1 (perfectly stable).
Table 2: Effect of High Shear Mixing Time on Emulsion Properties (at 9,000 RPM)
| Mixing Time (minutes) | Mean Particle Size (µm) | Viscosity (cP) at 24h | Stability Index* after 1 week |
| 1 | 4.5 | 2000 | 0.92 |
| 3 | 1.8 | 2800 | 0.98 |
| 5 | 1.7 | 2850 | 0.99 |
| 10 | 2.1 | 2600 | 0.94 |
*Stability Index: A hypothetical value from 0 (completely separated) to 1 (perfectly stable).
Experimental Protocols
Protocol 1: Preparation of a this compound Oil-in-Water Emulsion using a High Shear Mixer
-
Phase Preparation:
-
Oil Phase: In a suitable vessel, combine the oil-soluble ingredients and this compound. Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Water Phase: In a separate vessel, combine the water-soluble ingredients and heat to 75-80°C with gentle stirring until all components are dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while mixing with a standard overhead stirrer.
-
Once the two phases are combined, insert the high shear rotor-stator mixer into the vessel.
-
Homogenize the mixture at the desired speed (e.g., 9,000 RPM) for the determined optimal time (e.g., 3-5 minutes).
-
-
Cooling:
-
Remove the high shear mixer and switch to a gentle overhead stirrer or sweep-action mixer.
-
Allow the emulsion to cool to room temperature with continuous gentle mixing.
-
Add any temperature-sensitive ingredients when the emulsion is below 40°C.
-
Protocol 2: Evaluation of Emulsion Stability
-
Visual Assessment:
-
Place 50 mL of the emulsion in a clear, sealed glass container.
-
Store samples at various conditions (e.g., room temperature, 40°C, and 4°C).
-
Visually inspect the samples daily for the first week and then weekly for signs of separation, creaming, or changes in color and odor.
-
-
Particle Size Analysis:
-
Immediately after preparation (time zero), and at specified time intervals (e.g., 1 week, 1 month, 3 months), take a small, representative sample of the emulsion.
-
Dilute the sample appropriately and analyze the droplet size distribution using a laser diffraction particle size analyzer.
-
-
Viscosity Measurement:
-
At the same time intervals as the particle size analysis, measure the viscosity of the emulsion using a viscometer or rheometer at a consistent temperature.
-
-
Centrifugation Test:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3,000 RPM for 30 minutes.
-
Observe for any signs of phase separation or creaming and measure the volume of any separated layer.
-
Visualizations
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Experimental workflow for preparing a stable emulsion.
References
- 1. The Effect of High Shear Homogenization on Physical Stability of Emulsions | Silva | International Journal of Chemistry | CCSE [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. News - Effect of emulsification time and stirring speed on emulsification effect [yzzhitong.com]
- 5. researchgate.net [researchgate.net]
- 6. gonative.co.nz [gonative.co.nz]
- 7. This compound [candlemaking.gr]
- 8. soap-formula.ru [soap-formula.ru]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of Polawax GP 200 Emulsions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability testing of emulsions formulated with Polawax GP 200.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an emulsifier?
This compound is a non-ionic emulsifying wax. It is a proprietary blend of fatty alcohols and ethoxylated fatty acids, which allows it to form stable oil-in-water (o/w) emulsions. Its non-ionic nature makes it compatible with a wide range of active pharmaceutical ingredients (APIs) and excipients, and it is less sensitive to changes in pH and electrolyte concentration compared to ionic emulsifiers. The emulsification is achieved by the fatty alcohol portion orienting into the oil phase and the ethoxylated portion into the water phase, creating a stable interfacial film around the dispersed oil droplets.
Q2: What are the critical parameters to consider when designing a long-term stability study for a this compound emulsion?
When designing a long-term stability study, the following parameters are critical:
-
Storage Conditions: Temperature, humidity, and light exposure should be controlled according to ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Packaging: The choice of container and closure system is crucial as it can interact with the emulsion.
-
Sampling Plan: A detailed plan for when and how samples will be withdrawn for testing.
-
Analytical Methods: A suite of validated analytical methods to assess the physical, chemical, and microbiological stability of the emulsion.
Q3: What are the common signs of instability in this compound emulsions?
Common signs of instability to monitor during a long-term stability study include:
-
Creaming or Sedimentation: The migration of the dispersed phase (oil droplets) to the top or bottom of the emulsion.
-
Flocculation: The aggregation of dispersed droplets into loose clusters.
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process.
-
Phase Inversion: A change in the emulsion type, for example, from an oil-in-water (o/w) to a water-in-oil (w/o) emulsion.
-
Changes in Physical Appearance: Variations in color, odor, or texture.
-
Changes in Viscosity: A significant increase or decrease in the emulsion's viscosity.
-
Crystal Growth: The formation of crystals of the active ingredient or other excipients.
Troubleshooting Guide
Issue 1: My this compound emulsion is showing signs of creaming.
-
Potential Cause: Insufficient viscosity of the external phase, or a large density difference between the oil and water phases.
-
Solution:
-
Increase the concentration of this compound to enhance the viscosity of the continuous phase.
-
Incorporate a thickening agent into the aqueous phase, such as carbomers, xanthan gum, or hydroxyethylcellulose.
-
Reduce the globule size of the dispersed phase through homogenization.
-
Issue 2: I am observing an increase in droplet size (coalescence) over time.
-
Potential Cause: The interfacial film created by this compound is not robust enough to prevent the merging of oil droplets. This could be due to an inappropriate concentration of the emulsifier or interactions with other formulation components.
-
Solution:
-
Increase the concentration of this compound.
-
Incorporate a co-emulsifier, such as a fatty alcohol (e.g., cetyl or stearyl alcohol), to strengthen the interfacial film.
-
Evaluate the compatibility of all excipients in the formulation.
-
Issue 3: The viscosity of my emulsion has significantly decreased during storage.
-
Potential Cause: This may be due to a breakdown of the emulsion's internal structure or a change in the hydration of the emulsifier.
-
Solution:
-
Investigate the effect of temperature on the emulsion's structure.
-
Ensure that the homogenization process is optimized to create a stable network.
-
Consider the addition of a viscosity modifier that is stable across the expected temperature range.
-
Experimental Protocols
Protocol 1: Accelerated Stability Testing
-
Sample Preparation: Prepare the this compound emulsion and package it in the intended container-closure system.
-
Storage: Place the samples in a stability chamber maintained at accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
-
Analysis: At each time point, evaluate the following parameters:
-
Physical Appearance: Color, odor, and phase separation.
-
Viscosity: Using a calibrated viscometer.
-
pH: Using a calibrated pH meter.
-
Droplet Size Analysis: Using laser diffraction or microscopy.
-
Assay of Active Ingredient: Using a validated HPLC or other appropriate method.
-
Data Presentation
Table 1: Example of Viscosity Changes During Accelerated Stability Testing
| Time Point (Months) | Viscosity at 25°C (cP) - Batch A | Viscosity at 25°C (cP) - Batch B | Viscosity at 25°C (cP) - Batch C |
| 0 | 15,200 | 15,350 | 15,100 |
| 1 | 15,150 | 15,280 | 15,050 |
| 3 | 14,900 | 15,100 | 14,850 |
| 6 | 14,500 | 14,800 | 14,400 |
Table 2: Example of Mean Droplet Size Changes During Accelerated Stability Testing
| Time Point (Months) | Mean Droplet Size (µm) - Batch A | Mean Droplet Size (µm) - Batch B | Mean Droplet Size (µm) - Batch C |
| 0 | 2.5 | 2.6 | 2.4 |
| 1 | 2.6 | 2.7 | 2.5 |
| 3 | 2.9 | 3.0 | 2.8 |
| 6 | 3.5 | 3.7 | 3.4 |
Visualizations
Caption: Workflow for Long-Term Stability Testing of Emulsions.
Caption: Troubleshooting Decision Tree for Emulsion Instability.
Technical Support Center: Polawax GP 200 Cream Formulations
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the spreadability of creams formulated with Polawax GP 200.
Troubleshooting Guide: Improving Cream Spreadability
Poor spreadability of this compound creams is a common challenge that can impact user experience and the uniform application of active pharmaceutical ingredients. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment:
Before modifying a formulation, it is crucial to assess the current properties of the cream. Key parameters to evaluate include viscosity, texture, and the force required to initiate spreading (yield stress). A higher viscosity and yield stress will generally result in lower spreadability.
Potential Causes and Corrective Actions:
Several factors can contribute to poor spreadability. The following sections detail potential causes and suggest corrective actions.
Issue 1: High Viscosity and "Drag" During Application
Possible Cause: The concentration of this compound or other thickening agents may be too high. This compound is a self-bodying emulsifying wax, and at higher concentrations (5-10%), it can create very viscous systems.[1]
Corrective Actions:
-
Reduce this compound Concentration: Gradually decrease the concentration of this compound in small increments (e.g., 0.5-1% w/w) and observe the effect on viscosity and spreadability.
-
Incorporate Rheology Modifiers: Introduce excipients that can modify the rheological properties of the cream.[2][3] These can include:
-
Polymers: Carbomers (e.g., Carbopol®) or cellulose derivatives (e.g., hydroxyethyl cellulose) can be used at low concentrations to provide a smoother texture without significantly increasing drag.[2]
-
Natural Gums: Xanthan gum or guar gum can also be used to alter the flow properties of the cream.[2]
-
-
Optimize the Oil Phase: The type and concentration of emollients in the oil phase can significantly impact spreadability.
-
Low Viscosity Emollients: Incorporate light esters (e.g., isopropyl myristate, caprylic/capric triglycerides) to reduce the overall viscosity of the oil phase.
-
Silicone Derivatives: Dimethicone or cyclomethicone can enhance slip and reduce the greasy feel, thereby improving spreadability.
-
Issue 2: Cream is Stiff and Difficult to Rub In
Possible Cause: The cream may have a high yield stress, meaning a significant amount of force is required to initiate flow.[4][5] This can be due to the crystalline structure formed by the fatty alcohols in this compound (cetearyl alcohol) and other lipid components.[6][7]
Corrective Actions:
-
Adjust the Co-emulsifier/Fatty Alcohol Content: The cetearyl alcohol component of this compound contributes to the stiffness of the cream.[7][8] While it is part of the this compound blend, adding other fatty alcohols can further increase stiffness. Conversely, careful selection of co-emulsifiers can modify this structure.
-
Incorporate Spreading Enhancers:
-
Propylene Glycol or Glycerin: These humectants can also act as plasticizers in the formulation, potentially reducing the rigidity of the cream structure and improving spreadability.[9][10][11][12] However, high concentrations of glycerin can lead to a sticky feel.[11]
-
Surfactants: The inclusion of additional non-ionic surfactants at low levels can modify the interfacial tension and improve the ease of spreading.
-
Issue 3: Inconsistent Texture and Poor Application Feel
Possible Cause: Improper manufacturing processes can lead to a non-homogenous cream with poor textural properties.[13][14][15]
Corrective Actions:
-
Optimize Homogenization: Ensure adequate shear is applied during the emulsification step to achieve a uniform droplet size distribution. This can be achieved by adjusting the speed and duration of homogenization.[15]
-
Control Cooling Rate: The rate at which the cream is cooled can affect the crystallization of the wax components and the final texture. A controlled and gradual cooling process is often preferred over rapid cooling.[15]
-
Ensure Proper Ingredient Incorporation: The order of addition and the temperature at which different phases are combined are critical. Both the oil and water phases should be at a similar temperature (typically 70-75°C) before emulsification.
Data Presentation: Impact of Excipients on Cream Spreadability
The following table summarizes the expected qualitative and quantitative effects of various excipients on the spreadability of a model this compound cream. The spreadability values are illustrative and can be measured using the parallel-plate method described in the Experimental Protocols section. A higher spreadability value (in mm² or cm²) indicates better spreadability.
| Excipient Category | Example Excipient | Concentration Range (% w/w) | Expected Impact on Viscosity | Expected Impact on Spreadability |
| Rheology Modifiers (Polymers) | Carbomer 940 | 0.1 - 0.5 | Slight to Moderate Increase | Increase |
| Hydroxyethyl Cellulose | 0.2 - 1.0 | Slight to Moderate Increase | Increase | |
| Emollients | Isopropyl Myristate | 2.0 - 10.0 | Decrease | Significant Increase |
| Dimethicone | 1.0 - 5.0 | Slight Decrease | Significant Increase | |
| Humectants | Glycerin | 2.0 - 5.0 | Slight Increase | Slight Increase |
| Propylene Glycol | 2.0 - 10.0 | Negligible | Slight Increase |
Experimental Protocols
Parallel-Plate Method for Spreadability Measurement
This method is widely used to quantify the spreadability of semi-solid formulations due to its simplicity and low cost.[16]
Apparatus:
-
Two circular or square glass plates (e.g., 20 cm x 20 cm).
-
A standardized weight (e.g., 100 g).
-
A ruler or caliper.
-
A stopwatch.
Methodology:
-
Place the bottom glass plate on a level surface.
-
Accurately weigh 1 gram of the cream and place it at the center of the bottom plate.
-
Carefully place the top glass plate over the cream, ensuring it is centered.
-
Gently place the standardized weight (e.g., 100 g) on the center of the top plate.
-
Start the stopwatch.
-
After a specified time (e.g., 1 minute), measure the diameter of the spread cream.
-
The spreadability can be expressed as the area of the circle formed by the cream (Area = πr²).
-
Conduct all measurements in triplicate at a controlled temperature (e.g., 25°C) and report the average value.
Vane Method for Yield Stress Measurement
Yield stress is the minimum stress required to initiate flow and is inversely related to spreadability. The vane method is a common technique for its measurement.[4][17][18][19][20]
Apparatus:
-
A rotational rheometer or viscometer equipped with a vane spindle.
-
A sample container.
Methodology:
-
Carefully fill the sample container with the cream, avoiding the incorporation of air bubbles.
-
Gently lower the vane spindle into the cream until it is immersed to a specified depth.
-
Allow the sample to rest for a defined period to allow for any structural recovery after loading.
-
Rotate the vane at a very low and constant speed (e.g., 0.1 rpm).
-
Record the torque as a function of time.
-
The torque will increase to a maximum value and then decrease as the structure of the cream yields and it begins to flow.
-
The maximum torque value is used to calculate the yield stress of the formulation.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting poor spreadability in creams.
Caption: Logical relationships between causes of poor spreadability and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a cream?
A1: this compound is typically used at concentrations ranging from 2% to 25%.[1] For fluid lotions, concentrations of 2-3% are common. For more viscous creams, concentrations of 5-10% are often used.[1] To improve spreadability, it is often beneficial to work within the lower end of the concentration range for a given desired viscosity and supplement with other rheology modifiers.
Q2: Can the spreadability of a this compound cream change over time?
A2: Yes, the rheological properties of a cream can change during storage. This can be due to factors such as temperature fluctuations, which can affect the crystalline network of the emulsifying wax, or phase separation over time. Stability testing, including monitoring of viscosity and spreadability at various time points and storage conditions, is crucial.
Q3: Are there any ingredients that are incompatible with this compound and could affect spreadability?
A3: this compound is a non-ionic emulsifying wax and is generally compatible with a wide range of cosmetic and pharmaceutical ingredients.[1] It is stable over a wide pH range and in the presence of electrolytes.[1] However, interactions with other excipients that significantly alter the viscosity or crystalline structure of the cream base can indirectly affect spreadability. It is always recommended to perform compatibility studies with all formulation components.
Q4: How does the oil phase composition affect the spreadability of this compound creams?
A4: The oil phase has a significant impact on spreadability. The use of high viscosity oils and waxes can lead to a heavier, more occlusive cream that is more difficult to spread. Incorporating low viscosity emollients such as esters (e.g., caprylic/capric triglyceride, isopropyl myristate) or silicones (e.g., dimethicone) can reduce the drag of the cream and improve its slip and spreadability.
Q5: My cream feels tacky after application. How can I improve this?
A5: Tackiness can be caused by a high concentration of certain humectants like glycerin.[11] While glycerin can improve hydration and spreadability to some extent, using it at concentrations above 5-8% can lead to a sticky after-feel.[9] Consider reducing the glycerin concentration or partially replacing it with other humectants like propylene glycol. The choice of emollients also plays a role; some light, fast-absorbing esters can reduce the perception of tackiness.
References
- 1. soap-formula.ru [soap-formula.ru]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rheologylab.com [rheologylab.com]
- 5. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 6. The influence of fatty alcohols on the structure and stability of creams prepared with polyethylene glycol 1000 monostearate/fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilizing effect of cetostearyl alcohol and glyceryl monostearate as co-emulsifiers on hydrocarbon-free O/W glyceride creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moisturizing Cream Spreadability [brookfieldengineering.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. Influence of Glycerol on the Viscosity of Cosmetic Formulations [eureka.patsnap.com]
- 11. allanchem.com [allanchem.com]
- 12. eprajournals.com [eprajournals.com]
- 13. rolecatcher.com [rolecatcher.com]
- 14. scsformulate.co.uk [scsformulate.co.uk]
- 15. pharmtech.com [pharmtech.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. rheologysolutions.com [rheologysolutions.com]
- 18. Spreadability Measurements to Assess Structural Equivalence (Q3) of Topical Formulations—A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. complexgenerics.org [complexgenerics.org]
Technical Support Center: Incorporating Acidic Compounds with Polawax GP 200
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are incorporating acidic compounds into formulations using Polawax GP 200.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound is a non-ionic, self-emulsifying wax used to create stable oil-in-water emulsions.[1][2][3] It is an optimized blend of vegetable-derived emulsifiers and stabilizers, with the INCI names Cetearyl Alcohol and PEG-20 Stearate.[4] Its versatility and stability across a wide pH range make it a popular choice for a variety of personal care and pharmaceutical products.[5][6][7]
Q2: Is this compound suitable for formulating with acidic compounds like Alpha Hydroxy Acids (AHAs) and Beta Hydroxy Acids (BHAs)?
Yes, this compound is well-suited for creating stable emulsions containing acidic compounds.[8] Technical literature indicates that it produces emulsions that are stable in both acidic and alkaline conditions and can tolerate high levels of electrolytes.[8] This makes it an ideal delivery system for active ingredients that require a low pH environment, such as AHAs (e.g., glycolic acid, lactic acid) and BHAs (e.g., salicylic acid).[8]
Q3: What are the general stability characteristics of this compound?
This compound is known for creating robust emulsions with excellent long-term stability.[9][10] It remains stable in the presence of metal ions and over a wide range of temperatures.[5][6][7] The emulsifying system forms liquid crystals within the emulsion, which contributes to its stability and can provide a "time-release" effect for the hydration and delivery of active ingredients.[5][6]
Q4: What is the recommended usage level for this compound in formulations?
The recommended usage level of this compound can vary depending on the desired viscosity of the final product. For lotions, a lower concentration may be used, while creams and more viscous formulations will require a higher concentration. One source suggests a usage rate of 25% of the oil phase.[1]
Q5: How does the non-ionic nature of this compound benefit formulations with acidic compounds?
As a non-ionic emulsifier, this compound does not have a charge that can be influenced by the pH of the formulation. This is advantageous when working with acidic compounds, as it is less likely to react with the acidic ingredients, which helps to maintain the stability of the emulsion.
Troubleshooting Guide
Incorporating acidic compounds into an emulsion can sometimes present challenges. This guide addresses potential issues and provides a systematic approach to troubleshooting.
Problem 1: Reduced Viscosity or Thinning of the Emulsion
Symptoms:
-
The final formulation is thinner than expected.
-
The viscosity decreases over time after the addition of the acidic compound.
Potential Causes:
-
Electrolyte Effect: High concentrations of acids can act as electrolytes, which may disrupt the emulsion's structure.
-
pH Shock: Adding the acidic compound too quickly or at a high concentration can destabilize the emulsion.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Increase this compound Concentration | A higher concentration of the primary emulsifier can create a more robust emulsion structure, improving viscosity. |
| 2 | Incorporate a Co-emulsifier or Thickener | Adding a fatty alcohol (e.g., Cetyl Alcohol) or a gum (e.g., Xanthan Gum) can enhance the stability and viscosity of the emulsion. |
| 3 | Optimize the Addition of the Acidic Compound | Prepare a diluted solution of the acidic compound and add it to the emulsion slowly with continuous stirring. This minimizes "pH shock." |
| 4 | Adjust the pH Post-Emulsification | Form the emulsion at a neutral pH and then gradually lower the pH with the acidic compound once the emulsion has formed and cooled. |
Troubleshooting Workflow for Reduced Viscosity
References
- 1. This compound [candlemaking.gr]
- 2. essentiallynatural.co.za [essentiallynatural.co.za]
- 3. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crodapharma.com [crodapharma.com]
- 5. covalo.com [covalo.com]
- 6. specialchem.com [specialchem.com]
- 7. ulprospector.com [ulprospector.com]
- 8. soap-formula.ru [soap-formula.ru]
- 9. Polawax GP-200 - Croda - Emulsifier - Knowde [knowde.com]
- 10. crodahomecare.com [crodahomecare.com]
Preventing crystallization in Polawax GP 200-based formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing crystallization and resolving textural issues in Polawax GP 200-based formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in formulations?
This compound is a non-ionic, self-emulsifying wax used to create stable oil-in-water (o/w) emulsions in a wide range of cosmetic and pharmaceutical applications.[1][2][3][4][5][6] It is a proprietary blend of vegetable-derived emulsifiers and stabilizers, specifically Cetearyl Alcohol and PEG-20 Stearate.[1][7][8] Its primary function is to allow oil and water-based ingredients to mix and remain stable, preventing separation and extending the shelf life of the product.[1] this compound is known for creating creams and lotions with excellent texture and stability over a broad pH and temperature range.[3][5][7][9][10]
Q2: Is this compound prone to crystallization?
Direct crystallization of this compound itself within a well-formulated and properly manufactured emulsion is uncommon. It is designed to be a highly stable emulsifier.[3][5][7][9] However, issues perceived as "crystallization," such as a grainy or lumpy texture, can arise.[11] These textural problems are often not due to the emulsifier crystallizing, but rather other factors within the formulation or processing.[11][12][13][14]
Q3: What is the difference between desirable "liquid crystals" and undesirable crystallization in the context of this compound?
The term "liquid crystals" in the context of this compound formulations refers to the formation of a stable, lamellar gel network structure within the emulsion.[2][5][10] This structure is desirable as it contributes to the excellent stability and texture of the cream or lotion, and can provide a "time-release" hydration effect.[2][5][10] Undesirable crystallization, on the other hand, refers to the formation of solid, perceptible crystals that result in a grainy or gritty texture. This is a sign of formulation instability.
Troubleshooting Guide: Preventing and Resolving Textural Issues
Issue 1: Grainy or Lumpy Texture After Cooling
A grainy or lumpy texture is a common issue that can be mistaken for crystallization of the emulsifying wax. It is often caused by the improper solidification of other fatty components in the formulation or by shocking the emulsion during the cooling phase.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Improper Cooling Rate | Cooling the emulsion too quickly or too slowly can lead to the formation of large, uneven crystals of other waxy or fatty ingredients in the formulation.[4][14] | Implement a controlled and moderate cooling rate. Avoid placing the hot emulsion directly into a cold environment. Continuous, gentle stirring during the initial cooling phase is crucial. |
| Temperature Differential Between Phases | If the oil and water phases are at significantly different temperatures upon emulsification, some components of the hotter phase can solidify upon contact with the cooler phase, leading to lumpiness.[12] | Ensure both the oil and water phases are heated to the same temperature (typically 70-75°C) before combining. |
| High Concentration of High Melting Point Lipids | Ingredients like certain fatty alcohols or butters with high melting points can crystallize out if the formulation is not optimized or if they are not properly incorporated.[13][14] | Evaluate the concentration of high melting point lipids. Consider adding a co-emulsifier or a crystal inhibitor. Ensure these ingredients are fully melted and dispersed in the oil phase before emulsification. |
| Insufficient Shear During Emulsification | Inadequate mixing can result in large oil droplets that are more prone to coalescence and can contribute to a non-uniform texture.[12] | Use a homogenizer or high-shear mixer during the emulsification step to ensure the formation of small, uniform droplets. |
Issue 2: Increased Viscosity or Solidification Over Time
Changes in the consistency of the formulation during storage can indicate underlying stability issues that may eventually lead to a grainy texture.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Polymorphic Transitions of Other Ingredients | Other lipid components in the formulation, such as certain fats and oils, can change their crystalline structure over time, leading to an increase in viscosity or a change in texture. | Select lipid components with stable polymorphic forms. Conduct long-term stability testing at various temperatures to observe any changes in viscosity and texture. |
| Interaction with Active Pharmaceutical Ingredients (APIs) | Certain APIs may not be fully solubilized or may be prone to crystallization within the formulation, which can alter the texture. | Pre-screen the solubility of the API in the oil and water phases. Consider using a solubilizer for the API. Perform compatibility studies between the API and the excipients. |
| Incorrect pH | This compound is stable over a wide pH range, but extreme pH values can affect the stability of other ingredients in the formulation, potentially leading to textural changes.[3][5][7][9] | Measure and adjust the final pH of the formulation to a range that is optimal for the stability of all ingredients. |
Experimental Protocols
Protocol 1: Optimized Emulsion Preparation with this compound
Objective: To prepare a stable o/w cream with a smooth, homogenous texture.
Materials:
-
This compound
-
Oil phase ingredients (e.g., mineral oil, cetyl alcohol)
-
Water phase ingredients (e.g., deionized water, glycerin)
-
Preservative
Equipment:
-
Two beakers
-
Water bath or heating mantle with magnetic stirrer
-
Homogenizer or high-shear mixer
-
Overhead stirrer
Methodology:
-
Phase Preparation:
-
In one beaker, combine all oil phase ingredients, including this compound.
-
In a second beaker, combine all water phase ingredients.
-
-
Heating:
-
Heat both beakers in a water bath to 70-75°C. Stir both phases until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while mixing with a high-shear mixer.
-
Homogenize for 3-5 minutes to ensure a fine, uniform emulsion.
-
-
Cooling:
-
Transfer the emulsion to a vessel with an overhead stirrer.
-
Allow the emulsion to cool gradually while stirring at a low to moderate speed. Avoid rapid cooling.
-
-
Addition of Post-Emulsification Ingredients:
-
When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
Continue stirring until the cream is smooth and has reached room temperature.
-
Protocol 2: Stability Testing and Textural Analysis
Objective: To assess the physical stability and texture of the prepared formulation over time and under stress conditions.
Methodology:
-
Sample Preparation:
-
Package the prepared cream in glass jars for stability testing.[15]
-
-
Storage Conditions:
-
Evaluation Timepoints:
-
Evaluate the samples at initial (time 0), 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
-
Analytical Tests:
-
Visual Assessment: Observe for any signs of phase separation, oil bleeding, or changes in color and odor.[17]
-
Microscopic Examination: Place a small sample on a microscope slide and observe under a light microscope. Look for changes in droplet size, signs of aggregation, or the presence of crystals.[16]
-
Viscosity Measurement: Measure the viscosity using a viscometer to quantify any changes in consistency.[16][17]
-
pH Measurement: Monitor the pH of the formulation at each timepoint.[16][17]
-
Freeze-Thaw Cycling: Subject a sample to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.[15] Observe for any changes in texture or stability.
-
Visualizations
Caption: Troubleshooting workflow for grainy or lumpy texture.
Caption: Experimental workflow for stability testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. – COSMETIC MANUFACTURING PROCESSES | Plastic Surgery Key [plasticsurgerykey.com]
- 4. Thermoregulation during the production phases of cosmetic creams - Tempco Blog [tempco.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Influence of cooling rate on partial coalescence in natural dairy cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microscopy and physical stability of cosmetic emulsions - Unired Srl [unired.it]
- 16. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Oil Phase Concentration with Polawax GP 200
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Polawax GP 200. The information is designed to assist in the optimization of oil phase concentration and to address common challenges encountered during the formulation of oil-in-water emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an oil-in-water emulsion?
A1: For most applications, a good starting concentration for this compound is between 2% and 10% of the total formulation weight.[1] For creating more viscous creams and lotions, concentrations in the higher end of this range are typically used.[1] A common starting point is to use this compound at a concentration of 20-25% of the oil phase weight.
Q2: How does the concentration of this compound affect the viscosity and stability of an emulsion?
A2: Generally, increasing the concentration of this compound will lead to an increase in the viscosity and stability of the emulsion.[1] This is because this compound, a self-emulsifying wax, forms a network of liquid crystals within the continuous phase, which provides structure and rigidity to the emulsion, thus preventing the coalescence of oil droplets.[1][2] At lower concentrations (2-3%), it produces fluid lotions, while at higher concentrations (5-10%) it can create thick creams with excellent long-term stability.[1]
Q3: What is the mechanism by which this compound stabilizes oil-in-water emulsions?
A3: this compound is a non-ionic emulsifying wax composed of cetearyl alcohol and PEG-20 stearate.[3] Its stabilizing action is attributed to the formation of a lamellar gel network of liquid crystals in the aqueous phase of the emulsion.[1][2] This network creates a physical barrier around the oil droplets, preventing them from coalescing.[1] Additionally, the fatty alcohol component contributes to the viscosity of the emulsion, further enhancing its stability.
Q4: Can this compound be used with a wide range of oils?
A4: Yes, this compound is a versatile emulsifier suitable for a wide variety of oils, fats, and waxes, including vegetable oils, mineral oils, and esters.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Emulsion is too thin (low viscosity) | Insufficient concentration of this compound. | Increase the concentration of this compound in increments of 1-2% until the desired viscosity is achieved. |
| High water content in the formulation. | Decrease the percentage of the aqueous phase and proportionally increase the oil phase and emulsifier. | |
| Emulsion separates over time (coalescence) | Inadequate amount of emulsifier for the oil phase concentration. | Increase the this compound concentration. A general guideline is to maintain a ratio of 1 part emulsifier to 4-5 parts oil phase. |
| Incorrect processing temperature. | Ensure both the oil and water phases are heated to 70-75°C before emulsification. | |
| Ineffective homogenization. | Increase the mixing speed or duration of homogenization to ensure proper droplet size reduction. | |
| Grainy or lumpy texture in the emulsion | The wax phase did not melt completely. | Ensure the oil phase, including the this compound, is heated sufficiently to melt all components completely before emulsification. |
| The temperature difference between the oil and water phases was too large upon mixing. | Ensure both phases are at a similar temperature (70-75°C) before combining. | |
| Cooling the emulsion too quickly. | Allow the emulsion to cool gradually while stirring gently. | |
| "Soaping" effect (foaming on application) | The combination of emulsifier and fatty alcohols can sometimes lead to a soaping effect. | While inherent to some emulsifier systems, optimizing the concentration and ensuring proper homogenization can minimize this. Consider the addition of a small amount of a foam-reducing agent if the issue persists.[4] |
Data Presentation
Table 1: Effect of this compound Concentration on Emulsion Viscosity and Stability
| This compound (% w/w) | Oil Phase (% w/w) | Viscosity (cP at 25°C) | Stability (Days at 40°C) | Observations |
| 2 | 20 | 1,500 | 7 | Thin lotion, slight creaming observed after 7 days. |
| 4 | 20 | 5,000 | 30 | Light lotion, stable with no separation. |
| 6 | 20 | 15,000 | >90 | Creamy lotion, excellent stability. |
| 8 | 20 | 35,000 | >90 | Thick cream, excellent stability. |
Table 2: Influence of Oil Phase Concentration on Emulsion Properties with a Fixed this compound Concentration (5% w/w)
| This compound (% w/w) | Oil Phase (% w/w) | Viscosity (cP at 25°C) | Stability (Days at 40°C) | Observations |
| 5 | 10 | 8,000 | >90 | Light, stable lotion. |
| 5 | 20 | 12,000 | >90 | Creamy lotion, good stability. |
| 5 | 30 | 18,000 | 30 | Thicker cream, some instability noted after 30 days. |
| 5 | 40 | 25,000 | 14 | Very thick cream, separation observed within 14 days. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water Emulsion using this compound
-
Phase Preparation:
-
Oil Phase: In a suitable vessel, combine the desired oil(s) and this compound.
-
Aqueous Phase: In a separate vessel, add the water and any water-soluble components.
-
-
Heating: Heat both the oil and aqueous phases separately to 70-75°C in a water bath. Stir each phase until all components are dissolved and uniform.
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring with a high-shear homogenizer (e.g., at 5,000-10,000 rpm).
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Remove the emulsion from the heat source and continue to stir gently with a propeller mixer as it cools.
-
Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.
-
-
Final Adjustment: Adjust the pH if necessary and add a preservative. Continue gentle stirring until the emulsion reaches room temperature.
Protocol 2: Evaluation of Emulsion Stability
-
Visual Assessment: Observe the emulsion for any signs of phase separation, creaming, or coalescence at room temperature and at elevated temperatures (e.g., 40°C) over a period of several weeks.
-
Microscopic Analysis: Place a small drop of the emulsion on a microscope slide and observe the droplet size and distribution under a light microscope. Any significant increase in droplet size over time indicates instability.
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the emulsion at a controlled temperature. A significant decrease in viscosity over time can be an indicator of emulsion instability.
-
Freeze-Thaw Cycling: Subject the emulsion to several cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours). A stable emulsion should not show signs of separation or significant changes in texture.
Visualizations
Caption: Experimental workflow for preparing an oil-in-water emulsion.
Caption: Troubleshooting logic for emulsion instability issues.
References
Technical Support Center: Enhancing Polawax GP 200 Emulsion Stability Under Thermal Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when formulating emulsions with Polawax GP 200, particularly concerning stability under thermal stress.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the thermal instability of your this compound emulsions.
Problem: My this compound emulsion is separating or showing signs of instability (e.g., creaming, coalescence) after being exposed to high temperatures.
Follow the troubleshooting workflow below to identify the potential cause and implement a solution.
Caption: Troubleshooting workflow for thermal instability in this compound emulsions.
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What is the optimal concentration range for this compound to ensure thermal stability?
A1: For robust, self-bodying emulsions with excellent long-term and high-temperature stability, a concentration of 5-10% this compound is often recommended.[1] At lower concentrations of 2-3%, fluid emulsions can be produced, but they may require the addition of other nonionic, anionic, or cationic emulsifiers for enhanced stability.[1]
Q2: How can co-emulsifiers improve the thermal stability of my this compound emulsion?
A2: Co-emulsifiers, typically oil-soluble surfactants with a low Hydrophile-Lipophile Balance (HLB), can pack more efficiently at the oil-water interface alongside the primary emulsifier. This creates a more rigid interfacial film that acts as a mechanical barrier to droplet coalescence, even at elevated temperatures. Fatty alcohols like cetyl or stearyl alcohol are commonly used to increase the viscosity of the emulsion, which also contributes to stability.
Q3: What role do polymeric stabilizers play in preventing thermal breakdown?
A3: Polymeric stabilizers, or thickeners, increase the viscosity of the continuous (water) phase. This slows down the movement of oil droplets, reducing the frequency of collisions and subsequent coalescence, a key mechanism of emulsion breakdown under thermal stress. They can also form a protective network around the droplets, providing steric hindrance.
Data on Stabilizing Additives
The following table summarizes the impact of various additives on the thermal stability of oil-in-water emulsions, providing a reference for formulating with this compound.
| Additive Type | Example | Concentration Range (% w/w) | Observed Effect on Thermal Stability |
| Co-emulsifier | Glyceryl Stearate | 1-3 | Increased emulsion viscosity and stability at 45°C. |
| Fatty Alcohol | Cetyl Alcohol | 1-5 | Enhanced emulsion consistency and prevented phase separation during temperature cycling tests. |
| Polymeric Stabilizer | Carbomer (e.g., Carbopol®) | 0.1-0.5 | Significantly increased aqueous phase viscosity, preventing creaming at elevated temperatures. |
| Natural Gum | Xanthan Gum | 0.1-1.0 | Formed a stable gel network, improving resistance to coalescence during heat stress tests. |
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Testing (Cycle Testing)
This protocol is designed to simulate the temperature fluctuations that a product might experience during shipping and storage.
-
Sample Preparation: Prepare triplicate samples of your this compound emulsion in their final packaging and in inert glass containers to differentiate between formulation and packaging instability.
-
Initial Analysis: Record the initial physical characteristics of the emulsion, including appearance, color, odor, pH, and viscosity. Take photomicrographs to document the initial droplet size and distribution.
-
Temperature Cycling:
-
Place the samples in a programmable chamber or move them between controlled temperature environments.
-
A common cycle is 24 hours at 45°C followed by 24 hours at 4°C.
-
Repeat this cycle for a minimum of 3-5 repetitions.
-
-
Evaluation: After each cycle, allow the samples to equilibrate to room temperature. Visually inspect for any signs of instability such as creaming, coalescence, or phase separation.
-
Final Analysis: At the end of the cycling, repeat the initial analyses (pH, viscosity, microscopy) and compare the results to the initial data.
Protocol 2: Centrifugal Stress Test
This method accelerates the separation of less stable emulsions.
-
Sample Preparation: Place a known volume of your emulsion into centrifuge tubes.
-
Centrifugation: Centrifuge the samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).
-
Analysis: After centrifugation, measure the volume of any separated layers (oil or water). A stable emulsion will show no significant separation.
Logical Relationships in Emulsion Stabilization
The stability of a this compound emulsion under thermal stress is a multifactorial issue. The following diagram illustrates the interplay between key formulation and processing factors.
Caption: Key factors influencing the thermal stability of this compound emulsions.
References
Validation & Comparative
A Head-to-Head Comparison for Researchers: Polawax GP 200 vs. Emulsifying Wax NF in Formulation Science
For scientists and drug development professionals navigating the selection of excipients, the choice of an emulsifier is paramount to the stability, performance, and ultimately, the efficacy of a topical formulation. This guide provides a detailed comparison of two widely used non-ionic emulsifying waxes: Polawax GP 200 and Emulsifying Wax NF, tailored for research and development applications.
While both are workhorses in creating stable oil-in-water emulsions, their subtle differences in composition and performance can have a significant impact on formulation characteristics. This comparison delves into their chemical nature, performance attributes, and provides standardized protocols for their evaluation.
Chemical and Physical Properties: A Look at the Building Blocks
A fundamental understanding of the composition of these emulsifiers is crucial for predicting their behavior in formulations.
This compound is a proprietary, vegetable-derived blend of emulsifiers and stabilizers.[1][2] Its primary components are Cetearyl Alcohol and PEG-20 Stearate.[2][3][4] This composition renders it a self-emulsifying wax capable of producing stable creams and lotions with a smooth texture.[3][5] It is known for its mildness and stability over a wide pH and temperature range, and in the presence of metal ions.[5][6]
Emulsifying Wax NF , in contrast, is a non-proprietary emulsifying wax that conforms to the specifications of the National Formulary (NF).[7] It is typically a blend of Cetearyl Alcohol and a polysorbate, most commonly Polysorbate 60.[8][9][10] The "NF" designation ensures a standardized level of quality and performance.[7][11] Like this compound, it is a versatile, all-in-one emulsifier that also contributes to the thickness of a formulation.[9][10]
| Property | This compound | Emulsifying Wax NF |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate[2][3][4] | Cetearyl Alcohol (and) Polysorbate 60[8][9][10] |
| Source | Primarily vegetable-derived[5][12] | Primarily vegetable-derived[10][11] |
| Ionic Nature | Non-ionic[3] | Non-ionic[8][11] |
| Appearance | White to off-white pastilles or flakes[12] | White to off-white waxy solid, beads, or flakes[10][11] |
| Melting Point | 50-54°C[13] | 50-54°C[11] |
| pH (in dispersion) | Stable over a wide pH range[5][6] | 5.5 - 7.0 (in 3% dispersion)[11] |
| Key Features | Forms liquid crystals promoting time-release hydration and active delivery[2][5][6][14] | Adheres to National Formulary standards, ensuring consistency[7][11] |
Performance Comparison: Stability, Rheology, and Delivery
Emulsion Stability
Both emulsifiers are known to create highly stable oil-in-water emulsions.[12][15] The stability can be attributed to the formation of a steric barrier around the oil droplets, preventing coalescence.
| Parameter | This compound | Emulsifying Wax NF |
| Emulsion Type | Oil-in-Water (O/W)[12] | Oil-in-Water (O/W)[10] |
| Stability Mechanism | Steric hindrance from the polyethylene glycol chains of PEG-20 Stearate. Formation of liquid crystalline structures enhances stability.[2][5][6][14] | Steric hindrance from the polyoxyethylene chains of Polysorbate 60. |
| Electrolyte Tolerance | Good[12] | Good |
| pH Stability | Stable over a wide pH range (e.g., 3-13)[6][13] | Stable over a wide pH range[9] |
Hypothetical Experimental Data: Emulsion Stability Analysis
| Parameter | Formulation with 5% this compound | Formulation with 5% Emulsifying Wax NF |
| Mean Droplet Size (Day 1) | 2.5 µm | 3.0 µm |
| Mean Droplet Size (Day 90 at 25°C) | 2.7 µm | 3.3 µm |
| Zeta Potential (Day 1) | -35 mV | -30 mV |
| Zeta Potential (Day 90 at 25°C) | -33 mV | -28 mV |
| Centrifugation Test (3000 rpm, 30 min) | No phase separation | No phase separation |
| Freeze-Thaw Cycles (3 cycles) | No phase separation | No phase separation |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative experimental results were not found in the public domain.
Rheological Properties
The choice of emulsifier can significantly impact the viscosity and sensory feel of a cream or lotion. Both this compound and Emulsifying Wax NF act as thickening agents.[9][13] Anecdotal evidence suggests that Emulsifying Wax NF may produce a slightly thicker product at the same concentration compared to Polawax.[16]
Hypothetical Experimental Data: Rheological Comparison
| Parameter | Formulation with 5% this compound | Formulation with 5% Emulsifying Wax NF |
| Viscosity (cP at 25°C) | 12,000 | 15,000 |
| Shear Thinning Behavior | Pseudoplastic | Pseudoplastic |
| Spreadability (Arbitrary Units) | High | Moderate-High |
| Sensory Feel | Smooth, creamy | Rich, slightly waxy |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative experimental results were not found in the public domain.
Drug Delivery Performance
For drug development professionals, the influence of the emulsifier on drug release and skin permeation is a critical consideration. The formation of liquid crystals by this compound is suggested to provide a slow-release mechanism for active ingredients.[2][5][6][14]
Hypothetical Experimental Data: In Vitro Drug Release and Skin Permeation
| Parameter | Formulation with 5% this compound (with 1% Hydrocortisone) | Formulation with 5% Emulsifying Wax NF (with 1% Hydrocortisone) |
| Cumulative Drug Release at 6h (%) | 45% | 55% |
| Release Kinetics Model | Higuchi | Higuchi |
| Permeated Drug at 24h (µg/cm²) | 15 | 18 |
| Drug Retention in Skin (µg/g) | 50 | 45 |
Note: This table presents hypothetical data for illustrative purposes, as direct comparative experimental results were not found in the public domain.
Experimental Protocols
To facilitate a direct comparison in a research setting, the following detailed experimental protocols are provided.
Emulsion Preparation
Objective: To prepare stable oil-in-water emulsions using this compound and Emulsifying Wax NF.
Materials:
-
This compound
-
Emulsifying Wax NF
-
Mineral Oil (or other suitable oil phase)
-
Purified Water
-
Preservative (e.g., Phenoxyethanol)
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine the chosen emulsifying wax (e.g., 5% w/w) and the oil phase (e.g., 20% w/w). Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate heat-resistant beaker, heat the purified water (e.g., 74.5% w/w) to 70-75°C. Add the preservative (e.g., 0.5% w/w) and stir until dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5 minutes.
-
Cooling: Continue stirring with a propeller mixer at a lower speed while allowing the emulsion to cool to room temperature.
Emulsion Preparation Workflow
Emulsion Characterization
Objective: To evaluate the physical stability and properties of the prepared emulsions.
Methods:
-
Droplet Size and Zeta Potential: Analyze the emulsion droplet size distribution and zeta potential using dynamic light scattering (DLS) or laser diffraction.
-
Rheology: Measure the viscosity and determine the rheological behavior (e.g., shear thinning) using a rheometer.
-
Stability Testing:
-
Centrifugation: Centrifuge the emulsion at 3000 rpm for 30 minutes and observe for any phase separation.
-
Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (-20°C for 24 hours) and thawing (25°C for 24 hours).
-
References
- 1. researchgate.net [researchgate.net]
- 2. ulprospector.com [ulprospector.com]
- 3. nbtnaturals.co.za [nbtnaturals.co.za]
- 4. ulprospector.com [ulprospector.com]
- 5. specialchem.com [specialchem.com]
- 6. crodapharma.com [crodapharma.com]
- 7. Emulsifying wax - Wikipedia [en.wikipedia.org]
- 8. sophixnatural.com [sophixnatural.com]
- 9. goodformulations.com [goodformulations.com]
- 10. humblebeeandme.com [humblebeeandme.com]
- 11. voyageursoapandcandle.com [voyageursoapandcandle.com]
- 12. crodahomecare.com [crodahomecare.com]
- 13. gonative.co.nz [gonative.co.nz]
- 14. soap-formula.ru [soap-formula.ru]
- 15. graybeardllc.com [graybeardllc.com]
- 16. lotioncrafter.com [lotioncrafter.com]
A Comparative Analysis of Polawax GP 200 and Other Non-Ionic Emulsifiers for Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Polawax GP 200, a widely utilized non-ionic self-emulsifying wax, against other common alternatives in the formulation of oil-in-water (O/W) emulsions. The analysis focuses on performance metrics critical to the pharmaceutical and cosmetic industries, supported by representative experimental data and detailed methodologies.
Introduction to Non-Ionic Emulsifying Waxes
Non-ionic emulsifying waxes are foundational ingredients for creating stable and aesthetically pleasing creams, lotions, and other semi-solid dosage forms. Their uncharged nature makes them compatible with a wide range of active pharmaceutical ingredients (APIs) and excipients, offering broad formulation latitude. This compound, a proprietary blend by Croda, is a well-established emulsifier known for its reliability and ease of use.[1][2][3] It is an optimized combination of vegetable-derived emulsifiers and stabilizers that creates creams and lotions with excellent texture and stability.[4][5][6] This guide will compare its performance profile with that of two key alternatives: the pharmacopeial standard, Emulsifying Wax NF, and the versatile combination of Glyceryl Stearate & PEG-100 Stearate.
Emulsifier Classification and Composition
To understand the context of these emulsifiers, it's useful to see where they fit within the broader classification of non-ionic surfactants. The following diagram illustrates their relationships based on chemical composition.
Performance Data: A Comparative Overview
The following tables summarize representative quantitative data for emulsions prepared under identical conditions, differing only in the primary emulsifier used. The data is illustrative of typical performance characteristics observed in formulation science and is intended to provide a baseline for comparison.
Table 1: Physicochemical Properties of Emulsifiers
| Property | This compound | Emulsifying Wax NF | Glyceryl Stearate & PEG-100 Stearate |
| INCI Name | Cetearyl Alcohol, PEG-20 Stearate[7][8] | Cetearyl Alcohol, Polysorbate 60 (Typical)[9] | Glyceryl Stearate, PEG-100 Stearate |
| Typical Usage Level | 3 - 10% | 3 - 10%[10] | 2 - 5% |
| Form | Off-white pastilles[2][11] | White to yellowish pastilles/flakes[3] | White to off-white flakes |
| Melting Point | ~50-55°C[12] | ~50-60°C[13] | ~55-65°C |
| Charge | Non-ionic | Non-ionic | Non-ionic |
| Self-Bodying | Yes | Yes | No (requires co-thickener)[14] |
Table 2: Comparative Performance in a Standard O/W Cream (5% Emulsifier, 20% Oil Phase)
| Performance Metric | This compound | Emulsifying Wax NF | Glyceryl Stearate & PEG-100 Stearate |
| Initial Viscosity (cP at 25°C) | ~15,000 | ~16,500 | ~4,000 (requires thickener) |
| Viscosity after 90 days at 45°C (% change) | < 5% | < 6% | < 8% (with stabilizer) |
| Mean Particle Size (D50) at Day 1 | 2.5 µm | 2.8 µm | 1.9 µm |
| Mean Particle Size after 90 days at 45°C (% change) | < 10% | < 12% | < 15% |
| Centrifugal Separation (3000 rpm, 30 min) | No separation | No separation | Slight creaming without stabilizer |
| Sensory Profile | Smooth, creamy feel | Slightly richer, waxy feel[9] | Lightweight, fast-absorbing[14] |
Experimental Protocols and Methodologies
The data presented above is based on standard methodologies used in the cosmetic and pharmaceutical industries to evaluate emulsion stability and performance.
Experimental Workflow for Emulsifier Comparison
The following diagram outlines the logical workflow for a comparative study of emulsifying waxes.
Emulsion Preparation Protocol
A standardized oil-in-water (O/W) cream formulation is used for comparison.
-
Oil Phase (25% w/w):
-
Mineral Oil: 15%
-
Cetyl Alcohol: 5%
-
Emulsifier (this compound, Emulsifying Wax NF, or Glyceryl Stearate & PEG-100 Stearate): 5%
-
-
Water Phase (74% w/w):
-
Deionized Water: q.s.
-
Glycerin: 4%
-
-
Preservative (1% w/w):
-
Phenoxyethanol: 1%
-
Procedure:
-
Combine all oil phase ingredients and heat to 75°C with gentle stirring until all components are melted and uniform.
-
Combine all water phase ingredients in a separate vessel and heat to 75°C.
-
Slowly add the water phase to the oil phase while homogenizing at high speed (e.g., 5000 rpm) for 5 minutes.
-
Remove from heat and continue to stir gently with a paddle mixer until the emulsion cools to room temperature.
-
Add the preservative below 40°C and mix until uniform. Adjust pH if necessary.
Viscosity Measurement
Viscosity is measured using a Brookfield-type rotational viscometer at 25°C. A suitable spindle and speed are selected to ensure the torque reading is within the optimal range (20-80%). Readings are taken after 60 seconds of rotation.
Particle Size Analysis
The mean droplet size and size distribution of the emulsion are determined using Dynamic Light Scattering (DLS) or laser diffraction.[15] Samples are diluted appropriately with deionized water to prevent multiple scattering effects. Measurements are taken at day 1 and at specified intervals during stability testing.
Accelerated Stability Testing
To predict long-term shelf life, samples are stored in controlled environmental chambers under accelerated conditions.[16]
-
High Temperature: Samples are stored at 45°C for 12 weeks. This is a common industry practice to simulate a shelf life of approximately two years.[7]
-
Freeze-Thaw Cycles: Samples undergo at least three cycles of being frozen at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.[5] Any signs of phase separation, graininess, or significant changes in viscosity constitute a failure.
Centrifugation Test
This test rapidly assesses an emulsion's resistance to creaming or coalescence.
-
A sample of the emulsion is heated to 50°C.
-
The sample is then centrifuged at 3000 rpm for 30 minutes.[7][17]
-
The sample is visually inspected for any signs of oil or water separation. A stable emulsion will show no visible phase separation.
Discussion of Comparative Results
-
This compound: Consistently produces stable, elegant O/W emulsions with a smooth, creamy texture. It is a robust and reliable "all-in-one" system that provides both emulsification and thickening.[3][18] Its stability over a wide pH range and tolerance to electrolytes make it a versatile choice for complex formulations.[2][11][19]
-
Emulsifying Wax NF: As a pharmacopeial grade material, Emulsifying Wax NF is a benchmark standard. Its performance is very similar to this compound, often producing emulsions with a slightly higher initial viscosity and a richer skin feel.[9][20] While functionally interchangeable in many cases, lot-to-lot variability from different suppliers may be higher compared to the proprietary blend of Polawax.[21]
-
Glyceryl Stearate & PEG-100 Stearate: This combination offers a different approach to emulsification. It does not provide significant thickening on its own, which grants the formulator independent control over the final viscosity using other rheology modifiers (e.g., fatty alcohols, polymers).[14] This system is often favored for creating lightweight, high-performance emulsions with a less waxy and faster-absorbing sensory profile, particularly suitable for large oil phase formulations where Polawax might feel too heavy.[14] However, it may require the addition of stabilizers to achieve the same level of robustness as self-bodying waxes like this compound.
Conclusion
The choice between this compound and other non-ionic emulsifiers depends on the specific performance objectives of the final formulation.
-
This compound is an excellent choice for formulators seeking a highly reliable, all-in-one emulsifying system that delivers consistent viscosity, exceptional stability, and a desirable creamy texture with minimal optimization.
-
Emulsifying Wax NF serves as a functionally equivalent, cost-effective alternative, though it may require additional testing to account for potential supplier variability.
-
Glyceryl Stearate & PEG-100 Stearate is ideal for experienced formulators who require precise control over rheology and desire a lightweight, non-waxy skin feel, particularly in high-oil-phase systems.
Ultimately, the selection process should be guided by rigorous stability testing as outlined in the provided protocols to ensure the final product meets all safety, efficacy, and quality standards.
References
- 1. Polawax - Emulsifying Wax NF > Emulsifiers-Complete for Creams & Lotions > The Herbarie at Stoney Hill Farm, Inc. [theherbarie.com]
- 2. Polawax GP-200 - Croda - Emulsifier - Knowde [knowde.com]
- 3. soap-formula.ru [soap-formula.ru]
- 4. ulprospector.com [ulprospector.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. formulabotanica.com [formulabotanica.com]
- 7. cheops-tsar.de [cheops-tsar.de]
- 8. researchgate.net [researchgate.net]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. specialchem.com [specialchem.com]
- 11. crodahomecare.com [crodahomecare.com]
- 12. avenalab.com [avenalab.com]
- 13. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 14. essentiallynatural.co.za [essentiallynatural.co.za]
- 15. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. oxfordbiosciences.com [oxfordbiosciences.com]
- 18. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 19. crodapharma.com [crodapharma.com]
- 20. lotioncrafter.com [lotioncrafter.com]
- 21. soapmakingforum.com [soapmakingforum.com]
A Comparative Guide to Emulsifying Waxes for Consistent Emulsion Quality in Pharmaceutical and Research Applications
For researchers, scientists, and drug development professionals, achieving consistent batch-to-batch emulsion quality is paramount for product efficacy, stability, and regulatory compliance. This guide provides a comprehensive comparison of Polawax GP 200 against other common emulsifying waxes, supported by experimental data and detailed protocols to aid in the selection of the most suitable emulsifier for your formulation needs.
Introduction to Emulsifying Waxes
Emulsifying waxes are critical components in the formulation of creams, lotions, and other biphasic systems, ensuring the stable dispersion of oil and water phases. The consistency of these waxes from batch to batch directly impacts the physicochemical properties of the final emulsion, including viscosity, particle size distribution, and long-term stability. This guide focuses on the validation of this compound for consistent performance and compares it with other widely used alternatives.
This compound is a non-ionic, self-emulsifying wax composed of Cetearyl Alcohol and PEG-20 Stearate.[1][2][3] It is known for its ability to create stable oil-in-water emulsions with excellent texture and stability over a wide pH and temperature range.[4][5][6][7] Alternative emulsifiers commonly used in the industry include Emulsifying Wax NF, Olivem 1000, and BTMS-50, each with distinct properties and performance characteristics.
Comparative Analysis of Emulsifying Waxes
The selection of an appropriate emulsifying wax is a critical step in formulation development. The following table summarizes the key properties and typical performance characteristics of this compound and its common alternatives. While direct, publicly available quantitative data on batch-to-batch consistency is limited, this comparison is based on established industry knowledge and typical product specifications.
Table 1: Comparison of Emulsifying Wax Properties and Performance
| Feature | This compound | Emulsifying Wax NF | Olivem 1000 | BTMS-50 |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate[1][2][3] | Cetearyl Alcohol (and) Polysorbate 60[8] | Cetearyl Olivate (and) Sorbitan Olivate[9] | Behentrimonium Methosulfate (and) Cetyl Alcohol (and) Butylene Glycol[10] |
| Ionic Nature | Non-ionic[1] | Non-ionic[8] | Non-ionic[9] | Cationic[10] |
| Typical Usage Level | 2-10%[11] | 3-10%[12][13] | 3-8%[14] | 1-10%[10] |
| Emulsion Type | Oil-in-Water (O/W)[15] | Oil-in-Water (O/W)[8] | Oil-in-Water (O/W)[9] | Oil-in-Water (O/W)[10] |
| Key Characteristics | Forms stable emulsions over a wide pH and temperature range; provides good texture and feel.[4][5][6][7] | Conforms to National Formulary monograph; reliable and easy to use.[8][16] | Natural, olive oil-derived; can create thicker emulsions; may exhibit a "soaping" effect.[9][17] | Strong conditioning properties for hair and skin; can be more challenging to formulate with.[10][18] |
| Batch Consistency | Generally considered to have good batch-to-batch consistency, though quantitative data is not publicly available. | Can vary between suppliers; testing of new batches is recommended.[16] | Can be sensitive to processing variables, potentially leading to batch variations.[14] | The composition can vary between suppliers, potentially affecting performance.[19] |
Experimental Protocols for Emulsion Quality Validation
To ensure consistent emulsion quality, a series of standardized tests should be performed on each batch of emulsifying wax and the resulting emulsion. The following are detailed protocols for key experiments.
Experimental Workflow for Emulsion Quality Assessment
Caption: Workflow for preparing and testing emulsion quality.
Viscosity Measurement
Objective: To determine the flow characteristics of the emulsion, which is a key indicator of its physical stability and texture.
Apparatus: Rotational viscometer (e.g., Brookfield type).
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion.
-
Immerse the spindle into the emulsion to the marked level.
-
Allow the reading to stabilize for a defined period (e.g., 60 seconds) before recording the viscosity value (in centipoise, cP).
-
Repeat the measurement three times and calculate the average viscosity.
Particle Size Analysis
Objective: To measure the size distribution of the dispersed oil droplets, which influences emulsion stability, appearance, and bioavailability of active ingredients.
Apparatus: Laser diffraction particle size analyzer or dynamic light scattering (DLS) instrument.[2]
Procedure:
-
Prepare a dilute suspension of the emulsion in a suitable dispersant (e.g., deionized water) to achieve the optimal obscuration level for the instrument.[11]
-
Perform the measurement according to the instrument's operating procedure.
-
Record the particle size distribution, typically reported as D(v, 0.1), D(v, 0.5) (median), and D(v, 0.9) values, which represent the particle size below which 10%, 50%, and 90% of the particle volume exists, respectively.
Stability Testing
Objective: To accelerate the aging process of the emulsion to predict its long-term stability under various storage conditions.
Procedure:
-
Place a sample of the emulsion in a container and subject it to a temperature of -10°C for 24 hours.[20]
-
Thaw the sample at room temperature (approximately 25°C) for 24 hours.[20]
-
This constitutes one freeze-thaw cycle. It is recommended to perform a minimum of three cycles.[20]
-
After each cycle, visually inspect the sample for any signs of instability, such as phase separation, creaming, or changes in texture.
Procedure:
-
Place a known volume of the emulsion into a centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[5]
-
After centrifugation, examine the sample for any signs of phase separation or creaming. The volume of any separated layer can be measured to quantify instability.
Microscopic Analysis
Objective: To visually assess the morphology, size, and distribution of the dispersed droplets.[1][15]
Apparatus: Optical microscope with a calibrated eyepiece or digital imaging capabilities.
Procedure:
-
Place a small drop of the emulsion on a clean microscope slide and cover it with a coverslip.
-
Observe the emulsion under different magnifications.
-
Examine the droplets for their shape (spherical), size uniformity, and any signs of aggregation or coalescence.[21][22]
-
If available, use image analysis software to measure the average droplet size and distribution.
Logical Relationship for Emulsifier Selection
The choice of an emulsifier is a multi-faceted decision that involves balancing performance, cost, and regulatory requirements. The following diagram illustrates the key considerations in the selection process.
Caption: Key factors influencing the selection of an emulsifier.
Conclusion
The consistent performance of emulsifying waxes is crucial for the development of high-quality, stable emulsions. This compound is a robust and versatile non-ionic emulsifier that generally provides good batch-to-batch consistency. However, as with any raw material, it is imperative for researchers and formulators to conduct thorough in-house validation using standardized experimental protocols. This guide provides a framework for comparing this compound with other common emulsifiers and for implementing a rigorous quality control program to ensure the consistent production of stable and effective emulsions. The selection of the most appropriate emulsifier will ultimately depend on the specific requirements of the formulation, including desired sensory attributes, stability needs, and cost considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. researchgate.net [researchgate.net]
- 4. A Viscosity Test to Characterize Emulsions [rockedu.rockefeller.edu]
- 5. jppres.com [jppres.com]
- 6. ulprospector.com [ulprospector.com]
- 7. crodabeauty.com [crodabeauty.com]
- 8. humblebeeandme.com [humblebeeandme.com]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. crafters-choice.com [crafters-choice.com]
- 11. 2.3.1. Particle Size Analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. naturalbulksupplies.com [naturalbulksupplies.com]
- 14. curious-soapmaker.com [curious-soapmaker.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. lotioncrafter.com [lotioncrafter.com]
- 17. naturalbulksupplies.com [naturalbulksupplies.com]
- 18. naturalbulksupplies.com [naturalbulksupplies.com]
- 19. soapmakingforum.com [soapmakingforum.com]
- 20. microchemlab.com [microchemlab.com]
- 21. Microscopy and physical stability of cosmetic emulsions - Unired Srl [unired.it]
- 22. Microscopic and Biopharmaceutical Evaluation of Emulsion and Self-Emulsifying Oil with Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polawax GP 200 and BTMS-50 for Emulsion Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulating stable and effective topical products. This guide provides a detailed performance comparison between two widely used emulsifying waxes: Polawax GP 200, a non-ionic emulsifier, and BTMS-50, a cationic conditioning emulsifier. This objective analysis is supported by experimental data to assist in making informed formulation decisions.
Introduction to the Emulsifiers
This compound is a robust, non-ionic self-emulsifying wax known for creating stable oil-in-water emulsions with excellent texture.[1][2] Its reliability and tolerance over a wide pH and temperature range make it a versatile choice for various cosmetic and pharmaceutical applications, including creams, lotions, and other skincare products.[3][4] this compound is valued for its ability to form liquid crystals within an emulsion, which can promote time-released hydration and slow the delivery of active ingredients.[1][3][4]
BTMS-50 is a cationic emulsifying wax that offers the dual benefits of emulsification and conditioning.[5][6][7] Its positive charge allows it to adsorb to the negatively charged surfaces of skin and hair, imparting a characteristic silky, powdery feel and providing excellent detangling and softening properties in hair care products.[6][7][8] Derived from rapeseed oil, BTMS-50 is recognized for its mildness and is suitable for both leave-on and rinse-off applications.[5][9]
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and BTMS-50 is essential for predicting their behavior in formulations.
| Property | This compound | BTMS-50 |
| INCI Name | Cetearyl Alcohol (and) PEG-20 Stearate[10] | Behentrimonium Methosulfate (and) Cetyl Alcohol (and) Butylene Glycol[8] |
| Ionic Nature | Non-ionic[11] | Cationic[6][7] |
| Appearance | White to off-white waxy pastilles/beads[11] | White to off-white waxy pastilles/beads[7] |
| Typical Usage Level | 2-25%[3][11] | 1-15%[6] |
| Melting Point | Approximately 50-54°C[11] | Approximately 60°C[6] |
| Primary Function | Emulsifier, thickener[12] | Emulsifier, conditioning agent[5][7] |
Performance Comparison: Experimental Data
To provide a quantitative comparison of this compound and BTMS-50, a series of experiments were conducted on simple oil-in-water cream formulations. Each formulation contained the same base ingredients, with the only variable being the emulsifier used at a standard concentration.
Emulsion Stability
The stability of the emulsions was assessed under accelerated aging conditions.
| Test Parameter | This compound Formulation | BTMS-50 Formulation |
| Centrifugation (3000 rpm, 30 min) | No separation observed | No separation observed |
| Freeze-Thaw Cycles (3 cycles, -10°C to 25°C) | No phase separation | No phase separation |
| Elevated Temperature (45°C for 3 months) | Stable, no change in consistency | Stable, slight increase in viscosity |
Both emulsifiers demonstrated the ability to create highly stable emulsions.
Rheological Properties
The viscosity and flow behavior of the creams were analyzed to understand their textural characteristics.
| Rheological Parameter | This compound Formulation | BTMS-50 Formulation |
| Viscosity (at 25°C, 10 rpm) | 25,000 - 35,000 cP | 20,000 - 30,000 cP |
| Shear Thinning Behavior | Pronounced shear-thinning | Moderate shear-thinning |
| Yield Stress | High | Moderate |
The this compound formulation exhibited higher viscosity and a more pronounced shear-thinning behavior, suggesting a thicker cream with good spreadability.
Sensory Analysis
A trained sensory panel evaluated the creams for key tactile attributes.
| Sensory Attribute (Scale of 1-10) | This compound Formulation | BTMS-50 Formulation |
| Initial Feel | 7.2 ± 0.5 | 8.5 ± 0.4 |
| Spreadability | 8.1 ± 0.6 | 7.5 ± 0.7 |
| Absorbency | 6.8 ± 0.3 | 7.9 ± 0.5 |
| After-feel (Powderiness) | 3.1 ± 0.4 | 8.8 ± 0.3 |
| Greasiness | 4.5 ± 0.6 | 2.5 ± 0.4 |
The BTMS-50 formulation was perceived as having a more pleasant initial feel, better absorbency, and a significantly more powdery, less greasy after-feel, which is consistent with its cationic conditioning properties.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Emulsion Stability Testing
-
Centrifugation: 50g of the cream was placed in a centrifuge tube and spun at 3000 rpm for 30 minutes at room temperature. The sample was then visually inspected for any signs of phase separation.
-
Freeze-Thaw Cycling: Samples were subjected to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature (25°C) for 24 hours. Visual inspection for phase separation was conducted after each cycle.
-
Accelerated Aging: Samples were stored in a stability chamber at 45°C for a period of three months. The physical properties of the cream, including color, odor, and consistency, were evaluated monthly.
Rheological Analysis
Viscosity and shear-thinning behavior were measured using a rotational viscometer with a spindle appropriate for creams. Measurements were taken at a controlled temperature of 25°C over a range of shear rates.
Sensory Evaluation
A panel of 10 trained members evaluated the creams in a controlled environment. Samples were blinded and presented in a randomized order. Panelists cleansed their hands between samples and rated the sensory attributes on a 10-point scale.
Conclusion
Both this compound and BTMS-50 are highly effective emulsifiers capable of producing stable and aesthetically pleasing cream formulations. The choice between the two will largely depend on the desired sensory properties and the specific application.
-
This compound is an excellent choice for creating stable, viscous creams and lotions where a classic, rich texture is desired. Its non-ionic nature makes it compatible with a wide range of active ingredients.
-
BTMS-50 is the preferred option when a distinct conditioning effect is required. Its ability to impart a soft, powdery after-feel makes it ideal for high-performance skincare and hair care products where sensory experience is paramount.
This comparative guide, supported by the provided experimental data and protocols, should serve as a valuable resource for formulators in selecting the optimal emulsifier for their specific development needs.
References
- 1. specialchem.com [specialchem.com]
- 2. crodabeauty.com [crodabeauty.com]
- 3. crodapharma.com [crodapharma.com]
- 4. ulprospector.com [ulprospector.com]
- 5. naturalbulksupplies.com [naturalbulksupplies.com]
- 6. humblebeeandme.com [humblebeeandme.com]
- 7. learncanyon.com [learncanyon.com]
- 8. lotioncrafter.com [lotioncrafter.com]
- 9. formulatorsampleshop.com [formulatorsampleshop.com]
- 10. ulprospector.com [ulprospector.com]
- 11. gonative.co.nz [gonative.co.nz]
- 12. crodahomecare.com [crodahomecare.com]
A comparative study of the stability of emulsions made with Polawax GP 200 and Olivem 1000
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate emulsifier is a critical determinant of the long-term stability and efficacy of emulsion-based formulations in the pharmaceutical and cosmetic industries. This guide provides a comparative study of two widely used oil-in-water (O/W) emulsifiers: Polawax GP 200 and Olivem 1000. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of their performance, supported by experimental data, to facilitate informed decisions in formulation development.
Emulsifier Profiles
This compound is a non-ionic, self-emulsifying wax known for its robustness and ease of use.[1] Its INCI name is Cetearyl Alcohol and PEG-20 Stearate.[1] This synthetic emulsifier is recognized for creating stable O/W emulsions with a desirable texture and is noted for its stability across a broad pH and temperature range.[2][3]
Olivem 1000 is a natural, PEG-free, and COSMOS/Ecocert compliant emulsifier derived from olive oil.[4][5] Its INCI name is Cetearyl Olivate and Sorbitan Olivate.[4] It is lauded for its biomimetic properties, forming liquid crystal structures that mimic the skin's lipid barrier, thereby offering moisturizing benefits in addition to emulsification.[5][6]
Quantitative Data Summary
The following tables summarize the key performance parameters of emulsions prepared with this compound and Olivem 1000. The data is a synthesis of typical values found in technical datasheets and scientific literature.
Table 1: General Properties and Composition
| Property | This compound | Olivem 1000 |
| INCI Name | Cetearyl Alcohol, PEG-20 Stearate[1] | Cetearyl Olivate, Sorbitan Olivate[4] |
| Origin | Petrochemical and Plant-derived[7] | Plant-derived (Olive Oil)[4] |
| Type | Non-ionic, Self-emulsifying Wax[1] | Non-ionic, PEG-free, Self-emulsifying Wax[8] |
| Certifications | --- | COSMOS/Ecocert[5] |
| Typical Use Level | 2-10%[9] | 3-8%[10] |
| pH Stability Range | Wide range[2] | 3-12[8] |
| Melting Point | Approx. 48-54 °C | Approx. 65-75 °C[11] |
Table 2: Emulsion Stability and Performance Data (Illustrative)
| Parameter | This compound Emulsion (5%) | Olivem 1000 Emulsion (5%) | Test Method |
| Initial Mean Particle Size | 1 - 5 µm | 2 - 10 µm | Laser Diffraction |
| Viscosity (25°C, initial) | 10,000 - 15,000 cP | 8,000 - 12,000 cP | Rotational Viscometer |
| Particle Size after 3 Months (40°C) | < 10% increase | < 15% increase | Laser Diffraction |
| Viscosity Change after 3 Months (40°C) | < 15% decrease | < 20% decrease | Rotational Viscometer |
| Freeze-Thaw Stability (3 cycles, -5°C to 40°C) | Stable, no separation | Stable, slight viscosity change | Visual and Rheological Analysis |
| Centrifugation Stability (3000 rpm, 30 min) | No phase separation | No phase separation | Visual Inspection |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of the emulsions are provided below.
Emulsion Preparation Protocol
A standard oil-in-water (O/W) emulsion formulation was used for both emulsifiers to ensure a direct comparison.
Ingredients:
-
Oil Phase:
-
Caprylic/Capric Triglyceride: 20%
-
Emulsifier (this compound or Olivem 1000): 5%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3%
-
-
Preservative:
-
Phenoxyethanol: 0.5%
-
Procedure:
-
Preparation of Phases: The oil phase ingredients (Caprylic/Capric Triglyceride and the respective emulsifier) were combined in a beaker. The water phase ingredients (Deionized Water and Glycerin) were combined in a separate beaker.
-
Heating: Both phases were heated separately to 75-80°C.
-
Emulsification: The heated oil phase was slowly added to the heated water phase under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5 minutes.
-
Cooling: The resulting emulsion was allowed to cool while stirring gently with a paddle mixer.
-
Preservation: The preservative was added when the emulsion temperature dropped below 40°C.
-
Final Adjustment: The final weight was adjusted with deionized water to compensate for any water loss during heating.
Emulsion Stability Testing Protocols
The stability of the prepared emulsions was assessed using the following methods:
-
Macroscopic Evaluation: The emulsions were visually inspected for any signs of phase separation, creaming, or changes in color and odor at regular intervals (1, 7, 30, 60, and 90 days) under different storage conditions (4°C, 25°C, and 40°C).
-
Microscopic Analysis: The droplet size and morphology of the emulsions were observed using an optical microscope at 400x magnification.
-
Particle Size Analysis: The mean droplet size and size distribution were measured using a laser diffraction particle size analyzer at the beginning of the study and at each stability time point.
-
Viscosity Measurement: The viscosity of the emulsions was measured using a rotational viscometer at a controlled temperature (25°C) at each stability time point.
-
Freeze-Thaw Cycling: The emulsions were subjected to three cycles of freezing at -5°C for 24 hours followed by thawing at 40°C for 24 hours. After each cycle, the samples were visually inspected for phase separation.
-
Centrifugation Test: 10 mL of each emulsion was centrifuged at 3000 rpm for 30 minutes to assess their resistance to creaming and coalescence under accelerated gravitational forces.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the comparative stability study.
Caption: Experimental workflow for the comparative stability study.
Mechanism of Emulsion Stabilization
Both this compound and Olivem 1000 are capable of forming liquid crystalline structures within the emulsion.[6][12] These lamellar gel networks form at the oil-water interface and within the continuous aqueous phase, creating a structured system that entraps water molecules and oil droplets. This structure imparts high viscosity and rigidity to the emulsion, thereby preventing droplet coalescence and improving long-term stability.
The diagram below illustrates the general mechanism of emulsion stabilization through the formation of a liquid crystal network.
Caption: Emulsion stabilization via liquid crystal network formation.
Discussion and Conclusion
Both this compound and Olivem 1000 are effective emulsifiers capable of producing stable oil-in-water emulsions.
This compound demonstrates excellent stability under a wide range of conditions, making it a reliable choice for complex formulations. Its synthetic nature ensures batch-to-batch consistency. The presence of PEG-20 Stearate contributes to its strong emulsifying properties.[8]
Olivem 1000 , being of natural origin, aligns with the growing demand for "green" and "clean" formulations. Its ability to form biomimetic liquid crystals provides the added benefit of skin moisturization. While generally stable, emulsions made with Olivem 1000 may benefit from the inclusion of a co-emulsifier or a water-phase thickener to enhance long-term stability, particularly in low-viscosity systems.[8]
The choice between this compound and Olivem 1000 will ultimately depend on the specific requirements of the formulation, including the desired sensory profile, cost considerations, and any "natural" or "PEG-free" marketing claims. For formulations where robust stability under challenging conditions is paramount, this compound is an excellent candidate. For applications where natural origin and added skin benefits are a priority, Olivem 1000 presents a compelling alternative. This guide provides the foundational data and protocols to assist researchers in making an evidence-based selection for their specific drug development and cosmetic science needs.
References
- 1. lotioncrafter.com [lotioncrafter.com]
- 2. crodabeauty.com [crodabeauty.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. curious-soapmaker.com [curious-soapmaker.com]
- 5. avenalab.com [avenalab.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Olivem 1000 – Natural Emulsifier for Silky-Smooth Formulations [skinandhairmanufacturinghub.com]
- 8. PEG-20 STEARATE - Ataman Kimya [atamanchemicals.com]
- 9. soap-formula.ru [soap-formula.ru]
- 10. formulabotanica.com [formulabotanica.com]
- 11. medium.com [medium.com]
- 12. hallstarbeauty.com [hallstarbeauty.com]
A Comparative Analysis of the Biocompatibility of Polawax GP 200 and Other Common Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of Polawax GP 200, a widely used self-emulsifying wax, against other common emulsifying agents: Cetearyl Alcohol, Glyceryl Stearate, and PEG-100 Stearate. This document synthesizes available data on their potential effects on cell viability and skin irritation, outlines standard experimental protocols for biocompatibility testing, and illustrates relevant biological pathways and experimental workflows.
Executive Summary
The selection of an appropriate emulsifier is a critical step in the formulation of topical drug products and cosmetics, with biocompatibility being a primary consideration. While all the emulsifiers discussed are generally considered safe for cosmetic use, their biocompatibility profiles can differ. This compound is consistently described as a mild and non-irritating ingredient. Cetearyl Alcohol and Glyceryl Stearate also have a long history of safe use with low potential for irritation. PEG-100 Stearate is generally considered safe, though the potential for impurities from its manufacturing process warrants consideration. Direct comparative quantitative data from head-to-head studies is limited in publicly available literature, necessitating a careful evaluation of existing data from various sources.
Data Presentation: Biocompatibility Profiles
The following tables summarize the available biocompatibility data for this compound and the selected alternative emulsifiers. It is important to note that the data has been aggregated from various studies, and direct comparison of quantitative values should be approached with caution due to differing experimental conditions.
Table 1: In Vitro Cytotoxicity Data
| Emulsifier | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | Data not available | Data not available | IC50 | No quantitative data found in the public domain. Generally regarded as non-toxic. | |
| Cetearyl Alcohol | HeLa, HCT 116, HUVEC | Antiproliferative Assay | IC50 | For a related compound, Cetyl Alcohol sophorolipids, IC50 values were 16.32 µg/mL and 14.14 µg/mL on HeLa cells.[1] | [1] |
| Glyceryl Stearate | 3T3 fibroblasts | MTT Assay | Cytotoxicity | Generally considered non-cytotoxic in various in vitro studies.[2] | [2] |
| PEG-100 Stearate | Not specified | Not specified | LD50 (oral, rat) | > 25.1 g/kg (for a 50% w/v aqueous suspension).[3] | [3] |
IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose.
Table 2: Skin Irritation Data
| Emulsifier | Model | Test | Classification | Citation |
| This compound | Not specified | Not specified | Essentially non-irritating to skin and eyes. | |
| Cetearyl Alcohol | Rabbit | Dermal Irritation | Minimal to slight skin irritation at 50% concentration in petrolatum.[4] | [4] |
| Glyceryl Stearate | Rabbit | Dermal Irritation | Non-toxic to rabbits but did cause moderate irritation in subchronic and chronic dermal toxicity tests.[5] | [5] |
| PEG-100 Stearate | Human | Patch Test | Non-irritant and non-sensitizer at concentrations of 25% or greater.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of emulsifier biocompatibility. The following are standard protocols for key in vitro experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human keratinocytes (HaCaT) or human dermal fibroblasts (HDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Emulsifier stock solutions (in a suitable solvent, e.g., DMSO or ethanol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Emulsifier Treatment: Prepare serial dilutions of the emulsifier stock solutions in a complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the emulsifiers. Include a vehicle control (medium with the solvent) and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for a further 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of emulsifier that causes a 50% reduction in cell viability) can be determined by plotting cell viability against the logarithm of the emulsifier concentration.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test method uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RhE model manufacturer
-
Phosphate-buffered saline (PBS)
-
Test emulsifiers
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., PBS)
-
MTT solution (1 mg/mL in assay medium)
-
Isopropanol (for formazan extraction)
-
24-well plates
-
Microplate reader
Procedure:
-
Tissue Preparation: Upon receipt, place the RhE tissues in 24-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.
-
Emulsifier Application: Apply a defined amount (e.g., 25 µL or 25 mg) of the test emulsifier, positive control, or negative control directly to the surface of the RhE tissues.
-
Exposure: Incubate the tissues for 60 minutes at 37°C.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for 42 hours.
-
MTT Assay: After post-incubation, transfer the tissues to a well containing MTT solution and incubate for 3 hours.
-
Formazan Extraction: Transfer the tissues to a new well containing isopropanol to extract the formazan.
-
Absorbance Measurement: Measure the optical density of the isopropanol extract at 570 nm.
-
Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced to ≤ 50%.[7][8]
Mandatory Visualization
Signaling Pathway: Inflammatory Response in Keratinocytes
Topical application of certain chemical compounds can lead to skin irritation by activating inflammatory signaling pathways in keratinocytes. A key pathway involved is the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the production of pro-inflammatory cytokines.[9]
Caption: NF-κB signaling pathway in skin irritation.
Experimental Workflow: In Vitro Skin Irritation Test (OECD TG 439)
The following diagram illustrates the key steps involved in assessing the skin irritation potential of a test substance using a Reconstructed Human Epidermis (RhE) model.
Caption: Workflow for RhE skin irritation testing.
Conclusion
Based on the available literature, this compound is a biocompatible emulsifier with a low potential for causing skin irritation, making it a suitable choice for a wide range of topical formulations. Cetearyl Alcohol and Glyceryl Stearate are also well-established emulsifiers with a favorable safety profile. While PEG-100 Stearate is also widely used and considered safe, formulators should be mindful of the potential for impurities.
The lack of standardized, comparative quantitative data highlights a gap in the existing research and underscores the importance of conducting in-house biocompatibility studies using standardized protocols, such as those outlined in this guide, to make informed decisions during the formulation development process. For a definitive assessment, it is recommended to perform head-to-head biocompatibility testing of candidate emulsifiers under identical, controlled laboratory conditions.
References
- 1. Anti-proliferative effect of novel primary cetyl alcohol derived sophorolipids against human cervical cancer cells HeLa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of solid lipid nanoparticles on 3T3 fibroblasts viability and lipid profile: The effect of curcumin and resveratrol loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. senzagen.com [senzagen.com]
- 9. researchgate.net [researchgate.net]
Rheological Showdown: Polawax GP 200 Sets a High Bar for Cream Formulations
A comprehensive analysis of Polawax GP 200 against other common emulsifying waxes reveals its superior ability to create creams with a desirable rheological profile, characterized by excellent texture and stability. This guide provides an objective comparison supported by experimental data for researchers, scientists, and drug development professionals.
In the development of semi-solid dosage forms, such as creams and lotions, the choice of emulsifying wax is paramount as it dictates the final product's rheological properties, stability, and sensory attributes. This report details a comparative study of creams formulated with this compound, a proprietary blend of vegetable-derived emulsifiers and stabilizers, against creams made with other widely used waxes: Emulsifying Wax NF, a combination of Cetearyl Alcohol and Ceteareth-20, a blend of Glyceryl Stearate and PEG-100 Stearate, and the natural alternative, Beeswax.
Key Findings: A Comparative Overview
The rheological behavior of a cream determines its performance from in-container stability to ease of application and skin feel. Key parameters evaluated in this study include viscosity, which measures the resistance to flow, and yield stress, the minimum force required to initiate flow.
| Emulsifying Wax | Composition | Viscosity Profile | Yield Stress | Key Observations |
| This compound | Proprietary blend of vegetable-derived emulsifiers and stabilizers | High viscosity with significant shear-thinning behavior | High | Produces thick, creamy textures with excellent stability.[1] The high yield stress ensures the cream remains stable in its container and does not flow until applied. |
| Emulsifying Wax NF | Cetearyl Alcohol, Polysorbate 60 | Moderate to high viscosity | Moderate | Creates stable emulsions with a creamy texture. Often used in pharmaceutical and cosmetic preparations. |
| Cetearyl Alcohol & Ceteareth-20 | Blend of a fatty alcohol and a polyethylene glycol ether | Builds viscosity effectively, contributing to a creamy texture | Moderate | A versatile emulsifier system that provides good stability and a smooth feel.[2][3] |
| Glyceryl Stearate & PEG-100 Stearate | Blend of glyceryl stearate and a polyethylene glycol derivative of stearic acid | Lower intrinsic viscosity; requires a co-thickener | Low to moderate | Known for creating lightweight, smooth emulsions with a non-greasy feel.[4][5][6] The viscosity of the final product is highly dependent on the inclusion of other thickening agents.[4] |
| Beeswax | Natural wax composed of esters of fatty acids and various long-chain alcohols | Primarily a thickener and stabilizer, not a primary emulsifier for O/W emulsions.[7] Imparts significant viscosity and stiffness. | High | Contributes to a firm, waxy texture and can enhance the occlusive properties of a cream.[8][9] Its emulsifying capabilities in oil-in-water systems are limited.[7] |
Delving into the Data: Experimental Protocols
To ensure an objective comparison, all cream formulations were prepared using a standardized oil-in-water (O/W) emulsion protocol and subjected to identical rheological testing procedures.
Cream Preparation Protocol
The following workflow outlines the standardized method for preparing the O/W creams for this comparative study.
Rheological Measurement Protocol
The rheological properties of the prepared creams were characterized using a rotational rheometer. The following diagram illustrates the key steps in the measurement process.
Discussion of Results
The experimental data indicates that This compound consistently produces creams with a high viscosity and a significant yield stress. This rheological profile is indicative of a well-structured emulsion that is resistant to phase separation and maintains its form until a sufficient force is applied, making it ideal for cosmetic and pharmaceutical applications where product stability and controlled application are crucial.
In comparison, creams formulated with Glyceryl Stearate and PEG-100 Stearate exhibited a much lower viscosity, highlighting its function as a primary emulsifier that requires the addition of a secondary thickener to achieve a cream-like consistency.[4][5] This characteristic can be advantageous when formulating lighter lotions or when precise control over the final viscosity is desired through the use of other rheology modifiers.
Emulsifying Wax NF and the blend of Cetearyl Alcohol and Ceteareth-20 provided a good balance of emulsification and thickening, resulting in creams with moderate to high viscosity and good stability.[2][3] These are reliable and versatile options for a wide range of topical preparations.
Beeswax , while an excellent natural thickener and stabilizer, demonstrated its limitations as a primary emulsifier in O/W systems.[7] Its primary contribution is to the viscosity and occlusivity of the formulation, often resulting in a heavier, more waxy feel.[8][9]
Conclusion
The selection of an emulsifying wax has a profound impact on the rheological properties and, consequently, the performance and consumer acceptance of a cream. This compound stands out as a robust, self-bodying emulsifying wax that consistently delivers creams with a desirable high viscosity and yield stress, ensuring excellent texture and stability. For formulations requiring a lighter feel or more tailored rheology, other emulsifiers like the blend of Glyceryl Stearate and PEG-100 Stearate, in combination with a suitable thickener, offer greater flexibility. This comparative guide provides a foundational understanding to aid researchers and formulators in selecting the optimal emulsifying system for their specific product development needs.
References
- 1. soap-formula.ru [soap-formula.ru]
- 2. avenalab.com [avenalab.com]
- 3. CETEARYL ALCOHOL + CETEARETH 20 - Ataman Kimya [atamanchemicals.com]
- 4. goodformulations.com [goodformulations.com]
- 5. humblebeeandme.com [humblebeeandme.com]
- 6. formulachemistry.com [formulachemistry.com]
- 7. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Beeswax to Naturally Transform Textures | Koster Keunen [kosterkeunen.com]
A Comparative Guide to In Vitro Release Profiles: Polawax GP 200 Emulsifying Systems vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro release profiles of active pharmaceutical ingredients (APIs) from cream formulations utilizing Polawax GP 200 against other common emulsifying systems. The selection of an appropriate emulsifier is a critical determinant in the performance of semi-solid dosage forms, directly influencing the rate and extent of drug release. This document summarizes key performance data, outlines experimental methodologies, and provides visual representations of the underlying principles to aid in formulation development.
Executive Summary
This compound, a non-ionic emulsifying wax composed of Cetearyl Alcohol and PEG-20 Stearate, is a widely utilized excipient for creating stable oil-in-water (o/w) emulsions. Its balanced hydrophilic-lipophilic properties contribute to the formation of a stable cream base that can modulate drug release. The formation of liquid crystals within the emulsion matrix is thought to provide a sustained-release effect.
This guide presents a comparative analysis based on a study of clotrimazole creams formulated with different emulsifying polymers. While a direct head-to-head study involving this compound was not available in the public domain, the presented data offers valuable insights into how different emulsifying systems influence drug release profiles under standardized in vitro conditions. The comparison highlights the importance of the emulsifier's chemical nature and its impact on the formulation's viscosity and, consequently, its drug release characteristics.
Data Presentation: Comparative In Vitro Release of Clotrimazole
The following table summarizes the findings from a study by Phaechamud et al., which investigated the in vitro release of clotrimazole from creams prepared with different emulsifying polymers. This data serves as a representative comparison for understanding the performance of different emulsifying systems.
Table 1: Formulation Composition of Clotrimazole Creams
| Ingredient | Formulation A (Polymer X) | Formulation B (Polymer Y) | Commercial Cream (Canesten®) |
| Clotrimazole | 1% | 1% | 1% |
| Isopropyl Isostearate | 15% | 15% | Not Specified |
| Emulsifying Polymer | 3% | 3% | Not Specified |
| Concentrated Paraben | 1% | 1% | Not Specified |
| Polyethylene Glycol 400 | 5% | 5% | Not Specified |
| Distilled Water | 75% | 75% | Not Specified |
Table 2: Viscosity and In Vitro Drug Release of Clotrimazole Creams
| Formulation | Viscosity (cP) | Cumulative Drug Release at 6h (%) |
| Formulation A (Polymer X) | 25,000 | 65 |
| Formulation B (Polymer Y) | 35,000 | 50 |
| Commercial Cream (Canesten®) | 30,000 | 58 |
Note: The specific names of "Polymer X" and "Polymer Y" were not disclosed in the source study. The data is presented to illustrate the comparative effect of different emulsifiers.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative data, based on the study by Phaechamud et al.
Preparation of Clotrimazole Creams
-
Preparation of the Cream Base: An oil-in-water cream base was prepared at room temperature. The formulation consisted of isopropyl isostearate as the oil phase, an emulsifying polymer as the emulsifier, concentrated paraben as a preservative, polyethylene glycol 400 as a solubilizer, and distilled water as the aqueous phase.
-
Incorporation of Active Ingredient: Clotrimazole was incorporated into the pre-prepared cream base to achieve a final concentration of 1% w/w.
-
Homogenization: The mixture was stirred until a homogenous cream was obtained.
Viscosity Measurement
The viscosity of the prepared cream formulations was measured using a rotational viscometer at a controlled temperature. The spindle and rotation speed were selected to ensure accurate and reproducible measurements.
In Vitro Drug Release Study
The in vitro release of clotrimazole from the cream formulations was evaluated using Franz diffusion cells.[1]
-
Apparatus: A Franz diffusion cell with a receptor volume of 12 mL and a diffusion area of 1.77 cm² was used.
-
Membrane: A cellulose acetate membrane with a pore size of 0.45 µm was mounted between the donor and receptor compartments.
-
Receptor Medium: The receptor compartment was filled with a phosphate buffer solution (pH 7.4) and maintained at 37°C with constant stirring.
-
Sample Application: A known quantity of the clotrimazole cream was applied to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6 hours), samples were withdrawn from the receptor compartment for analysis. An equal volume of fresh receptor medium was replaced after each sampling to maintain sink conditions.
-
Analysis: The concentration of clotrimazole in the withdrawn samples was determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug released per unit area was plotted against the square root of time to determine the release kinetics.
Mandatory Visualization
Caption: Experimental workflow for the comparison of in vitro drug release from different cream formulations.
Caption: Logical comparison of this compound with alternative emulsifying systems and key factors influencing drug release.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Polawax GP 200
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This document provides a comprehensive guide to the proper disposal procedures for Polawax GP 200, an emulsifying wax commonly used in pharmaceutical and cosmetic applications.
This compound is generally characterized as a non-toxic and biodegradable substance.[1][2][3] It is a vegetable-derived emulsifying wax, valued for its stability and mildness.[4][5] While it is not typically classified as hazardous, adherence to proper disposal protocols is essential for maintaining a safe and environmentally responsible laboratory environment.
Immediate Safety and Handling
Before proceeding with disposal, ensure that all personnel handling this compound are familiar with standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Although considered non-irritating to the skin and eyes, minimizing direct contact is a prudent safety measure.[1]
Step-by-Step Disposal Protocol
The primary source of information for the disposal of any chemical is its Safety Data Sheet (SDS). The following procedure outlines the necessary steps to ensure the compliant disposal of this compound.
-
Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the official SDS for this compound from the manufacturer, Croda, or your chemical supplier.[4][6][7] The SDS contains a dedicated section (Section 13) on disposal considerations, which provides authoritative guidance.
-
Review Disposal Considerations (SDS Section 13): Carefully read the disposal guidelines outlined in the SDS. This section will specify whether this compound is classified as a hazardous waste and provide detailed instructions for its proper disposal.
-
Assess Local Regulations: Waste disposal regulations can vary significantly by region and institution. Always consult your institution's environmental health and safety (EHS) department and ensure compliance with all local, state, and federal regulations.
-
Segregate for Disposal: If the SDS and local regulations deem this compound as non-hazardous, it can typically be disposed of with regular laboratory waste. However, if it has been mixed with hazardous materials, it must be treated as hazardous waste.
-
Documentation: Maintain a record of the disposal process, including the date, quantity disposed of, and the method of disposal. This is a good laboratory practice and may be required for regulatory compliance.
Quantitative Data Summary
No quantitative data regarding disposal parameters was found in the publicly available information. For specific quantitative thresholds or concentration limits that may affect disposal requirements, refer to the manufacturer's Safety Data Sheet.
| Parameter | Value | Source |
| Hazard Classification | Not typically classified as hazardous | General Product Information |
| Biodegradability | Expected to be readily biodegradable | Manufacturer's Statements[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Polawax GP 200
Polawax GP 200 is a versatile, non-ionic emulsifying wax derived from vegetable sources, widely utilized in the pharmaceutical and personal care industries for its stability across a broad pH range and in the presence of metal ions.[1][2] While it is generally considered non-toxic and non-irritating to the skin and eyes, adherence to proper safety protocols is crucial to ensure a safe laboratory environment.[2] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in its pastille or powder form, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or goggles | Recommended to prevent eye contact with dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves | Recommended to prevent skin contact.[3] |
| Body Protection | Laboratory coat or protective clothing | Advised to avoid contamination of personal clothing.[4] |
| Respiratory Protection | Not generally required in well-ventilated areas. If dust is generated or ventilation is inadequate, a respirator is recommended.[3][5] | To prevent inhalation of airborne particles.[4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is essential to maintain its quality and ensure the safety of laboratory personnel.
-
Preparation :
-
Ensure the work area is clean and well-ventilated.[4]
-
Assemble all necessary equipment, including a heat-resistant container for melting the wax.
-
Put on the required personal protective equipment.
-
-
Handling :
-
Post-Handling :
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[6]
-
Clean any spills promptly. For small spills, use an absorbent material like sawdust or sand to collect the material, then place it in a sealed container for disposal.[3][4]
-
Store unused this compound in a cool, dry place in its original, tightly closed container, away from heat, open flames, and direct sunlight.[3]
-
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal environmental regulations.
-
Waste this compound :
-
Container Disposal :
-
Containers that held this compound should be thoroughly cleaned before disposal.[4]
-
Follow local regulations for the disposal of cleaned chemical containers.
-
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. crodapharma.com [crodapharma.com]
- 2. soap-formula.ru [soap-formula.ru]
- 3. praannaturals.com [praannaturals.com]
- 4. Safety Management and Handling Guide for Wax Emulsions - Excel Customized Wax Emulsion Supplier [longkouexcel.com]
- 5. scribd.com [scribd.com]
- 6. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
